4-Bromo-3-fluorotoluene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFNGVGRINFJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341466 | |
| Record name | 4-Bromo-3-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-74-4 | |
| Record name | 4-Bromo-3-fluorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-3-fluorotoluene chemical structure and analysis
An In-Depth Technical Guide to 4-Bromo-3-fluorotoluene: Structure, Synthesis, and Analysis
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 452-74-4), a critical fluorinated aromatic building block in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into the compound's synthesis, characterization, and application, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of this compound
This compound is a substituted aromatic hydrocarbon whose value lies in the strategic placement of its functional groups.[1][2] The methyl group, the fluorine atom, and the bromine atom each offer distinct reactivity and properties, making the molecule a highly versatile intermediate.[2][3] The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex molecular scaffolds.[3][4] Simultaneously, the fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of a target molecule, which are critical considerations in the design of novel pharmaceuticals and agrochemicals.[3][5] This dual functionality makes it an indispensable tool for chemists aiming for precise structural control in their synthetic endeavors.[3]
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical properties is foundational for its safe handling, storage, and application in reactions. This compound is a colorless to light yellow liquid.[1][6][7] Key quantitative data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 452-74-4 | [1][8] |
| Molecular Formula | C₇H₆BrF | [1][8][9] |
| Molecular Weight | 189.02 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [1][6][8] |
| Density | 1.494 g/mL at 25 °C | [1][8] |
| Boiling Point | 95 °C at 50 mm Hg | [1][8] |
| Flash Point | 35 °C (95 °F) - closed cup | [1][8] |
| Refractive Index (n20/D) | 1.53 | [1][8] |
| Purity | Typically ≥98% | [1] |
Safety & Handling
This compound is classified as a flammable liquid and an irritant.[6] It causes skin and serious eye irritation and may cause respiratory irritation.[6][7]
-
Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
-
Precautionary Measures: Use in a well-ventilated area, preferably a fume hood.[7][11] Keep away from heat, sparks, and open flames.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[1][8][11] Keep containers tightly closed.[11][12]
Synthesis Pathway: A Multi-Step Approach
A common and documented route for synthesizing this compound starts from o-nitro-p-toluidine (Fast Red Base GL).[13][14] This multi-step synthesis is a classic example of manipulating functional groups on an aromatic ring through diazonium salt chemistry.
Synthesis Workflow Diagram
Caption: A representative synthetic workflow for this compound.
Rationale Behind the Synthetic Strategy
-
Diazotization and Sandmeyer Reaction: The synthesis begins by converting the primary amine of o-nitro-p-toluidine into a diazonium salt. This is a cornerstone of aromatic chemistry, as the diazonium group is an excellent leaving group. The subsequent Sandmeyer reaction with cuprous bromide (CuBr) is a reliable method for introducing a bromine atom onto the ring at the position of the former amine.[13]
-
Reduction of the Nitro Group: The nitro group, having served its purpose by directing the initial substitution patterns, is now reduced to a primary amine. Common methods include catalytic hydrogenation or using metals like iron or tin in acidic conditions.[14] This step is critical as it sets up the molecule for the introduction of the fluorine atom.
-
Schiemann Reaction: The newly formed amine is subjected to another diazotization, this time in the presence of fluoroboric acid (HBF₄). The resulting diazonium tetrafluoroborate salt is then thermally decomposed. This classic Schiemann reaction is one of the most effective methods for introducing a fluorine atom onto an aromatic ring.[13]
This sequence is logical because it leverages well-established, high-yielding reactions to install the substituents in the correct positions, controlling the regiochemistry at each step.
Comprehensive Analytical Characterization
Confirming the identity and purity of this compound is paramount. A multi-technique approach provides a self-validating system, ensuring the material meets the stringent quality standards required for research and development.
Analytical Workflow Diagram
Caption: Integrated workflow for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular connectivity and environment of each nucleus. Spectral data can be found on public databases.[10][15]
¹H NMR Analysis:
-
Expected Signals: The ¹H NMR spectrum will show a singlet for the methyl (CH₃) protons and a complex multiplet pattern for the three aromatic protons.
-
Causality: The splitting of the aromatic protons is governed by couplings to each other (ortho, meta) and, crucially, to the ¹⁹F nucleus. This H-F coupling is characteristic and helps confirm the relative positions of the substituents.
¹³C NMR Analysis:
-
Expected Signals: The spectrum will show seven distinct carbon signals: one for the methyl carbon and six for the aromatic carbons.
-
Causality: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon directly bonded to bromine (C-Br) will be shifted upfield compared to a standard aromatic carbon, while the carbon bonded to fluorine (C-F) will show a large one-bond C-F coupling constant (¹JCF), which is definitive evidence of the C-F bond.[10]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more for good signal-to-noise.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for confirming molecular weight and assessing the purity of volatile compounds like this compound.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a characteristic molecular ion peak (M⁺).
-
Causality: Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity.[10] This isotopic pattern is a definitive signature for a molecule containing one bromine atom. The top peak in the mass spectrum is often observed at m/z 109, corresponding to the loss of the bromine atom.[10]
-
Gas Chromatography (GC): Provides a purity profile. A high-purity sample will show a single major peak. The retention time is a characteristic property under specific GC conditions.[13]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument: A standard GC-MS system.
-
GC Parameters:
-
Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injector: Split mode (e.g., 50:1 split ratio) at 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Integrate the peak area in the total ion chromatogram (TIC) to determine purity (Area %). Compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley) and verify the characteristic Br isotopic pattern.[10][16]
Infrared (IR) Spectroscopy
FTIR provides a "fingerprint" of the molecule by identifying its functional groups and bond vibrations.
-
Expected Absorptions:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic, from CH₃): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic ring): ~1400-1600 cm⁻¹
-
C-F stretching: A strong band typically in the 1000-1300 cm⁻¹ region.
-
C-Br stretching: A band in the fingerprint region, typically ~500-650 cm⁻¹.
-
-
Causality: The presence and position of these bands confirm the existence of the aromatic ring, the methyl group, and the carbon-halogen bonds.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: As the compound is a liquid, the simplest method is to place a single drop between two salt plates (NaCl or KBr) to form a thin film (neat analysis).
-
Instrument: A standard FTIR spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Collect a background spectrum of the clean salt plates first, then collect the sample spectrum. The instrument software will automatically ratio the two to produce the final absorbance spectrum.
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable starting material in several high-value applications.
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of complex molecules with potential therapeutic activity.[1][2] For example, it has been used in the synthesis of S-trityl-L-cysteine based inhibitors that exhibit potent antitumor activity in lung cancer models.[8][14] The fluorine atom can enhance drug properties like metabolic stability and binding affinity.[3]
-
Agrochemical Development: Similar to pharmaceuticals, the incorporation of fluorine and bromine can lead to the development of more potent and selective herbicides, insecticides, and fungicides.[2]
-
Materials Science: The compound can be used in the synthesis of specialized polymers and liquid crystals, where its electronic properties can be leveraged to create materials with specific optical or conductive characteristics.[2][7]
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An In-depth Technical Guide to 4-Amino-2-chlorobenzonitrile: Properties, Synthesis, and Applications
A Note on Chemical Identification: While the topic of this guide is 4-Amino-2-chlorobenzonitrile, it is important to clarify a potential point of confusion regarding its CAS number. The CAS number 452-74-4 is correctly assigned to 4-Bromo-3-fluorotoluene.[1][2][3][4][5][6][7] The correct CAS number for 4-Amino-2-chlorobenzonitrile is 20925-27-3 .[8][9][10][11][12] This guide will focus exclusively on the properties and applications of 4-Amino-2-chlorobenzonitrile (CAS No. 20925-27-3).
Introduction
4-Amino-2-chlorobenzonitrile is a versatile trifunctional aromatic compound featuring amino, chloro, and nitrile groups.[8] This unique combination of reactive sites makes it a highly valuable building block in organic synthesis, particularly for the development of novel therapeutic agents and other functional materials.[8][13] Its derivatives have shown a wide range of biological activities, including potential antiviral, antibacterial, and anticancer properties.[8] This guide provides a comprehensive overview of the key technical aspects of 4-Amino-2-chlorobenzonitrile, tailored for researchers and professionals in the fields of chemical synthesis and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 4-Amino-2-chlorobenzonitrile are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClN₂ | [9][10][11][12] |
| Molecular Weight | 152.58 g/mol | [9][10][11] |
| Appearance | White to yellow or pale brown crystalline powder or lumps | [9][14][15] |
| Melting Point | 116-118 °C | [10] |
| Solubility | Soluble in methanol. Slightly soluble in water. | [16] |
| InChI Key | ZFBKYGFPUCUYIF-UHFFFAOYSA-N | [10][11][12] |
| SMILES | Nc1ccc(C#N)c(Cl)c1 | [10][12] |
Synthesis and Purification
The synthesis of 4-Amino-2-chlorobenzonitrile can be achieved through various routes, with the choice often depending on the starting materials, desired scale, and reaction conditions. One common and effective laboratory-scale method involves the reduction of 2-chloro-4-nitrobenzonitrile.
Synthesis via Reduction of 2-chloro-4-nitrobenzonitrile
This method provides a high yield of the desired product. A detailed protocol is provided below.
Reaction Scheme:
Figure 1: Synthesis of 4-Amino-2-chlorobenzonitrile.
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.[17]
-
Addition of Starting Material: While stirring and maintaining the temperature below 30°C with external cooling, add 2-chloro-4-nitrobenzonitrile in portions to the stannous chloride solution.[17]
-
Reaction: Continue stirring the resulting yellow slurry for 2-3 hours at room temperature.[17]
-
Work-up: Add excess hydrochloric acid, followed by a 40% sodium hydroxide solution until the mixture is alkaline. Maintain the temperature at approximately 25°C with cooling.[17]
-
Isolation: Allow the mixture to stand for about 30 minutes, then filter the crude product and wash it with water until it is free from alkali.[17]
-
Purification: Recrystallize the crude product from an ether/hexane mixture to obtain purified 4-Amino-2-chlorobenzonitrile. Further recrystallization from water can be performed if necessary.[17]
An alternative method involves the use of hydrazine monohydrate for the reduction of 2-chloro-4-nitrobenzonitrile, which has been reported to yield the product in 78% yield.[18]
Applications in Research and Drug Development
The trifunctional nature of 4-Amino-2-chlorobenzonitrile makes it a versatile intermediate in the synthesis of a wide array of compounds with significant biological activities.
Pharmaceutical Intermediate
4-Amino-2-chlorobenzonitrile is a crucial building block in the synthesis of various pharmaceutical compounds.[8] Its derivatives have been investigated for their potential as:
-
Enzyme Inhibitors: It has been used in the synthesis of inhibitors for enzymes like urokinase-type plasminogen activator (uPA) and inosine 5'-monophosphate dehydrogenase.[8]
-
Antiviral and Antibacterial Agents: The compound has been implicated in the creation of novel antiviral and antibacterial agents.[8]
-
Anticancer Agents: Its derivatives have been explored for the development of treatments for cancer.[8]
-
Antimalarial Agents: It has been used in the synthesis of compounds with potential antimalarial properties.[8]
The presence of the amino group allows for derivatization through acylation, alkylation, or diazotization, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions, offering a rich platform for medicinal chemists.[13]
Agrochemicals
In the agrochemical industry, 4-Amino-2-chlorobenzonitrile serves as an intermediate in the formulation of various products, including herbicides, pesticides, and fungicides.[8][19]
Dyes and Pigments
The amino group in 4-Amino-2-chlorobenzonitrile allows it to participate in diazotization and azo coupling reactions, which are fundamental processes in the synthesis of a diverse range of dyes and pigments.[8]
Illustrative Role in Synthesis:
Figure 2: Applications of 4-Amino-2-chlorobenzonitrile.
Spectroscopic Data Analysis
Spectroscopic data is crucial for the unambiguous identification and characterization of 4-Amino-2-chlorobenzonitrile. While a comprehensive spectral analysis is beyond the scope of this guide, a summary of expected key spectral features is provided below. For a detailed protocol on acquiring such data, refer to standard spectroscopic techniques.[20]
| Technique | Key Expected Features |
| ¹H NMR | Aromatic protons with characteristic splitting patterns, and a broad singlet for the amino (-NH₂) protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon (-C≡N), and the carbon atoms attached to the amino and chloro groups. |
| IR Spectroscopy | Characteristic stretching vibrations for the amino N-H bonds (around 3300-3500 cm⁻¹), the nitrile C≡N triple bond (around 2200-2250 cm⁻¹), and C-Cl bond.[21] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (152.58 m/z), along with characteristic fragmentation patterns. |
Safety and Handling
4-Amino-2-chlorobenzonitrile is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Identification
-
Toxicity: Toxic if swallowed and harmful in contact with skin.[9][22]
-
Irritation: Causes skin irritation and may cause respiratory irritation.[23]
-
Allergic Reaction: May cause an allergic skin reaction.[9][10]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[9]
-
Respiratory Protection: Use a NIOSH-approved respirator when handling in a poorly ventilated area or when dust is generated.[23]
-
Skin and Body Protection: Wear a lab coat or other protective clothing.[23]
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]
-
Eye Contact: Flush eyes with water as a precaution.[9]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[9]
-
Disposal: Dispose of this material and its container at a hazardous or special waste collection point.[9]
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An In-Depth Technical Guide to the Spectral Analysis of 4-Bromo-3-fluorotoluene
Introduction
4-Bromo-3-fluorotoluene is a halogenated aromatic compound with significant applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its disubstituted toluene structure, featuring both bromine and fluorine atoms, presents a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for researchers in organic synthesis and drug development to ensure reaction monitoring, quality control, and structural verification. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the chemical formula C₇H₆BrF, dictates its interaction with various spectroscopic techniques. The presence of a bromine atom, with its characteristic isotopic distribution, and a fluorine atom, with its strong electronegativity and spin coupling, significantly influences the resulting spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the aromatic ring.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by signals in the aromatic and aliphatic regions. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the positions of the substituents.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Table 1: ¹H NMR Spectral Data for this compound [2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | t | 1H | H-5 |
| ~7.05 | dd | 1H | H-6 |
| ~6.85 | d | 1H | H-2 |
| 2.30 | s | 3H | -CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
The singlet at approximately 2.30 ppm with an integration of 3H is characteristic of the methyl (-CH₃) protons.
-
The aromatic region (6.5-8.0 ppm) displays three distinct signals, confirming the trisubstituted nature of the benzene ring.[3]
-
The downfield triplet at ~7.35 ppm is assigned to H-5, which is coupled to both H-6 and H-2 (ortho and meta coupling, respectively).
-
The doublet of doublets at ~7.05 ppm corresponds to H-6, showing coupling to H-5 (ortho) and H-2 (meta).
-
The upfield doublet at ~6.85 ppm is assigned to H-2, which is coupled to H-6 (meta coupling). The electronegative fluorine atom at the adjacent position (C-3) influences its chemical shift.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides direct information about the carbon skeleton of this compound. The chemical shifts are influenced by the nature of the substituents and their positions on the aromatic ring.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, depending on concentration)
-
-
Processing: Apply a Fourier transform and reference the spectrum to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).
Table 2: ¹³C NMR Spectral Data for this compound [4]
| Chemical Shift (ppm) | Assignment |
| ~159 (d) | C-3 |
| ~139 (d) | C-4 |
| ~132 | C-1 |
| ~128 | C-5 |
| ~125 (d) | C-6 |
| ~115 (d) | C-2 |
| ~20 | -CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
The spectrum displays seven distinct signals, corresponding to the seven carbon atoms in the molecule.
-
The signal at ~20 ppm is attributed to the methyl carbon.
-
The aromatic region shows six signals, with some exhibiting splitting due to coupling with the fluorine atom (¹⁹F-¹³C coupling).
-
The carbon directly bonded to the highly electronegative fluorine atom (C-3) appears at a downfield chemical shift of approximately 159 ppm and shows a large one-bond coupling constant (¹JCF).
-
The carbon bearing the bromine atom (C-4) is also shifted downfield to around 139 ppm and may exhibit a smaller coupling to fluorine.
-
The remaining aromatic carbon signals are assigned based on substituent effects and C-F coupling patterns.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying functional groups. The IR spectrum of this compound will exhibit characteristic absorptions for the aromatic ring, C-H bonds, and the C-Br and C-F bonds.
Experimental Protocol: IR Spectroscopy (Neat)
-
Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Processing: Acquire the spectrum and identify the major absorption bands.
Table 3: IR Spectral Data for this compound [5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| 1600-1450 | Strong | Aromatic C=C ring stretch |
| ~1250 | Strong | C-F stretch |
| ~1050 | Strong | C-Br stretch |
| 900-675 | Strong | C-H out-of-plane bending |
Interpretation of the IR Spectrum:
-
The absorptions in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations of the aromatic ring.[6]
-
The bands between 2950 and 2850 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the methyl group.
-
Strong absorptions in the 1600-1450 cm⁻¹ range are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.[6]
-
A strong band around 1250 cm⁻¹ is characteristic of the C-F stretching vibration.
-
The C-Br stretching vibration is expected to appear as a strong band around 1050 cm⁻¹.
-
The region between 900 and 675 cm⁻¹ will contain strong bands corresponding to the out-of-plane C-H bending vibrations, which can be diagnostic of the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[7]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium
-
-
MS Ionization and Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-300
-
Table 4: Mass Spectrometry Data for this compound [5]
| m/z | Relative Intensity | Assignment |
| 188/190 | High | [M]⁺ (Molecular ion) |
| 109 | High | [M - Br]⁺ |
| 108 | Medium | [M - Br - H]⁺ |
| 83 | Medium | [C₆H₅]⁺ fragment |
Interpretation of the Mass Spectrum:
-
The molecular ion peak ([M]⁺) will appear as a doublet at m/z 188 and 190 with nearly equal intensity, which is a definitive indicator of the presence of one bromine atom.
-
The base peak is often observed at m/z 109, corresponding to the loss of the bromine radical from the molecular ion ([M - Br]⁺). This fragmentation is favorable due to the relative stability of the resulting fluorotolyl cation.
-
A subsequent loss of a hydrogen atom from the [M - Br]⁺ fragment can lead to the peak at m/z 108.
-
Further fragmentation of the aromatic ring can lead to smaller fragments, such as the phenyl cation at m/z 83.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS techniques provides a robust and self-validating system for its identification and characterization. The ¹H and ¹³C NMR spectra confirm the substitution pattern and electronic environment of the molecule, while IR spectroscopy identifies the key functional groups. Mass spectrometry unequivocally determines the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of the bromine atom. This in-depth guide serves as a valuable resource for researchers, enabling them to confidently interpret the spectral data of this important synthetic intermediate.
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Foreword: Navigating the Solvent Landscape for a Key Synthetic Building Block
An In-Depth Technical Guide to the Solubility of 4-Bromo-3-fluorotoluene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and agrochemical synthesis, the selection of an appropriate solvent system is a critical decision that profoundly impacts reaction kinetics, product purity, and process scalability. This compound, a halogenated aromatic compound, serves as a versatile intermediate in the synthesis of a multitude of complex molecules.[1] Its unique substitution pattern offers multiple reaction sites, making it a valuable building block for medicinal chemists and process development scientists. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization.
This technical guide moves beyond a simple compilation of data. It is designed to provide researchers and drug development professionals with a foundational understanding of the principles governing the solubility of this compound, alongside practical, field-proven methodologies for its quantitative determination. The narrative will delve into the "why" behind experimental choices, ensuring that the presented protocols are not just a series of steps, but a self-validating system for generating reliable and reproducible solubility data.
Physicochemical Characteristics of this compound
A thorough understanding of the physicochemical properties of this compound is the cornerstone for predicting and interpreting its solubility behavior.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₆BrF | [2][3] |
| Molecular Weight | 189.02 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [2][4] |
| Density | 1.494 g/mL at 25 °C | [4] |
| Boiling Point | 95 °C at 50 mmHg | [4] |
| Flash Point | 35 °C (95 °F) - closed cup | |
| Refractive Index | n20/D 1.53 | [4] |
| Water Solubility | Poorly soluble in cold water | [4] |
The molecular structure of this compound, featuring a substituted aromatic ring, is key to its solubility profile. The bromine and fluorine atoms introduce polarity to the molecule, while the toluene backbone retains a significant nonpolar character. This duality suggests that its solubility will be highly dependent on the nature of the organic solvent.
The Theoretical Underpinnings of Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.[5] Dissolution is a thermodynamic process governed by the Gibbs free energy of mixing. For a solute to dissolve in a solvent, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.[6] The primary intermolecular forces at play are:
-
Van der Waals Forces (Dispersion Forces): Present in all molecules, these are the dominant forces in nonpolar compounds.
-
Dipole-Dipole Interactions: Occur between polar molecules.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving hydrogen and a highly electronegative atom (N, O, or F).
This compound is a polar molecule, and therefore, its solubility is expected to be favored in solvents that can engage in dipole-dipole interactions.
A Predictive Framework: Hansen Solubility Parameters
For a more nuanced prediction of solubility, Hansen Solubility Parameters (HSP) offer a powerful tool.[7][8] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δd (Dispersion): Energy from dispersion forces.
-
δp (Polar): Energy from dipolar interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Predicted Solubility Profile of this compound
Based on its molecular structure and the principles of intermolecular forces, a qualitative solubility profile can be predicted.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | Moderate to High | The nonpolar toluene backbone of the solute will interact favorably with nonpolar solvents via dispersion forces. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF) | High | These solvents have significant dipole moments that can effectively solvate the polar C-Br and C-F bonds of the solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | While these solvents can engage in dipole-dipole interactions, the strong hydrogen bonding network of the solvent may be only partially disrupted to accommodate the solute. |
A Validated Protocol for the Experimental Determination of Solubility
While predictive models are useful for initial screening, accurate quantitative solubility data must be determined experimentally. The equilibrium shake-flask method is the gold standard for this purpose due to its reliability and reproducibility.[10][11]
The Causality Behind the Shake-Flask Method
This method is designed to achieve a state of thermodynamic equilibrium between the undissolved solute and a saturated solution. Continuous agitation ensures that the maximum amount of solute dissolves, and a subsequent separation step allows for the accurate quantification of the dissolved portion.
Experimental Workflow Diagram
Caption: Workflow for the equilibrium shake-flask solubility determination.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (purity ≥98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Protocol:
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. An excess is visually confirmed by the presence of undissolved liquid droplets after equilibration. b. Accurately add a known volume of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a temperature-controlled orbital shaker set to a constant, ambient temperature (e.g., 25 °C). b. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility is constant.
-
Phase Separation: a. After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow for initial settling of the undissolved solute. b. Centrifuge the vials at a moderate speed to pellet the remaining undissolved this compound. c. Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe and immediately filter it through a chemically resistant syringe filter (e.g., PTFE) into a clean vial. This step is crucial to remove any remaining undissolved microdroplets.
-
Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment. b. Generate a calibration curve by analyzing the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectroscopy.[12] c. Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve. d. Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
Safety and Handling of this compound
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is a flammable liquid and an irritant.[4][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use explosion-proof equipment where necessary.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Interpreting Solubility Data: A Logical Framework
The experimentally determined solubility data should be systematically analyzed in conjunction with the properties of the solvents.
Caption: Relationship between solute/solvent properties and solubility.
By correlating the quantitative solubility data with solvent parameters such as polarity index and dielectric constant, researchers can develop a deeper understanding of the dissolution mechanism. This knowledge is invaluable for selecting optimal solvents for synthesis, purification (e.g., crystallization), and formulation.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical principles with a robust experimental protocol, researchers and drug development professionals are empowered to generate the precise data needed to advance their scientific endeavors. The judicious selection of solvents, guided by the principles and methods outlined herein, is a critical step towards the successful and efficient development of new chemical entities.
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A Senior Application Scientist's Guide to the Safe Handling of 4-Bromo-3-fluorotoluene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary & Hazard Profile
4-Bromo-3-fluorotoluene (CAS No. 452-74-4) is a halogenated aromatic compound widely utilized as a versatile building block in organic and pharmaceutical synthesis.[1][2] Its unique molecular structure, featuring both bromine and fluorine substituents on a toluene backbone, provides a reactive platform for constructing complex molecules, including potent antitumor agents.[3][4][5] While its utility is significant, the inherent chemical properties of this compound necessitate a robust and informed approach to its handling, storage, and disposal.
This guide provides a technical framework for managing the risks associated with this compound. It is predicated on the principle of a self-validating safety system, where an understanding of the chemical's properties informs every handling decision. The primary hazards are its flammability and its irritant properties affecting the skin, eyes, and respiratory system.[6] Adherence to the protocols outlined herein is critical for ensuring personnel safety and maintaining experimental integrity.
| Property / Hazard Identifier | Value / Classification | Source(s) |
| CAS Number | 452-74-4 | |
| Molecular Formula | C₇H₆BrF | [1] |
| Molecular Weight | 189.02 g/mol | [6] |
| Appearance | Colorless to light yellow transparent liquid | [1][7][8] |
| Density | 1.494 g/mL at 25 °C | [1] |
| Boiling Point | 95 °C at 50 mmHg | [1] |
| Flash Point | 35 °C (95 °F) - closed cup | [1] |
| GHS Hazard Class | Flammable Liquid, Category 3 | [6][9] |
| Skin Irritation, Category 2 | [6][9] | |
| Serious Eye Irritation, Category 2 | [6][9] | |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | [6][9] | |
| Hazard Statements | H226: Flammable liquid and vapor | [6][10] |
| H315: Causes skin irritation | [6] | |
| H319: Causes serious eye irritation | [6] | |
| H335: May cause respiratory irritation | [6] | |
| UN Number | UN1993 | [1][9] |
Section 2: The Chemistry of Risk - Understanding Causality
A foundational understanding of why this compound is hazardous is paramount for its safe manipulation. The risk profile is not arbitrary; it is a direct consequence of its molecular structure.
-
Flammability: With a flash point of 35°C (95°F), the compound is classified as a flammable liquid.[1] This is primarily due to the toluene backbone, a volatile aromatic hydrocarbon. The vapors can form explosive mixtures with air and may travel a considerable distance to a source of ignition and flash back.[9][11] Consequently, all work must be conducted away from open flames, sparks, and hot surfaces.[9]
-
Irritant Properties: The compound is a known irritant to the skin, eyes, and respiratory system.[6][7] This is a common trait among halogenated aromatic compounds. Direct contact can cause inflammation and irritation. Inhalation of vapors can irritate the mucous membranes and respiratory tract, underscoring the need for robust ventilation.[7][9]
-
Reactivity: The bromine atom on the aromatic ring is a key functional group for synthetic transformations, often participating in metal-catalyzed cross-coupling reactions.[3] While this reactivity is desirable for synthesis, it also means the compound can react with incompatible materials, such as strong oxidizing agents.[9] Such contact must be strictly avoided to prevent vigorous, potentially hazardous reactions.
Section 3: The Self-Validating Safety Protocol - A Multi-Layered Approach
A robust safety program is a holistic system. The following sections are organized according to the hierarchy of controls, a framework that prioritizes the most effective safety measures.
Caption: Hierarchy of Controls adapted for laboratory use.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazard. They are the most critical component of safe handling.
-
Ventilation: All manipulations of this compound must be performed within a certified chemical fume hood to prevent the accumulation of flammable and irritating vapors in the laboratory.[7][9]
-
Ignition Source Control: Use of explosion-proof electrical equipment for ventilation and lighting is mandatory.[9][10] All equipment must be properly grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[9][10] Only non-sparking tools should be used when handling containers.[9][11]
-
Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[9][12]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be selected based on the specific hazards of this compound.
| Body Part | Required PPE | Specifications and Best Practices | Source(s) |
| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles during procedures with a high risk of splashing. | [9][13] |
| Hands | Chemical-Resistant Gloves | Double-layered nitrile gloves are suitable for incidental contact. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves are recommended. Gloves must be changed immediately upon contamination. | [7][12][13] |
| Body | Chemical-Resistant Lab Coat | A fully buttoned, long-sleeved lab coat made of an appropriate chemical-resistant material is required. | [13] |
| Respiratory | As needed based on risk assessment | Work in a fume hood negates the need for routine respiratory protection. For spill cleanup or in case of ventilation failure, a respirator with a type ABEK (EN14387) filter is required. | |
| Feet | Closed-toe Shoes | Perforated shoes or sandals are prohibited. Footwear should be made of a non-porous material. | [12] |
Standard Operating Procedures (SOPs): From Benchtop to Storage
Administrative controls, such as SOPs, ensure consistent and safe practices.
Protocol: Safe Weighing and Transfer
-
Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood is operational.
-
Grounding: Ground and bond the source container and the receiving vessel to prevent static discharge.[9]
-
Transfer: Perform all transfers of the liquid within the fume hood. Use a pipette or a funnel to minimize the risk of splashing.
-
Sealing: Immediately and tightly seal both the source and receiving containers after the transfer is complete.[9][14]
-
Decontamination: Clean any minor drips within the fume hood immediately with a suitable absorbent material.
-
Storage: Return the main container to a designated flammables storage cabinet, away from heat and incompatible materials.[7][14]
Section 4: Emergency Response & Decontamination
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Caption: Decision tree for responding to a spill of this compound.
Spill Management Protocol
In the event of a spill, follow the decision tree above. For any minor spill that you are trained to handle:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Eliminate Ignition Sources: Remove all heat, sparks, and flames from the area.[9][11]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: Cover the spill with a non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable container for hazardous waste.[11][15]
-
Decontamination: Clean the spill area thoroughly.
First Aid for Exposures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[7][9][13]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water and soap. If skin irritation occurs, seek medical attention.[9][10]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]
Fire Suppression
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[9][10]
-
Hazards: Vapors are heavier than air and may form explosive mixtures.[9] Containers may explode when heated.[9][11] Firefighting will produce hazardous decomposition products, including carbon monoxide, carbon dioxide, hydrogen halides (HBr), and gaseous hydrogen fluoride (HF).[9][11] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9][11]
Section 5: Waste Disposal & Environmental Stewardship
Proper disposal is a critical safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including absorbent materials from spills, used gloves, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[13]
-
Disposal Procedure: Do not dispose of this chemical down the drain.[9] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, in accordance with all local, state, and federal regulations for hazardous chemical waste.[9][10][13]
Section 6: Conclusion
This compound is an invaluable reagent in modern chemical and pharmaceutical development. Its hazardous properties, however, demand a disciplined and knowledgeable approach to its handling. By integrating a deep understanding of its chemical nature with strict adherence to engineering controls, personal protective equipment, and established protocols, researchers can safely harness its synthetic potential. A proactive culture of safety is not a barrier to innovation; it is the foundation upon which successful and responsible science is built.
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An In-depth Technical Guide to the Material Safety Data Sheet for 4-Bromo-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Building Block for Complex Synthesis
4-Bromo-3-fluorotoluene, a halogenated aromatic hydrocarbon, has emerged as a critical intermediate in the landscape of modern organic synthesis.[1] Its strategic placement of bromine and fluorine atoms on the toluene scaffold provides a versatile platform for constructing complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[2] The differential reactivity of the C-Br bond, amenable to a host of cross-coupling reactions, and the modulating electronic influence of the fluorine atom, offer chemists a powerful tool for the synthesis of novel bioactive compounds and functional materials.[3]
This guide provides a comprehensive overview of the material safety data for this compound, moving beyond a standard MSDS to offer insights into its safe handling, reactivity, and application. The information presented herein is intended to empower researchers to not only handle this reagent with the utmost safety but also to strategically leverage its chemical properties in the design and execution of innovative synthetic strategies.
Section 1: Chemical and Physical Properties
Understanding the fundamental physical and chemical properties of this compound is paramount for its safe and effective use in a laboratory setting. This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1] A summary of its key properties is provided in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₆BrF | |
| Molecular Weight | 189.02 g/mol | |
| CAS Number | 452-74-4 | |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 95 °C at 50 mmHg | |
| Density | 1.494 g/mL at 25 °C | |
| Flash Point | 35 °C (95 °F) - closed cup | |
| Refractive Index | n20/D 1.53 | |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | [1] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A thorough understanding of these hazards is crucial for implementing appropriate safety measures.
The compound is a flammable liquid and vapor.[4] It is also a skin and eye irritant and may cause respiratory irritation.[4]
GHS Pictograms:
Signal Word: Warning
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
GHS Precautionary Statements (Selected):
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P403+P235: Store in a well-ventilated place. Keep cool.[2]
Section 3: Toxicological Profile: A Call for Caution
Given the absence of detailed toxicological studies, a precautionary approach is warranted. The toxicity of halogenated toluenes can vary, but they are generally considered to have the potential for systemic effects, including impacts on the central nervous system, liver, and kidneys upon prolonged or high-dose exposure.[5] Therefore, all handling procedures should be designed to minimize exposure through all routes: inhalation, skin contact, and ingestion.
Section 4: Safe Handling and Storage Protocols
The inherent hazards of this compound necessitate strict adherence to safe handling and storage protocols. The following guidelines are based on established best practices for handling flammable and irritant chemicals.
Personal Protective Equipment (PPE)
A robust PPE regimen is the first line of defense against exposure.
Engineering Controls and Work Practices
-
Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ignition Sources: Due to its flammability, all sources of ignition, including open flames, hot plates, and spark-producing equipment, must be strictly excluded from the work area.[1]
-
Static Discharge: Take precautionary measures against static discharge. Ensure proper grounding of all equipment.[2]
-
Handling: Avoid direct contact with the skin and eyes. Use appropriate, clean, and dry glassware.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1]
-
Keep away from oxidizing agents and sources of ignition.[2]
-
The recommended storage temperature is in a flammables area.
Section 5: Emergency Procedures and First Aid
Prompt and appropriate action is critical in the event of an accidental exposure.
In Case of Fire:
-
Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish.[2]
-
Water may be ineffective but can be used to cool fire-exposed containers.
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 6: Application in Organic Synthesis: A Representative Protocol
The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The C-Br bond serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. Below is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.
Reaction: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid.
Objective: To illustrate the formation of a biaryl structure, a common motif in pharmacologically active molecules.
Methodology:
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
-
Solvent Addition and Degassing:
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water 4:1, 10 mL).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) under an inert atmosphere.
-
Stir the reaction vigorously for the required time (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
-
Causality of Experimental Choices:
-
Palladium Catalyst: Palladium(0) complexes are essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.
-
Base: The base is crucial for the transmetalation step, activating the boronic acid.
-
Solvent System: The biphasic solvent system facilitates the dissolution of both the organic and inorganic reagents.
-
Inert Atmosphere: An inert atmosphere is necessary to prevent the oxidation of the palladium(0) catalyst.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its safe and effective use hinges on a thorough understanding of its hazards and the implementation of robust safety protocols. While detailed toxicological data are limited, the known hazards of flammability and irritation demand careful handling in a controlled laboratory environment. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely unlock the synthetic potential of this important chemical intermediate.
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A Senior Application Scientist's Guide to Sourcing and Utilizing 4-Bromo-3-fluorotoluene for Drug Development
For researchers, medicinal chemists, and drug development professionals, the selection of starting materials and intermediates is a critical decision that profoundly impacts the trajectory of a research program. The structural integrity and purity of these building blocks are paramount to ensuring reproducible results and accelerating the discovery of novel therapeutics. 4-Bromo-3-fluorotoluene (CAS No. 452-74-4), a versatile halogenated aromatic compound, has emerged as a crucial intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and advanced materials sectors.[1][2][3][4]
This in-depth guide provides a technical framework for sourcing, evaluating, and effectively utilizing this compound in a research and development setting. Drawing upon extensive field experience, this document will delve into the causality behind experimental choices, establish self-validating protocols, and ground all recommendations in authoritative scientific literature.
The Strategic Importance of this compound in Synthesis
This compound's utility stems from the distinct reactivity of its two halogen substituents on the toluene ring.[1][3] The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][5] These reactions are foundational for constructing new carbon-carbon and carbon-heteroatom bonds, which are essential for building the complex molecular architectures of modern drug candidates.
Simultaneously, the fluorine atom, while less reactive in cross-coupling, significantly influences the molecule's electronic properties.[3][5] Its strong electron-withdrawing nature can enhance the metabolic stability and modulate the pharmacokinetic profile of the final compound, a critical consideration in drug design.[3][5][6] This dual functionality makes this compound a highly sought-after building block for creating targeted inhibitors and other specialized molecules where precise structural control is paramount.[2][3]
Commercial Supplier Landscape and Qualification
Identifying a reliable commercial supplier is the first and most crucial step. The market for this compound includes a range of suppliers, from large, well-established chemical manufacturers to smaller, specialized companies. A rigorous supplier qualification process is essential to mitigate risks associated with purity, consistency, and supply chain reliability.
Key Supplier Evaluation Criteria
When evaluating potential suppliers, consider the following:
-
Purity and Specifications: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) for each batch. Scrutinize the purity levels (typically ≥98%) and the analytical methods used for determination (e.g., GC, NMR).[2][3]
-
Documentation: Beyond the CoA, inquire about the availability of a comprehensive Safety Data Sheet (SDS), which provides critical information on handling, storage, and potential hazards.[3][7]
-
Batch-to-Batch Consistency: For long-term projects, consistency is key. A reliable supplier should be able to demonstrate consistent purity and impurity profiles across different batches.
-
Scalability: Consider your project's future needs. Can the supplier provide quantities ranging from grams for initial research to kilograms for later-stage development?
-
Technical Support: A supplier with a knowledgeable technical support team can be an invaluable resource for troubleshooting and providing additional data.[8]
Representative Commercial Suppliers
The following table provides a non-exhaustive list of commercial suppliers of this compound to illustrate the typical range of available purities and product numbers.
| Supplier | Product Number | Purity Specification |
| Sigma-Aldrich | 452-74-4 | 98% |
| Tokyo Chemical Industry (TCI) | B1935 | >94.0% (GC) |
| Matrix Scientific | 040940 | Not specified |
| INDOFINE Chemical Company | 03-007 | 98% |
| Chem-Impex | 40940 | ≥ 94% (GC) |
| Santa Cruz Biotechnology | sc-225368 | Not specified |
Note: This information is for illustrative purposes and is subject to change. Always consult the supplier's official website for the most current data.
Supplier Qualification Workflow
A systematic approach to qualifying a new supplier is crucial. The following workflow diagram illustrates a robust process for ensuring the quality and reliability of your starting material.
Caption: A workflow for qualifying commercial suppliers of this compound.
Understanding the Certificate of Analysis (CoA)
The CoA is the primary document attesting to the quality of a specific batch of this compound. A thorough understanding of its components is essential for any researcher.
Key Parameters on a CoA
-
Appearance: Typically described as a colorless to light yellow liquid.[2][4]
-
Purity (by GC): Gas Chromatography is the most common method for determining purity. The value should meet or exceed the required specification (e.g., ≥98%).
-
Identity (by NMR): The ¹H and ¹⁹F NMR spectra should be consistent with the structure of this compound.
-
Water Content (by Karl Fischer): Low water content (typically ≤0.5%) is important for many moisture-sensitive reactions.[2]
-
Residual Solvents (by GC-HS): The CoA may also list any residual solvents from the manufacturing process.
Synthesis and Potential Impurities
An understanding of the common synthetic routes to this compound can provide insight into potential impurities that may be present. One reported synthesis involves a multi-step process starting from o-nitro-p-toluidine, proceeding through diazotization, a Sandmeyer reaction, reduction, and a Schiemann reaction.[8][9][10] Another method involves the direct bromination of 3-fluorotoluene.[11]
Potential impurities could include:
-
Isomeric impurities: Other bromo-fluorotoluene isomers.
-
Starting materials: Unreacted 3-fluorotoluene or other precursors.
-
Reaction byproducts: Compounds formed during the synthesis.
A robust in-house quality control (QC) protocol should be in place to verify the purity of each incoming batch and test for any potential impurities that could interfere with downstream reactions.
Handling, Storage, and Safety
This compound is a flammable liquid and an irritant.[12][13] Adherence to proper safety protocols is mandatory.
Safety and Handling Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a face shield, chemical-resistant gloves, and a lab coat.[7]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[7][14]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[7][14] Use non-sparking tools and take precautionary measures against static discharge.[7]
-
Spill Response: In case of a spill, contain the material and clean up with an inert absorbent material. Dispose of the waste in accordance with local regulations.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][7] Some suppliers recommend storage at 2-8 °C.[4]
Applications in Drug Discovery and Development
The unique reactivity of this compound has led to its use in the synthesis of a variety of biologically active molecules. For example, it has been used in the preparation of S-trityl-L-cysteine-based inhibitors that have demonstrated potent antitumor activity in lung cancer models.[2][9] It is also a key intermediate in the synthesis of other complex organic molecules used in pharmaceutical and agrochemical research.[1][4][8][9]
The following diagram illustrates a generalized synthetic application of this compound in a palladium-catalyzed cross-coupling reaction.
Caption: A generalized Suzuki coupling reaction using this compound.
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. A thorough understanding of its properties, a robust supplier qualification process, and strict adherence to safety protocols are essential for its successful application in the laboratory. By implementing the strategies outlined in this guide, researchers can ensure the quality and consistency of their starting materials, thereby accelerating their research and increasing the likelihood of success in their synthetic endeavors.
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- LookChem. (n.d.). Exploring this compound: A Versatile Chemical Intermediate.
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Foreword: Strategic Synthesis of a Key Fluorinated Building Block
An In-depth Technical Guide to the Initial Synthesis of 4-Bromo-3-fluorotoluene
This compound (CAS No. 452-74-4) is a pivotal aryl fluorinated building block in modern organic synthesis.[1] Its unique substitution pattern, featuring ortho- and para-directing methyl and halogen groups, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] The strategic placement of the bromine atom allows for its participation in a wide array of palladium-catalyzed cross-coupling reactions, while the fluorine atom can significantly influence the electronic properties, metabolic stability, and binding affinity of the final target molecule.[3][4]
This guide provides an in-depth analysis of the primary synthetic routes to this compound. Moving beyond a simple recitation of steps, we will explore the mechanistic underpinnings of each pathway, the rationale behind experimental choices, and a comparative analysis to guide researchers in selecting the optimal route for their specific needs, whether for small-scale discovery or large-scale manufacturing.
Chapter 1: Electrophilic Aromatic Substitution: The Direct Bromination Approach
The most direct conceptual route to this compound is the electrophilic aromatic substitution of the readily available starting material, 3-fluorotoluene. However, this pathway is fraught with challenges related to regioselectivity, governed by the competing directing effects of the substituents.
Mechanistic Considerations: A Tale of Two Directors
The outcome of the electrophilic bromination of 3-fluorotoluene is dictated by the interplay between the activating, ortho-, para-directing methyl group (-CH₃) and the deactivating, ortho-, para-directing fluorine atom (-F).
-
Methyl Group (-CH₃): An activating group that donates electron density to the ring, primarily at the ortho (positions 2 and 6) and para (position 4) positions, stabilizing the arenium ion intermediate.
-
Fluorine Atom (-F): A deactivating group due to its strong inductive electron withdrawal. However, through resonance, it donates lone-pair electron density, also directing incoming electrophiles to the ortho (position 2) and para (position 4) positions.
The combination of these effects leads to the formation of a mixture of monobrominated isomers, with substitution occurring at positions 2, 4, and 6. The desired 4-bromo isomer is formed alongside significant quantities of 2-bromo-5-fluorotoluene and 2-bromo-3-fluorotoluene, making purification a significant challenge.[5][6]
Experimental Protocol: Iron-Catalyzed Bromination
A common approach involves the use of elemental bromine with a Lewis acid catalyst, such as iron powder.
Protocol:
-
Charge a reaction vessel with 3-fluorotoluene (1.0 eq), dichloroethane as the solvent, and a catalytic amount of iron powder (approx. 0.05 eq).
-
Initiate stirring and maintain the temperature at 30-35°C.
-
Add liquid bromine (approx. 1.5-2.0 eq) dropwise over several hours, carefully controlling the exotherm.
-
After the addition is complete, continue to stir the mixture for 6-10 hours until reaction completion is confirmed by GC analysis.
-
Quench the reaction by adding water. The organic layer is separated, washed with an aqueous solution of sodium sulfite to remove excess bromine, and then washed with water.
-
The organic solvent is removed under reduced pressure to yield a crude oil containing a mixture of brominated isomers.[6]
-
Separation of the this compound from its isomers requires fractional distillation under reduced pressure.[6]
Challenges and Field Insights
The primary drawback of this method is the poor regioselectivity, leading to a complex product mixture and a low yield of the desired 4-bromo isomer. The boiling points of the isomers are often very close, necessitating efficient fractional distillation columns for successful separation.[7] While seemingly direct, this route is often inefficient and not cost-effective for producing high-purity material.
Chapter 2: Regiocontrolled Synthesis via Diazotization: The Sandmeyer Reaction
To overcome the selectivity issues inherent in direct bromination, multi-step routes that build the substitution pattern in a controlled manner are vastly superior. The most reliable and widely cited method involves the diazotization of a strategically chosen aniline precursor followed by a Sandmeyer reaction.
Rationale: The Power of Directed Synthesis
This pathway begins with 4-Amino-3-fluorotoluene, a precursor where the critical amine functionality is already in the correct position (position 4) to be converted into the target bromine atom. The Sandmeyer reaction allows for the clean conversion of an aryl diazonium salt to an aryl bromide, catalyzed by copper(I) bromide.[8][9] This strategy guarantees the desired 1,2,4-substitution pattern, completely avoiding the formation of other isomers.
Synthetic Pathway Workflow
The synthesis proceeds in two key stages: the formation of the diazonium salt from the aniline, and its subsequent conversion to the aryl bromide.
Caption: Workflow for the Sandmeyer synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-Amino-3-fluorotoluene (or its hydrobromide salt)
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Water
-
Ice
Step 1: Diazotization
-
In a reaction vessel, suspend 4-amino-3-fluorotoluene hydrobromide (1.0 eq) in water and 48% hydrobromic acid.
-
Cool the mixture to a temperature between -5°C and 5°C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5°C throughout the addition.
-
Stir the resulting mixture for 40-60 minutes at this temperature. The formation of the diazonium salt is typically observed as a yellow precipitate.[6]
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (catalytic amount, ~0.05 eq) in 48% hydrobromic acid.
-
Filter the cold diazonium salt solution to remove any solids and slowly add the filtrate to the cuprous bromide solution.
-
Allow the reaction to proceed at room temperature for approximately one hour, during which vigorous nitrogen evolution will be observed.
-
Once the nitrogen evolution subsides, gently heat the mixture to 90°C to drive the reaction to completion.
-
Isolate the crude product via steam distillation.[6]
-
The collected organic layer is then purified by vacuum distillation to yield pure this compound (boiling point: 95°C at 50 mmHg).[2][6]
Trustworthiness and Field Insights
This method is the gold standard for producing high-purity this compound. Its self-validating nature comes from the unambiguous regiochemistry. The yield is typically high (around 70%), and the final product is free of isomeric impurities, making it highly suitable for applications in pharmaceutical and electronic materials development where purity is paramount.[6] The primary consideration for this route is the availability and cost of the 4-Amino-3-fluorotoluene starting material.[10]
Chapter 3: An Alternative Pathway via the Balz-Schiemann Reaction
An alternative, though less common, approach involves introducing the fluorine atom onto a pre-existing bromo-toluene scaffold using the Balz-Schiemann reaction.
Synthetic Logic
This route starts with 2-bromo-5-methylaniline. The amino group is first converted to a diazonium tetrafluoroborate salt. This intermediate is then thermally decomposed to install the fluorine atom, yielding the final product. The Balz-Schiemann reaction is a classic method for forming aryl fluorides from aryl amines.[11][12]
Caption: Workflow for the Balz-Schiemann synthesis of this compound.
Protocol and Limitations
The process involves diazotizing 2-bromo-5-methylaniline with sodium nitrite and an acid, followed by the addition of fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate salt. This isolated salt is then carefully heated until nitrogen evolution ceases, yielding the desired product.
Chapter 4: Comparative Analysis and Strategic Route Selection
Choosing the appropriate synthetic route depends on the specific requirements of the project, including scale, purity requirements, cost, and available starting materials.
| Feature | Route 1: Direct Bromination | Route 2: Sandmeyer Reaction | Route 3: Balz-Schiemann |
| Starting Material | 3-Fluorotoluene | 4-Amino-3-fluorotoluene | 2-Bromo-5-methylaniline |
| Regioselectivity | Poor (Mixture of isomers) | Excellent (Single isomer) | Excellent (Single isomer) |
| Number of Steps | 1 (plus difficult purification) | 2 | 2 |
| Typical Yield | Low (for desired isomer) | Good (~70%)[6] | Moderate to Good |
| Purification | Difficult (Fractional Distillation) | Straightforward (Distillation) | Straightforward (Distillation) |
| Scalability | Poor | Good | Poor (due to starting material) |
| Key Advantage | Fewest reaction steps | High purity and regiocontrol | Classic fluorine introduction |
| Key Disadvantage | Isomer separation | Availability of aniline precursor | High cost of starting material[6] |
Expert Recommendation:
For laboratory-scale and industrial production where high purity (>99%) is essential, the Sandmeyer reaction starting from 4-Amino-3-fluorotoluene (Route 2) is unequivocally the superior and recommended pathway. It offers predictable and controllable outcomes, eliminating the significant purification challenges associated with the direct bromination route. While direct bromination may appear attractive due to its single-step nature, the hidden costs and complexities of separating closely related isomers make it an inefficient choice in a professional setting. The Balz-Schiemann route remains a viable option only if the specific starting material is readily and economically available.
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key characteristics of 4-Bromo-3-fluorotoluene
An In-depth Technical Guide to 4-Bromo-3-fluorotoluene: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound (4-BFT), a key halogenated aromatic intermediate. Its unique trifunctional structure—featuring a reactive bromine atom, a modulating fluorine atom, and a versatile methyl group—renders it an invaluable building block in modern organic synthesis. We will explore its fundamental properties, validated synthesis protocols, characteristic reactivity in pivotal cross-coupling reactions, and its applications in the development of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile compound.
Core Physicochemical and Spectroscopic Profile
This compound is a colorless to light yellow liquid at room temperature.[1][2] Its molecular structure provides a unique platform for chemical modification, with the bromine and fluorine substituents imparting distinct reactivity profiles compared to toluene alone.[1][2]
Physical and Chemical Properties
The key properties of 4-BFT are summarized below, providing essential data for handling, reaction setup, and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 452-74-4 | [2] |
| Molecular Formula | C₇H₆BrF | [1][3] |
| Molecular Weight | 189.02 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Density | 1.494 g/mL at 25 °C | [1][4] |
| Boiling Point | 95 °C at 50 mmHg | [1][5] |
| Refractive Index | n20/D 1.53 | [1] |
| Flash Point | 35 °C (95 °F) - closed cup | [4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents.[2] |
Spectroscopic Signature
Spectroscopic analysis is critical for confirming the identity and purity of 4-BFT.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group protons, with coupling patterns influenced by the adjacent fluorine and bromine atoms.
-
¹³C NMR: The carbon spectrum shows distinct resonances for the seven carbon atoms, with the C-F and C-Br signals being particularly informative.
-
Mass Spectrometry (MS): The mass spectrum typically displays a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).[3]
-
Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic absorption bands for C-H stretching of the aromatic ring and methyl group, as well as C-F and C-Br stretching vibrations.[3]
Synthesis of this compound
The synthesis of 4-BFT can be achieved through several established routes. The choice of method often depends on the available starting materials, scale, and desired purity. Two prevalent methods are detailed below.
Method A: Electrophilic Bromination of 3-Fluorotoluene
This direct approach involves the electrophilic aromatic substitution of 3-fluorotoluene. The fluorine and methyl groups direct the incoming electrophile (bromine), leading to a mixture of isomers, from which 4-BFT must be separated.
Caption: Workflow for the synthesis of 4-BFT via bromination.
Detailed Protocol:
-
Charging the Reactor: In a suitable reaction vessel, charge 3-fluorotoluene (1.0 eq.), dichloroethane (as solvent), and a catalytic amount of iron powder.[6]
-
Bromine Addition: Begin stirring and maintain the temperature between 30-35°C. Slowly add liquid bromine (approx. 3.0 eq.) dropwise over several hours. The iron powder acts as a Lewis acid catalyst, polarizing the Br-Br bond to generate the electrophile.
-
Reaction and Quenching: After the addition is complete, continue stirring for 6-10 hours until the reaction is complete (monitored by GC).[6] Quench the reaction by adding water, followed by an aqueous solution of sodium sulfite to neutralize any remaining bromine.[6]
-
Workup and Purification: Separate the organic layer. Wash it with water and then concentrate it under reduced pressure. The resulting crude oil, containing a mixture of bromo-3-fluorotoluene isomers, is then purified by fractional distillation to isolate this compound.[6]
Method B: Multi-step Synthesis from o-Nitro-p-toluidine
A more complex but often higher-yielding route starts from o-nitro-p-toluidine and involves a sequence of diazo, Sandmeyer, reduction, and Schiemann reactions to precisely install the desired substituents.[4][7] This method provides excellent regiochemical control.
Chemical Reactivity and Key Transformations
The synthetic utility of 4-BFT stems from the differential reactivity of its functional groups. The C-Br bond is the primary site for cross-coupling reactions, while the C-F bond enhances the metabolic stability and modulates the electronic properties of derivative molecules.[8][9]
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki reaction is a cornerstone of modern organic chemistry for forming C-C bonds. 4-BFT is an excellent substrate for coupling with various organoboron compounds.[8] The reaction proceeds through a well-established catalytic cycle.[10][11]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Generalized Protocol for Suzuki Coupling:
-
Reaction Setup: To a flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos).[10][12]
-
Addition of Base and Solvent: Add a base, typically K₃PO₄ or Cs₂CO₃ (2-3 eq.), and degassed solvents such as a mixture of dioxane and water or toluene.[10][13]
-
Reaction: Purge the mixture with an inert gas (argon or nitrogen) and heat to 80-120°C for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.
Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[14] 4-BFT readily participates in this transformation with a wide range of primary and secondary amines.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Generalized Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.0-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a bulky, electron-rich phosphine ligand (e.g., tBu₃P, RuPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[15][16][17]
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture, typically between 80-110°C, until the starting material is consumed.
-
Workup: Cool the reaction, dilute it with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst. The filtrate is concentrated, and the crude product is purified via silica gel chromatography.
Applications in Research and Development
The unique substitution pattern of 4-BFT makes it a valuable intermediate in several high-value sectors.
-
Pharmaceutical Synthesis: It is a key building block for creating complex molecules with therapeutic potential.[18] For instance, it is used in the synthesis of S-trityl-L-cysteine-based inhibitors that have demonstrated potent antitumor activity in lung cancer models.[1][5][19] The fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.[9][20]
-
Agrochemical Development: The compound is used to synthesize advanced agrochemicals, contributing to the creation of effective crop protection agents.[18]
-
Materials Science: Its structure can be incorporated into polymers or liquid crystals to impart specific electronic or thermal properties.[8][18]
-
Organic Intermediates: It serves as a precursor for other valuable intermediates, such as 1-(4-cyano-3-fluorobenzyl)-5-imidazolecarboxaldehyde and 1-bromo-4-bromomethyl-2-fluorobenzene.[4][5]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties.
Hazard Identification
-
GHS Classification: Flammable liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[3][4]
-
Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area or a chemical fume hood.[21][22]
-
Keep away from heat, sparks, open flames, and other ignition sources.[22]
-
Use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[21]
-
Take precautionary measures against static discharge.[22]
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep containers tightly closed and store in a designated flammables area.[1][4][22]
-
Incompatible materials include strong oxidizing agents.[22]
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from its unique combination of reactive sites. Its C-Br bond provides a reliable handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex carbon-carbon and carbon-nitrogen bonds. The presence of the fluorine atom offers a means to fine-tune the electronic and pharmacokinetic properties of target molecules. This guide has provided the essential technical information, from physical properties and synthesis to detailed reaction protocols and safety, confirming the status of 4-BFT as an indispensable tool for chemists in pharmaceutical, agrochemical, and materials science research.
References
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4-Bromo-3-fluorotoluene molecular weight and formula
An In-Depth Technical Guide to 4-Bromo-3-fluorotoluene: Synthesis, Properties, and Applications
Abstract
This compound, a halogenated aromatic hydrocarbon, has emerged as a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring both a reactive bromine atom and an electron-withdrawing fluorine atom on a toluene scaffold, imparts a versatile reactivity profile that is highly sought after in the pharmaceutical, agrochemical, and materials science sectors. This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, established synthesis protocols, and key applications, with a particular focus on its role in drug discovery and development. By synthesizing data from established chemical literature and supplier documentation, this paper serves as an authoritative resource for researchers, scientists, and professionals in drug development.
Compound Identification and Core Properties
This compound is systematically identified by several names, including 1-Bromo-2-fluoro-4-methylbenzene.[1] Its fundamental properties are summarized below, providing a foundational reference for laboratory use.
| Identifier | Value | Source(s) |
| Molecular Formula | C₇H₆BrF | [1][2][3][4] |
| Molecular Weight | 189.02 g/mol | [2][4][5][6] |
| CAS Number | 452-74-4 | [1][3][5] |
| Canonical SMILES | CC1=CC(=C(C=C1)Br)F | [7] |
| InChI Key | SLFNGVGRINFJLK-UHFFFAOYSA-N | [5] |
| Appearance | Colorless to light yellow liquid | [1][7] |
| Purity (Typical) | ≥98% | [1][5] |
Physicochemical Characteristics
The utility of this compound in a laboratory or industrial setting is dictated by its physical and chemical properties. It is characterized as a flammable liquid and is sparingly soluble in water but soluble in common organic solvents.[7][8]
| Property | Value | Conditions | Source(s) |
| Density | 1.494 g/mL | at 25 °C | [1][5][8] |
| Boiling Point | 95 °C | at 50 mmHg | [1][5][9] |
| Flash Point | 35 °C (95 °F) | Closed cup | [1][5][9] |
| Refractive Index | n20/D 1.53 | at 20 °C | [1][5][9] |
The presence of both bromine and fluorine substituents significantly influences the electronic nature of the aromatic ring. The fluorine atom acts as a strong electron-withdrawing group, while the bromine atom provides a reactive site for a multitude of chemical transformations. This dual functionality is the cornerstone of its versatility in synthetic chemistry.[1][10]
Synthesis and Reactivity
The synthesis of this compound can be achieved through various routes. A well-documented method involves the multi-step conversion of o-nitro-p-toluidine.[11][12] This process leverages classical aromatic reactions to precisely install the desired functional groups.
Synthetic Workflow Overview
The conversion from o-nitro-p-toluidine involves a sequence of diazo, Sandmeyer, reduction, and Schiemann reactions.[11][12] This pathway highlights a robust method for producing high-purity this compound.
Caption: Generalized synthesis pathway from o-nitro-p-toluidine.
Experimental Protocol: Sandmeyer-type Synthesis
Another documented laboratory-scale preparation starts from 4-amino-3-fluorotoluene hydrobromide, demonstrating a practical application of the Sandmeyer reaction.[13]
Objective: To synthesize this compound from 4-amino-3-fluorotoluene hydrobromide.
Materials:
-
4-amino-3-fluorotoluene hydrobromide (41.2 g, 0.20 mol)
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂) (14.7 g, 0.21 mol)
-
Cuprous bromide (CuBr) (1.44 g, 0.01 mol)
-
Deionized water
Procedure:
-
A solution of 4-amino-3-fluorotoluene hydrobromide (41.2 g) in water (40 g) and 48% HBr (20 ml) is prepared in a reaction vessel.
-
The mixture is cooled to a temperature between -5 and 5 °C.
-
A solution of sodium nitrite (14.7 g) in water (20 g) is added dropwise, maintaining the temperature between -5 and 5 °C. The reaction is allowed to proceed for 40 minutes to form the diazonium salt.
-
Any precipitate is filtered off. The filtrate is then added to a solution of cuprous bromide (1.44 g) in 48% HBr (10 ml).
-
The reaction is stirred at room temperature for 50 minutes.
-
The mixture is then heated to 90 °C, and the crude product is collected via steam distillation.
-
The crude product is purified by vacuum distillation (69-75 °C at 13 mmHg) to yield pure this compound (26.5 g, 70% yield).[13]
Core Reactivity
The synthetic value of this compound is rooted in its predictable reactivity. The carbon-bromine bond is a versatile handle for forming new bonds, while the fluorine atom modulates the molecule's electronic properties and metabolic stability in derivative compounds.[10][14]
Caption: Reactivity and application workflow of this compound.
Applications in Research and Development
This compound is not merely a laboratory curiosity; it is a key intermediate in the synthesis of high-value compounds.[1][15]
-
Pharmaceutical Synthesis: Its primary application is in the production of pharmaceutical intermediates.[1][9] It has been utilized in the synthesis of S-trityl-L-cysteine-based inhibitors, which have demonstrated significant antitumor activity in lung cancer models.[1][9] The fluorine atom is particularly valuable in drug design for its ability to improve metabolic stability and binding affinity.[14]
-
Agrochemicals: Similar to pharmaceuticals, the compound serves as a building block for advanced agrochemicals, helping to create more effective and stable crop protection agents.[15]
-
Materials Science: It is also employed in the development of advanced materials where its specific electronic properties can be incorporated into polymers or other specialized materials.[8][15]
Safety, Handling, and Storage
As a flammable and irritant chemical, proper handling of this compound is imperative for laboratory safety.[8][16]
| Hazard Category | GHS Classification | Precautionary Measures |
| Physical Hazard | Flammable Liquid (Category 3) | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[5][16] |
| Health Hazards | Skin Irritation (Category 2) | Wear protective gloves and clothing. Wash skin thoroughly after handling.[5][16] |
| Eye Irritation (Category 2) | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[5][16] | |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | Avoid breathing vapors. Use only outdoors or in a well-ventilated area.[5][16] | |
| Storage | Flammables Area | Store in a cool, dry, well-ventilated place with the container tightly closed.[9][16] |
| Disposal | Approved Waste Disposal Plant | Dispose of contents/container in accordance with local, regional, national, and international regulations.[16] |
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from the unique interplay of its bromine and fluorine substituents. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for synthetic chemists. From the synthesis of potent anti-cancer agents to the development of novel materials, this compound facilitates the construction of complex molecular architectures, underscoring its significance in both academic research and industrial manufacturing. Adherence to strict safety protocols is essential to manage its associated hazards effectively.
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Introduction: The Strategic Importance of 4-Bromo-3-fluorotoluene
An In-depth Technical Guide to the Stability and Storage of 4-Bromo-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 452-74-4) is a halogenated aromatic hydrocarbon that serves as a pivotal intermediate in the landscape of modern chemical synthesis.[1] Its molecular structure, which features both bromine and fluorine substituents on a toluene backbone, offers a versatile platform for constructing complex molecules.[2][3] This unique functionality is particularly valuable in the synthesis of pharmaceutical agents and advanced agrochemicals, where precise molecular architecture dictates biological activity.[1][3] Given its role as a high-value building block, ensuring the chemical integrity and stability of this compound from procurement to reaction is paramount. This guide provides a detailed examination of the factors governing its stability and outlines authoritative protocols for its optimal storage and handling, ensuring reproducibility and safety in research and development settings.
Pillar 1: Understanding the Inherent Chemical Stability
The stability of this compound is fundamentally derived from its nature as an aryl halide. The carbon-halogen bonds in aromatic systems are significantly stronger and less prone to simple nucleophilic substitution than their alkyl halide counterparts.[4][5] The presence of both a bromine and a fluorine atom on the benzene ring introduces specific electronic effects that modulate its reactivity and stability.
-
Structural Influence : The bromine atom is a key functional handle, readily participating in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), which are fundamental for building complex molecular frameworks.[6] The highly electronegative fluorine atom, in contrast, enhances metabolic stability in derivative compounds and influences the electronic properties of the aromatic ring.[6]
-
General Persistence : Halogenated aromatic compounds are noted for their chemical stability and resistance to environmental and microbial degradation.[7][8][9] This inherent robustness makes this compound a reliable intermediate, provided it is shielded from specific environmental stressors that can initiate degradation.
Pillar 2: Critical Factors Influencing Long-Term Stability
While generally stable, the long-term purity of this compound is contingent upon the stringent control of its environment. Several factors can compromise its integrity, leading to the formation of impurities that could detrimentally affect subsequent synthetic steps.
Temperature: Exposure to high temperatures is a primary concern. While the compound is stored at room temperature, it should be kept in a "cool" environment, explicitly away from heat sources.[10][11][12][13] Thermal decomposition can occur at elevated temperatures, potentially releasing toxic and corrosive fumes such as carbon monoxide, carbon dioxide, hydrogen halides (HBr), and gaseous hydrogen fluoride (HF).[1][13]
Ignition Sources: this compound is a flammable liquid with a flash point of approximately 35°C (95°F).[2][14][15] This property necessitates that it be stored in a designated flammables area, strictly segregated from open flames, sparks, hot surfaces, and any potential sources of ignition.[11][12][13] Precautionary measures against static discharge are mandatory during handling and transfer.[13][16]
Atmosphere and Moisture: The compound should be stored under a dry atmosphere in a tightly sealed container.[11][12][15] While aryl halides do not readily hydrolyze under neutral conditions, maintaining a low water content (≤0.5%) is crucial for preserving stability and preventing potential side reactions, especially if acidic or basic impurities are present.[2] A tightly sealed container prevents both the ingress of moisture and the escape of flammable vapors.[13]
Incompatible Materials: Chemical incompatibility presents a significant risk. The most critical incompatibility is with strong oxidizing agents , which can react vigorously and compromise the compound's structure.[13] It should also be stored separately from reactive metals that could initiate unintended organometallic reactions.
Potential Degradation Pathways
The primary degradation risks stem from improper storage, leading to thermal decomposition or unintended reactions.
Caption: Workflow for the safe receipt and storage of the compound.
Conclusion
This compound is a chemically stable and robust synthetic intermediate, whose value is directly tied to its purity. [1][2]Its long-term integrity is assured through diligent adherence to proper storage and handling protocols. The core requirements are isolation from heat and ignition sources, storage in a cool, dry, well-ventilated environment, and the use of tightly sealed containers to protect against atmospheric contaminants. By implementing the scientifically grounded procedures outlined in this guide, researchers and drug development professionals can confidently utilize this versatile building block, ensuring the success and reproducibility of their synthetic endeavors.
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Unlocking New Chemical Frontiers: A Technical Guide to the Research Potential of 4-Bromo-3-fluorotoluene
For Immediate Release
SHANGHAI, CN – January 8, 2026 – As a cornerstone building block in modern synthetic chemistry, 4-Bromo-3-fluorotoluene presents a unique combination of reactive sites, offering a versatile platform for the development of novel pharmaceuticals and advanced materials. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the untapped research potential of this multifaceted compound. We will delve into its synthesis, reactivity, and forward-looking applications, providing both strategic insights and detailed experimental frameworks to catalyze innovation.
Physicochemical Properties and Safety Profile
This compound (CAS No. 452-74-4) is a colorless to light yellow liquid with a molecular formula of C₇H₆BrF and a molecular weight of 189.02 g/mol .[1][2] Its distinct substitution pattern—a bromine atom, a fluorine atom, and a methyl group on a benzene ring—governs its reactivity and makes it a valuable intermediate in organic synthesis.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 452-74-4 | [1] |
| Molecular Formula | C₇H₆BrF | [1] |
| Molecular Weight | 189.02 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [5] |
| Density | 1.494 g/mL at 25 °C | [1] |
| Boiling Point | 95 °C at 50 mmHg | [1] |
| Flash Point | 95 °F (35 °C) | [1] |
| Refractive Index | n20/D 1.53 | [1] |
Safety and Handling: this compound is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood, away from ignition sources.[1] It is classified as an irritant to the eyes, respiratory system, and skin.[6] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn during handling. Store in a cool, dry, and well-ventilated area.[6]
Strategic Synthesis and Regioselectivity
The regioselective synthesis of this compound is a critical first step for its utilization. The directing effects of the fluorine and methyl substituents on the aromatic ring play a crucial role in achieving the desired isomer. Two primary synthetic routes have been reported:
Bromination of 3-Fluorotoluene
A common and direct method involves the electrophilic bromination of 3-fluorotoluene. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The position para to the fluorine and ortho to the methyl group (C4) is sterically accessible and electronically activated, favoring the formation of the 4-bromo isomer.
Protocol 1: Regioselective Bromination of 3-Fluorotoluene [7]
-
To a reaction vessel containing 3-fluorotoluene (1.0 eq.) and a catalytic amount of iron powder in a suitable solvent such as dichloroethane, slowly add liquid bromine (1.0-1.2 eq.) at a controlled temperature (e.g., 30-35 °C).
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by GC or TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium sulfite to remove excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Causality: The use of a Lewis acid catalyst like iron powder polarizes the bromine molecule, generating a more potent electrophile ("Br+"), which is necessary for the electrophilic aromatic substitution to occur. The regioselectivity is dictated by the combined directing effects of the existing substituents.
Sandmeyer-type Reaction from o-Nitro-p-toluidine
An alternative multi-step synthesis starting from o-nitro-p-toluidine (Fast Red Base GL) provides another route to this compound. This pathway involves a series of classical transformations including diazotization, Sandmeyer reaction, reduction, and a Schiemann reaction.[3][8]
Caption: Multi-step synthesis of this compound.
Core Research Area: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound lies in its utility in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a highly reactive site for oxidative addition to a Pd(0) catalyst, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[9] The fluorine substituent, being relatively inert to these conditions, remains in the final product, imparting unique electronic properties.
Suzuki-Miyaura Coupling: Accessing Fluorinated Biaryls
The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and liquid crystals.[10][11] this compound can be efficiently coupled with a variety of arylboronic acids or their esters.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling [12]
-
In a reaction vessel, combine this compound (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a degassed solvent system, such as a mixture of toluene and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Expert Insight: The choice of ligand on the palladium catalyst is crucial. For challenging couplings, more electron-rich and bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle. The base is required to activate the boronic acid for the transmetalation step.[13]
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The Strategic Utility of 4-Bromo-3-fluorotoluene in Modern Synthesis: A Technical Guide
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of fine chemical intermediates, 4-Bromo-3-fluorotoluene (CAS No. 452-74-4) has emerged as a cornerstone for the synthesis of complex organic molecules. Its strategic arrangement of a bromine atom, a fluorine atom, and a methyl group on an aromatic ring provides a trifecta of reactive and modulatory sites. This unique constitution makes it an invaluable precursor in the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials.[1][2] This guide provides an in-depth exploration of the applications of this compound, complete with technical protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The bromine atom at the 4-position serves as a versatile handle for a myriad of cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[3] Concurrently, the fluorine atom at the 3-position significantly influences the electronic properties of the molecule and, by extension, the physicochemical and metabolic profiles of its derivatives.[4] This "fluoro effect" is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. The methyl group, while less reactive, can also be a site for further functionalization or can play a role in the steric and electronic environment of the molecule.
This document will delve into the practical applications of this compound, providing not just a theoretical overview but also actionable experimental details and the rationale behind the synthetic choices.
Core Properties and Synthesis
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrF | [5] |
| Molecular Weight | 189.02 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 95 °C at 50 mmHg | [6] |
| Density | 1.494 g/mL at 25 °C | [6] |
| Purity | Typically ≥98% | [6] |
The synthesis of this compound can be achieved through several routes. One common laboratory-scale method involves the diazotization of 4-amino-3-fluorotoluene followed by a Sandmeyer-type reaction.[5][7]
Representative Synthesis Protocol: Sandmeyer Reaction[5]
Objective: To synthesize this compound from 4-amino-3-fluorotoluene hydrobromide.
Materials:
-
4-amino-3-fluorotoluene hydrobromide
-
48% Hydrobromic acid
-
Sodium nitrite
-
Cuprous bromide
-
Water
Procedure:
-
To a solution of 41.2 g (0.20 mol) of 4-amino-3-fluorotoluene hydrobromide in 40 g of water and 20 ml of 48% hydrobromic acid, slowly add a solution of 14.7 g (0.21 mol) of sodium nitrite in 20 g of water.
-
Maintain the reaction temperature between -5 to 5 °C for 40 minutes.
-
Filter any precipitate formed during the reaction.
-
Add the filtrate to a solution of 1.44 g (0.01 mol) of cuprous bromide in 10 ml of 48% hydrobromic acid.
-
Allow the reaction to proceed at room temperature for 50 minutes.
-
Heat the mixture to 90 °C and perform steam distillation to obtain the crude product.
-
Purify the crude product by vacuum distillation (69-75 °C/13 mmHg) to yield this compound.
Expected Outcome: This procedure can yield up to 26.5 g (70% yield) of this compound with a purity of 99% (GC).[5]
Applications in Pharmaceutical Synthesis
The structural motifs derived from this compound are prevalent in a range of biologically active compounds. The ability to introduce the 2-fluoro-4-methylphenyl moiety into a larger molecule is a key advantage in tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[4]
Case Study: Synthesis of Biaryl Cores via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organohalide.[2][4] this compound is an excellent substrate for this reaction, allowing for the synthesis of various biphenyl derivatives.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Synthesis of a 2-Fluoro-4-methylbiphenyl Derivative
Objective: To synthesize a biphenyl derivative from this compound and an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane/Water mixture)
Procedure:
-
In a reaction vessel purged with an inert gas (e.g., Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the solvent and degas the mixture.
-
Add the palladium catalyst (0.01-0.05 equiv.).
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >95 (GC) | [2] (Adapted) |
| (3-aminophenyl)boronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 | (Generic) |
Case Study: Synthesis of Aryl Amines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[8][9] This reaction is instrumental in synthesizing aryl amines, a common scaffold in pharmaceuticals.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: Synthesis of an N-Aryl Amine Derivative
Objective: To synthesize an N-(2-fluoro-4-methylphenyl)amine derivative from this compound.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, BINAP)[10]
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography.
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 18 | ~90 | [11] (Adapted) |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 90 | 24 | ~85 | [10] (Adapted) |
Applications in Agrochemical Synthesis
The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of modern agrochemicals, where the introduction of fluorine can enhance biological activity and metabolic stability.[9] It serves as a foundational building block for creating compounds with specific activities for pest control, weed management, and crop enhancement.
While specific, publicly available protocols for the synthesis of commercial agrochemicals from this compound are often proprietary, patent literature indicates its use in the creation of novel fungicidal and herbicidal compounds. The synthetic strategies often mirror those used in pharmaceutical chemistry, relying heavily on palladium-catalyzed cross-coupling reactions to build molecular complexity.
Applications in Materials Science
The incorporation of fluorinated aromatic moieties into organic materials can significantly influence their electronic and physical properties. This makes this compound an attractive building block for the synthesis of materials for applications such as Organic Light-Emitting Diodes (OLEDs).[12][13] The fluorine atom can lower the HOMO and LUMO energy levels, facilitating electron injection and improving the stability of the material.
Conceptual Application: Synthesis of Hole-Transporting Materials for OLEDs
Through sequential cross-coupling reactions, such as an initial Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination, complex molecules with hole-transporting properties can be constructed from this compound.
Hypothetical Synthetic Workflow:
Caption: A conceptual workflow for synthesizing an OLED material.
This multi-step approach allows for the modular construction of materials with tailored electronic properties, where the 2-fluoro-4-methylphenyl unit can be strategically incorporated to fine-tune the final material's performance in an OLED device.
Conclusion
This compound is a highly versatile and valuable intermediate in modern organic synthesis. Its unique combination of reactive sites allows for the efficient construction of complex molecules through well-established and reliable synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. The ability to introduce the 2-fluoro-4-methylphenyl moiety is of significant interest in the design of new pharmaceuticals, agrochemicals, and advanced materials. The protocols and examples provided in this guide serve as a testament to its broad applicability and underscore its importance as a key building block for innovation in the chemical sciences. As research in these fields continues to advance, the demand for and applications of this compound are poised to expand further.
References
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- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- Buchwald–Hartwig amin
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The Synthesis of 4-Bromo-3-fluorotoluene: A Technical Guide to its Discovery and Synthetic Evolution
An In-depth Guide for Researchers, Scientists, and Professionals in Drug Development
Introduction
4-Bromo-3-fluorotoluene is a key fluorinated aromatic building block in organic synthesis, prized for its utility in the preparation of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its strategic placement of bromine, fluorine, and methyl substituents on the benzene ring offers a versatile platform for a variety of chemical transformations. The bromine atom serves as a handle for cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of target molecules.[3][4] This guide provides a comprehensive overview of the discovery and history of this compound synthesis, delving into the evolution of its preparation from early methods to more refined contemporary routes. We will explore the causality behind the experimental choices, offering field-proven insights into the various synthetic strategies.
Historical Perspective and the Genesis of Synthesis
The journey to produce this compound in a pure and efficient manner reflects the broader advancements in synthetic organic chemistry. Early methods were often direct but lacked the precision and selectivity required for modern applications, leading to the development of more sophisticated, multi-step approaches.
The Inaugural Synthesis: Direct Bromination of m-Fluorotoluene
The first reported synthesis of this compound dates back to 1944, as documented in the Journal of the Indian Chemical Society.[2] This initial approach involved the direct electrophilic bromination of m-fluorotoluene.
Conceptual Framework: Regioselectivity in Electrophilic Aromatic Substitution
The directing effects of the substituents on the aromatic ring govern the regiochemical outcome of electrophilic aromatic substitution. In the case of m-fluorotoluene, both the methyl group (-CH₃) and the fluorine atom (-F) are ortho-, para-directing. However, the methyl group is an activating group, while fluorine is a deactivating group due to its high electronegativity, which withdraws electron density from the ring through the inductive effect. The interplay of these electronic effects dictates the position of bromination.
The fluorine atom directs bromination to its ortho and para positions (C2, C4, and C6). The methyl group directs to its ortho and para positions (C2, C4, and C6). The positions C4 and C6 are activated by both substituents. However, the C4 position is para to the methyl group and ortho to the fluorine, making it a likely site for substitution. The C6 position is ortho to both, and the C2 position is ortho to the methyl group and para to the fluorine.
This early method, while historically significant, suffered from a critical drawback: a lack of regioselectivity. The direct bromination of m-fluorotoluene yields a mixture of isomers, including the desired this compound, as well as other bromo-3-fluorotoluene isomers and polybrominated byproducts.[2] The separation of these closely related compounds is often challenging and results in a low yield of the target molecule, rendering this method impractical for many applications.[2] The use of iron powder as a catalyst was also noted to complicate the post-reaction work-up.[2]
The Advent of Multi-Step Syntheses: A Paradigm Shift in Purity and Yield
The limitations of direct bromination necessitated the development of more controlled and selective synthetic routes. The Sandmeyer reaction, a cornerstone of aromatic chemistry, provided a robust alternative for the regioselective introduction of a bromine atom.[5][6] This multi-step approach, while more complex, offers significantly higher purity and yield of the desired product.
The Sandmeyer Route: A Reliable Path to this compound
A well-established and widely used method for the synthesis of this compound begins with o-nitro-p-toluidine (also known as Fast Red Base GL).[7][8] This multi-step synthesis involves a sequence of diazotization, Sandmeyer reaction, reduction, and a Schiemann-type reaction to introduce the fluorine and bromine atoms with high regioselectivity.[7]
Experimental Protocol: Synthesis of this compound via the Sandmeyer Route [7]
Step 1: Diazotization and Sandmeyer Bromination of o-Nitro-p-toluidine
-
o-Nitro-p-toluidine is diazotized at low temperatures using a suitable diazotizing agent, such as sodium nitrite in the presence of a strong acid (e.g., hydrobromic acid).
-
The resulting diazonium salt is then subjected to a Sandmeyer reaction, where it is treated with a solution of cuprous bromide (CuBr) in hydrobromic acid. This step replaces the diazonium group with a bromine atom, yielding 2-bromo-4-methyl-1-nitrobenzene.
Step 2: Reduction of the Nitro Group
-
The nitro group of 2-bromo-4-methyl-1-nitrobenzene is reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The product of this step is 3-bromo-4-methylaniline.
Step 3: Diazotization and Fluorination (Schiemann Reaction)
-
The 3-bromo-4-methylaniline is then diazotized as in Step 1.
-
The resulting diazonium salt is treated with fluoroboric acid (HBF₄) or another source of fluoride ions in a Schiemann reaction.[9][10] Thermal decomposition of the intermediate diazonium tetrafluoroborate salt yields this compound.[11]
This multi-step synthesis provides excellent control over the substitution pattern, leading to a high purity product with a good overall yield.[7]
Causality in Experimental Choices: The Rationale Behind the Sandmeyer Route
-
Starting Material: o-Nitro-p-toluidine is an ideal starting material because the relative positions of the amino and nitro groups allow for the sequential and regioselective introduction of the halogen atoms.
-
Sandmeyer Reaction: This reaction is a reliable method for converting an amino group into a halogen, offering high yields and avoiding the isomeric mixtures often produced in direct halogenation. The use of a copper(I) catalyst is crucial for the radical-nucleophilic aromatic substitution mechanism.[5][6]
-
Schiemann Reaction: The Schiemann reaction is a classic and effective method for introducing a fluorine atom onto an aromatic ring.[9][10] The thermal decomposition of the diazonium tetrafluoroborate intermediate is a key step.[11]
An Alternative Pathway: Synthesis from 4-Amino-3-fluorotoluene
Another viable synthetic route to this compound starts from 4-amino-3-fluorotoluene.[2] This method also utilizes a Sandmeyer reaction to introduce the bromine atom.
Experimental Protocol: Synthesis from 4-Amino-3-fluorotoluene [2]
-
4-Amino-3-fluorotoluene hydrobromide is dissolved in aqueous hydrobromic acid.
-
The solution is cooled to low temperatures (-5 to 5 °C), and a solution of sodium nitrite is added slowly to form the corresponding diazonium salt.
-
The resulting diazonium salt solution is then added to a solution of cuprous bromide in hydrobromic acid.
-
The reaction mixture is warmed to room temperature and then heated to induce the Sandmeyer reaction and distill the product.
-
The crude product is purified by distillation under reduced pressure to yield pure this compound.
This method offers a more direct route compared to the synthesis from o-nitro-p-toluidine, provided that 4-amino-3-fluorotoluene is readily available.
Synthesis of Key Precursors
The efficiency of the multi-step syntheses of this compound is contingent on the availability of the starting materials. Below are brief overviews of the synthesis of key precursors.
Synthesis of o-Nitro-p-toluidine
o-Nitro-p-toluidine can be synthesized through the nitration of p-toluidine. To prevent the oxidation of the amino group and to control the regioselectivity of the nitration, the amino group is first protected, typically by acetylation. The resulting p-acetotoluidide is then nitrated, followed by hydrolysis of the acetyl group to yield o-nitro-p-toluidine.[12]
Synthesis of 4-Amino-3-fluorotoluene
The synthesis of 4-amino-3-fluorotoluene can be achieved through various methods, including the reduction of 3-fluoro-4-nitrotoluene.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Material | Key Reactions | Advantages | Disadvantages | Typical Yield | Typical Purity |
| Direct Bromination | m-Fluorotoluene | Electrophilic Aromatic Substitution | One-step synthesis | Poor regioselectivity, formation of byproducts, difficult purification | Low | Low |
| Sandmeyer Route | o-Nitro-p-toluidine | Diazotization, Sandmeyer Reaction, Reduction, Schiemann Reaction | High regioselectivity, high purity product | Multi-step synthesis | Good (Overall yield of ~34% reported)[7] | High (≥99.0% reported)[7] |
| From 4-Amino-3-fluorotoluene | 4-Amino-3-fluorotoluene | Diazotization, Sandmeyer Reaction | More direct than the o-nitro-p-toluidine route | Requires availability of the starting material | Good (~70% reported)[2] | High (99% reported)[2] |
Reaction Mechanisms
A deep understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Electrophilic Aromatic Bromination
In the direct bromination of m-fluorotoluene, a Lewis acid catalyst (e.g., FeBr₃, formed in situ from Fe and Br₂) polarizes the bromine molecule, making it more electrophilic. The π electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the bromine atom, restoring aromaticity and yielding the brominated product.
The Sandmeyer Reaction
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[6] Copper(I) acts as a catalyst, initiating a single electron transfer to the diazonium salt. This results in the formation of an aryl radical and the release of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final aryl bromide product.[5]
Caption: Mechanism of the Sandmeyer Reaction.
The Schiemann Reaction
The Balz-Schiemann reaction involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt.[9][10] The mechanism is thought to proceed through an SN1-type pathway, where the loss of nitrogen gas from the diazonium salt generates an aryl cation.[11] This highly reactive intermediate is then rapidly trapped by a fluoride ion from the tetrafluoroborate counterion to form the aryl fluoride.
Caption: Mechanism of the Schiemann Reaction.
Conclusion
The synthesis of this compound has evolved significantly from its initial discovery. The early method of direct bromination, while straightforward, was hampered by a lack of selectivity. The development of multi-step syntheses, particularly those employing the Sandmeyer reaction, has provided researchers with reliable and efficient methods to produce this valuable building block in high purity and yield. Understanding the historical context and the chemical principles underpinning these different synthetic strategies is essential for any scientist working with this important compound. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the required scale of the synthesis, and the desired purity of the final product.
References
- Adda247. (2023, September 24). Sandmeyer Reaction Mechanism.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- GeeksforGeeks. (2025, July 23). Sandmeyer Reaction.
- Chemistry Notes. (2022, May 28). Sandmeyer Reaction mechanism and Applications.
- Wikipedia. (n.d.). Sandmeyer reaction.
- ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and this compound.
- National Center for Biotechnology Information. (n.d.). 5-Nitro-ortho-Toluidine. In Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry.
- Google Patents. (n.d.). CN110642723A - Synthesis method of p-nitro-o-toluidine.
- IARC Publications. (n.d.). 5-Nitro-ortho-toluidine.
- Semantic Scholar. (n.d.). Synthesis of o-Nitro-p-toluidine.
- PrepChem.com. (n.d.). Synthesis of o-toluidine.
- Exploring this compound: A Versatile Chemical Intermediate. (n.d.).
- BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism.
- Scientific Update. (2019, February 6). The Balz-Schiemann Reaction.
- Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses.
- Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction.
- Google Patents. (n.d.). CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene.
- Regioselective terminal bromination of fluorinated oligophenylenes. (2025, October 25). RSC Publishing.
- Beilstein Journals. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
- University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
- MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Wikipedia. (n.d.). Balz–Schiemann reaction.
- YouTube. (2014, February 17). meta-Fluorotoluene Synthesis.
- RSC Publishing. (n.d.). RegioML: predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning.
- ResearchGate. (2025, October 16). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Exploring the Chemical Reactivity and Applications of this compound. (2025, October 27).
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene.
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Bromo-3-fluorotoluene in Modern Synthesis
This compound is a key building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure, featuring a synthetically versatile bromine atom, an electron-withdrawing fluorine atom, and a methyl group on an aromatic ring, offers a unique combination of reactivity and functionality. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds.[1][2] This reaction enables the straightforward construction of complex biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceutical agents and functional materials.[3]
The fluorine atom significantly influences the molecule's electronic properties and can enhance the metabolic stability and lipophilicity of the final products, which are critical considerations in drug design.[2] Consequently, this compound is frequently utilized in the synthesis of targeted inhibitors and other specialized molecules where precise structural and electronic tuning is paramount.[1][4] This guide provides a comprehensive overview of the application of this compound in Suzuki coupling reactions, including mechanistic insights and detailed experimental protocols.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples an organohalide with an organoboron compound.[3][5] The generally accepted mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The reactivity for this step generally follows the order of C-I > C-Br > C-OTf >> C-Cl.[3]
-
Transmetalation: In this step, the organic moiety from the organoboron species (e.g., a boronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The presence of the electron-withdrawing fluorine atom in this compound can influence the rate of oxidative addition, while the electronic nature of the coupling partner, the boronic acid, will affect the transmetalation step.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: Suzuki Coupling of this compound
The following protocols provide detailed methodologies for the Suzuki coupling of this compound with representative aryl and heteroaryl boronic acids. These are general procedures that may require optimization depending on the specific boronic acid used.
Protocol 1: Coupling with 4-Methoxyphenylboronic Acid
This protocol describes the synthesis of 3-fluoro-4-methyl-4'-methoxy-1,1'-biphenyl.
Reagents and Materials:
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 452-74-4 | 189.02 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 8 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 2 mL | - |
| Ethyl acetate | 141-78-6 | 88.11 | - | - |
| Brine | - | - | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | - |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a mixture of toluene (8 mL) and water (2 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Coupling with Pyrimidine-5-boronic Acid
This protocol outlines the synthesis of 5-(3-fluoro-4-methylphenyl)pyrimidine. The coupling with π-deficient heteroaryl boronic acids can sometimes be more challenging and may require different catalysts or bases.
Reagents and Materials:
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 452-74-4 | 189.02 | 1.0 | 1.0 |
| Pyrimidine-5-boronic acid | 109299-86-5 | 123.91 | 1.5 | 1.5 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| SPhos | 657408-07-6 | 410.47 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 10 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 2 mL | - |
Step-by-Step Procedure:
-
In a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), pyrimidine-5-boronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, pre-mix the palladium source (Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (SPhos, 0.04 mmol) and add this mixture to the Schlenk flask.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired product.
Experimental Workflow Visualization
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use fresh, high-quality palladium catalyst and ligands. Ensure a strictly inert atmosphere. |
| Insufficiently strong base | For less reactive aryl bromides, consider stronger bases like Cs₂CO₃ or K₃PO₄. | |
| Low reaction temperature | The activation of the C-Br bond may require higher temperatures. Consider microwave heating for rate enhancement. | |
| Formation of Side Products | Homocoupling of boronic acid | Use a slight excess of the boronic acid (1.1-1.5 equiv.). |
| Protodeboronation | Ensure anhydrous conditions if water is not part of the solvent system. For sensitive boronic acids, consider using boronate esters or trifluoroborate salts. | |
| Difficult Purification | Co-elution of product and byproducts | Optimize the stoichiometry of reactants to drive the reaction to completion. Explore different solvent systems for chromatography. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and highly versatile method for the synthesis of a diverse array of fluorinated biaryl and heteroaryl compounds. The strategic choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. The protocols and insights provided in this guide serve as a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors, ultimately facilitating the discovery and development of new pharmaceuticals and advanced materials.
References
- El-Boraey, H. A. (2017). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2017(5), 261-278.
- Hassan, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(4), 2235-2247.
- MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- Nawaz, S. A., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2653.
- PubChem. (n.d.). This compound.
- Rahman, U. A., et al. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 22(1), 127.
- Vicente, J., & Saura-Sanmartin, A. (2014). Palladium–mediated organofluorine chemistry. Coordination Chemistry Reviews, 273, 1-76.
- Yeap, S. W., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Magnetically Separable Palladium(II)-N2O2 Supported Catalyst. Malaysian Journal of Chemistry, 24(3), 11-19.
Sources
Application Notes and Protocols for 4-Bromo-3-fluorotoluene in Organic Synthesis
Introduction: The Strategic Utility of 4-Bromo-3-fluorotoluene
This compound (CAS No. 452-74-4) is a halogenated aromatic hydrocarbon that has emerged as a pivotal intermediate in modern organic synthesis.[1] Its strategic value lies in the orthogonal reactivity of its two distinct halogen substituents—a bromine atom amenable to a wide range of cross-coupling reactions and a fluorine atom that imparts unique electronic properties to the molecule and its derivatives.[2] This unique substitution pattern on the toluene scaffold allows for precise and sequential chemical modifications, making it an invaluable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.
The presence of the fluorine atom ortho to the bromine significantly influences the electronic nature of the aromatic ring. This electron-withdrawing effect can modulate the reactivity of the C-Br bond and confer desirable properties, such as enhanced metabolic stability or altered lipophilicity, in the final target molecules. This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed, field-proven protocols for the most common and impactful transformations involving this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 452-74-4 | [2] |
| Molecular Formula | C₇H₆BrF | [2] |
| Molecular Weight | 189.02 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.494 g/mL at 25 °C | [2] |
| Boiling Point | 95 °C at 50 mmHg | [2] |
| Refractive Index | n20/D 1.53 | [2] |
| Flash Point | 95 °F (35 °C) | [2] |
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position of this compound is the primary site of reactivity, serving as an excellent handle for palladium-catalyzed cross-coupling reactions. These transformations are foundational for the construction of C-C, C-N, and C-O bonds, enabling the synthesis of a diverse array of more complex structures.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is arguably the most utilized reaction for forming biaryl structures from aryl halides.[3] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, leading to the synthesis of fluorinated biphenyl derivatives. These motifs are of significant interest in medicinal chemistry and materials science.[4][5]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of a palladium precatalyst and a supporting phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition of the aryl bromide to the Pd(0) center and promote the subsequent reductive elimination, which is often the rate-limiting step.[6] For less demanding couplings, traditional catalysts like Pd(PPh₃)₄ can be effective.[1]
-
Base: A base is required to activate the boronic acid partner by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[3] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can influence reaction rates and yields, with stronger, more oxophilic bases often being more effective.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is commonly used to dissolve both the organic and inorganic reagents.[1] Anhydrous conditions can also be employed with specific catalyst and base combinations.[7]
Diagram 1: Suzuki-Miyaura Coupling Workflow A logical workflow for setting up a Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of 2-Fluoro-4-methyl-1,1'-biphenyl
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, degassed
-
Water, degassed
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), K₃PO₄ (2.0 eq.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1-0.2 M concentration of the limiting reagent).
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-fluoro-4-methyl-1,1'-biphenyl.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[8] This transformation is of immense importance in pharmaceutical chemistry, as the N-aryl moiety is a common feature in bioactive molecules.[9] Applying this reaction to this compound allows for the introduction of primary and secondary amines, leading to a variety of functionalized 2-fluoro-4-methylaniline derivatives.
Causality Behind Experimental Choices:
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand.[9] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are particularly effective as they promote the crucial reductive elimination step from the palladium-amido complex.[10]
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[8] Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be used, especially for sensitive substrates.[10]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle The catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 2: Synthesis of 4-(2-Fluoro-4-methylphenyl)morpholine
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 eq.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and morpholine (1.2 eq.) to the tube, followed by anhydrous toluene.
-
Inert Atmosphere: Seal the tube and remove it from the glovebox (if used). If not, ensure the system is thoroughly purged with an inert gas.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired N-aryl morpholine.
Sonogashira Coupling: Forming C(sp²)-C(sp) Bonds
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forges a bond between an aryl halide and a terminal alkyne.[11] This reaction is a highly efficient method for synthesizing arylalkynes, which are valuable intermediates in the synthesis of pharmaceuticals and conjugated materials.[12]
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction relies on a synergistic catalytic cycle. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper(I) cocatalyst reacts with the terminal alkyne to form a copper acetylide.[2] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both to deprotonate the alkyne and as the solvent in many cases.[2]
-
Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand that stabilizes the palladium catalyst.
Diagram 3: Sonogashira Coupling Simplified Mechanism A simplified representation of the key steps in the Sonogashira coupling.
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
Application Notes & Protocols: The Strategic Application of 4-Bromo-3-fluorotoluene in Modern Agrochemical Synthesis
Abstract
In the competitive landscape of agrochemical research and development, the strategic selection of foundational chemical building blocks is paramount to the discovery of novel, effective, and environmentally conscious crop protection solutions. 4-Bromo-3-fluorotoluene (CAS: 452-74-4) has emerged as a uniquely versatile intermediate, prized for its trifunctionalized aromatic scaffold.[1][2] The specific arrangement of bromine, fluorine, and methyl groups offers synthetic chemists a powerful toolkit for constructing complex molecular architectures. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, detailing its reactivity, proposing synthetic strategies for high-value targets, and presenting field-proven experimental protocols for its derivatization.
Introduction: The Strategic Value of this compound
This compound is more than a simple halogenated aromatic compound; it is a key starting material for creating advanced agrochemicals, including herbicides and fungicides.[1][2][3] Its utility stems from the distinct reactivity of its three functional components:
-
The Bromo Group: Serves as a primary reactive site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.[4][5] This allows for the facile introduction of diverse molecular fragments.
-
The Fluoro Group: The high electronegativity of fluorine significantly influences the electronic properties of the aromatic ring.[5] In the final agrochemical product, the fluorine atom can enhance metabolic stability, increase lipophilicity (aiding transport within the target organism), and improve binding affinity to the target enzyme or receptor.[4]
-
The Methyl Group: This group can be readily oxidized to a carboxylic acid, providing an additional functional handle for amide bond formation or other transformations, further expanding the synthetic possibilities.[6]
This combination of features allows for a modular and divergent approach to synthesis, enabling the creation of large libraries of candidate molecules for biological screening from a single, reliable starting material.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 452-74-4 | [7] |
| Molecular Formula | C₇H₆BrF | [7] |
| Molecular Weight | 189.02 g/mol | [7] |
| Appearance | Colorless to light yellow transparent liquid | [7] |
| Density | 1.494 g/mL at 25°C | [7] |
| Boiling Point | 95°C at 50 mm Hg | [7] |
| Purity | Typically ≥98% | [7] |
| Flash Point | 95°F (35°C) | [7] |
Application in Herbicide Synthesis: A Protoporphyrinogen Oxidase (PPO) Inhibitor Scaffold
A prominent application of fluorinated aromatic intermediates is in the synthesis of herbicides that inhibit the protoporphyrinogen oxidase (PPO) enzyme. PPO inhibitors are crucial for modern agriculture, providing effective control of a wide range of broadleaf weeds.[8] Their mode of action involves blocking chlorophyll synthesis, leading to an accumulation of protoporphyrin IX. This molecule, when exposed to light, generates reactive oxygen species that cause rapid lipid peroxidation and cell membrane disruption, resulting in desiccation and death of the weed.[8]
The structure of this compound provides an ideal starting point for building a PPO inhibitor scaffold. The following diagram illustrates a logical, multi-step synthetic pathway from this key intermediate to a novel herbicidal core structure.
Caption: Proposed synthetic route from this compound to a PPO inhibitor scaffold.
This proposed pathway leverages the inherent reactivity of the starting material. The initial oxidation of the methyl group creates a carboxylic acid, which then acts as a directing group for the subsequent regioselective nitration. The bromine atom is then displaced by a substituted phenol in a nucleophilic aromatic substitution reaction, a key step in assembling the diaryl ether core common to many PPO inhibitors. Finally, the carboxylic acid is converted to an amide, a common functional group in many commercial herbicides.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations of this compound. These protocols are designed to be self-validating, with explanations for critical steps and expected outcomes.
Protocol 1: Oxidation to 4-Bromo-3-fluorobenzoic Acid
This protocol details the robust oxidation of the methyl group to a carboxylic acid using potassium permanganate, a powerful and reliable oxidizing agent for this transformation.[6]
Workflow Diagram
Caption: Experimental workflow for the oxidation of this compound.
Materials & Reagents:
-
This compound (35.0 g, 185 mmol)
-
Sodium hydroxide (7.7 g, 193 mmol)
-
Potassium permanganate (123 g, 778 mmol)
-
Pyridine
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Petroleum spirit (bp 60-80°C)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Celite or Hyflo (filter aid)
Equipment:
-
Round-bottom flask (appropriate size) with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (35 g), sodium hydroxide (7.7 g), pyridine, and water. Stir the mixture.[6]
-
Initiation: Heat the mixture to reflux using a heating mantle. The solution should be stirring vigorously.
-
Oxidant Addition: Once refluxing, begin the portion-wise addition of potassium permanganate (123 g) over a period of 2 hours. Causality Note: Slow addition is critical to control the exothermic reaction and prevent a dangerous temperature spike. The formation of a brown manganese dioxide precipitate will be observed.
-
Reaction Completion: After the addition is complete, continue to heat the suspension at reflux for an additional 3 hours to ensure the reaction goes to completion.[6]
-
Work-up - Filtration: While still hot, filter the reaction mixture through a pad of Celite to remove the manganese dioxide precipitate. Wash the filter cake with boiling water, followed by ethyl acetate, to recover any adsorbed product.[6]
-
Work-up - Acidification: Transfer the cooled filtrate to a beaker and, with stirring, carefully acidify to pH 1 using concentrated hydrochloric acid. The desired product, 4-bromo-3-fluorobenzoic acid, will precipitate as a white solid.[6]
-
Extraction & Purification: Extract the acidified aqueous layer with ethyl acetate. Combine the organic extracts, wash with water, and then dry over anhydrous magnesium sulfate.[6]
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Triturate the resulting solid residue with petroleum spirit to remove any non-polar impurities. Filter the solid to yield 4-bromo-3-fluorobenzoic acid as a pure white solid.[6]
Expected Outcome:
-
Yield: ~21 g (approx. 52%)
-
Appearance: White solid
-
Melting Point: 213-215°C[6]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the formation of a new carbon-carbon bond at the bromine position, a cornerstone reaction in modern synthetic chemistry.[4][5] This reaction is highly valued for its functional group tolerance and reliability.
Materials & Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or similar reaction vessel
-
Reflux condenser
-
Inert gas line (manifold)
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up and purification
Procedure:
-
Inert Atmosphere: Assemble the reaction flask and condenser, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Causality Note: The palladium catalyst is oxygen-sensitive, and maintaining an inert atmosphere is crucial for its catalytic activity.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound, the arylboronic acid, the base, and the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent system to the flask via cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure coupled product.
Troubleshooting:
-
Low or No Conversion: Ensure the catalyst was not deactivated by oxygen. Check the purity and dryness of reagents and solvents. A different palladium ligand or base may be required for challenging substrates.
-
Formation of Homocoupled Byproduct (Biaryl): This can result from slow transmetalation. Using a more reactive boronic acid derivative (e.g., a pinacol ester) or a different base can sometimes mitigate this issue.
Conclusion
This compound stands out as an exceptionally valuable and versatile intermediate in the synthesis of modern agrochemicals.[4] Its unique structural arrangement provides a robust platform for a variety of chemical transformations, enabling the efficient construction of complex and biologically active molecules.[1][2] The protocols and strategies outlined in this guide demonstrate its practical utility and underscore its importance for researchers, scientists, and drug development professionals aiming to innovate within the agrochemical industry. By leveraging the distinct reactivity of its bromo, fluoro, and methyl substituents, this compound will continue to be a cornerstone in the development of next-generation crop protection solutions that are both highly effective and environmentally responsible.[1]
References
- Agrochemical Innovation: Leveraging this compound (CAS 452-74-4). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. (n.d.). Chem-Impex.
- Mastering Organic Synthesis with this compound: A Key Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Exploring this compound: A Versatile Chemical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Fomesafen. (n.d.). In Wikipedia.
- Unlocking the Potential of 3-Bromo-4-Fluorotoluene: A Key Intermediate for Pharmaceuticals and Agrochemicals. (2025, December 29). NINGBO INNO PHARMCHEM CO.,LTD.
- Exploring the Chemical Reactivity and Applications of this compound. (2025, October 27). NINGBO INNO PHARMCHEM CO.,LTD.
Sources
reaction of 4-Bromo-3-fluorotoluene with organoboronic acids
An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-fluorotoluene with Organoboronic Acids
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Biaryls
The synthesis of biaryl and heterobiaryl structures is a cornerstone of modern synthetic organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. Among the myriad of cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura reaction has emerged as a particularly robust and versatile tool due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners. This application note focuses on a specific, yet highly relevant transformation: the coupling of this compound with various organoboronic acids.
The strategic importance of the this compound building block resides in the unique electronic and steric properties conferred by its substituents. The fluorine atom, a bioisostere for hydrogen, can significantly modulate the metabolic stability, lipophilicity, and binding affinity of a drug candidate. The adjacent methyl group provides a lipophilic handle and can influence the conformational preference of the resulting biaryl scaffold. Consequently, the products derived from this reaction are valuable intermediates in the synthesis of complex, biologically active molecules. This guide provides a detailed exploration of the reaction mechanism, a comprehensive experimental protocol, and insights into reaction optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative, and culminates in reductive elimination to afford the desired biaryl product and regenerate the active Pd(0) catalyst.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Mechanistic Steps Explained:
-
Oxidative Addition: The reaction is initiated by the oxidative addition of the aryl halide (this compound) to the active Pd(0) catalyst, forming a Pd(II) species. The electron-withdrawing nature of the fluorine atom can influence the rate of this step.
-
Transmetalation: The organoboronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-determining step of the reaction.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: A General Procedure
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic organoboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents:
-
This compound
-
Organoboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the organoboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add the chosen solvent system (e.g., a 4:1 mixture of Toluene and water, 5 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Application Notes and Protocols: The Role of 4-Bromo-3-fluorotoluene in the Synthesis of Advanced Polymers
Introduction
4-Bromo-3-fluorotoluene is a versatile substituted aromatic compound that serves as a critical building block in the synthesis of advanced functional polymers.[1][2][3] Its unique molecular architecture, featuring a reactive bromine atom and an electron-withdrawing fluorine atom on a toluene backbone, offers chemists precise control over the electronic and physical properties of the resulting polymeric materials. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental to the formation of carbon-carbon bonds in polymer chains.[1][2][3] This allows for the incorporation of this compound into a variety of polymer structures, including conjugated polymers with applications in organic electronics and specialty polymers for pharmaceutical and agrochemical applications.[1]
The presence of the fluorine atom significantly influences the electronic properties of the aromatic ring, which can be leveraged to tune the performance of the final polymer.[1] Fluorination is a well-established strategy in materials science to enhance properties such as thermal stability, solubility, and charge-transport characteristics. In the context of drug development, the fluorine atom can improve the metabolic stability and lipophilicity of polymer-drug conjugates.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in polymer synthesis. It details the underlying chemical principles, provides a representative experimental protocol for the synthesis of a fluorinated poly(phenylene) derivative, and discusses the potential applications of the resulting polymers.
Chemical Properties and Reactivity
The synthetic utility of this compound in polymer chemistry is primarily dictated by the reactivity of its carbon-bromine bond. This bond readily participates in a variety of palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most powerful and widely used methods for the synthesis of polyarylenes.
Suzuki-Miyaura Cross-Coupling Polymerization
The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (typically a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. For polymer synthesis, a bifunctional monomer is typically used, or a self-condensation of a monomer bearing both a halide and a boronic acid/ester group is performed. In the case of this compound, it can be polymerized through a Yamamoto coupling or, more commonly, converted to its corresponding boronic acid or ester derivative to be used in a Suzuki polymerization with a dibromo-comonomer. A more direct approach for homopolymerization is through a catalyst-transfer polycondensation method.
The general mechanism for the Suzuki-Miyaura coupling is illustrated below:
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Poly(2-fluoro-5-methyl-p-phenylene): A Representative Protocol
This section details a representative protocol for the synthesis of poly(2-fluoro-5-methyl-p-phenylene) via a Kumada catalyst-transfer polycondensation, a chain-growth polymerization method suitable for monomers like this compound. This method allows for good control over the polymer's molecular weight and dispersity.
Monomer Preparation: Grignard Reagent Formation
The first step involves the formation of the Grignard reagent from this compound.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 452-74-4 | 189.02 | 1.89 g (10 mmol) |
| Magnesium turnings | 7439-95-4 | 24.31 | 0.29 g (12 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 20 mL |
| Iodine | 7553-56-2 | 253.81 | 1 crystal |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add the magnesium turnings.
-
Add a single crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of this compound in 10 mL of anhydrous THF.
-
Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, (2-fluoro-5-methylphenyl)magnesium bromide.
Kumada Catalyst-Transfer Polycondensation
This step utilizes the prepared Grignard reagent for the polymerization.
Materials:
| Reagent/Catalyst | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 1 mol% catalyst loading) |
| (2-fluoro-5-methylphenyl)magnesium bromide solution | N/A | N/A | 10 mmol in THF |
| [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) | 15629-92-2 | 540.07 | 54 mg (0.1 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 30 mL |
Procedure:
-
In a separate flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the Ni(dppp)Cl₂ catalyst in 30 mL of anhydrous THF.
-
Cool the catalyst solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared Grignard reagent solution to the catalyst solution via a cannula.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours. The progress of the polymerization can be monitored by observing an increase in the viscosity of the solution.
-
Quench the polymerization by slowly adding 5 mL of 1 M hydrochloric acid.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol (e.g., 500 mL).
-
Collect the polymer precipitate by filtration, wash thoroughly with methanol, and dry under vacuum at 40-50 °C to a constant weight.
Caption: Workflow for the synthesis of poly(2-fluoro-5-methyl-p-phenylene).
Characterization and Properties
The synthesized poly(2-fluoro-5-methyl-p-phenylene) should be characterized to determine its molecular weight, structure, and physical properties.
Expected Properties:
| Property | Typical Expected Value/Characteristic |
| Appearance | Off-white to light yellow powder |
| Solubility | Soluble in common organic solvents like THF, chloroform, toluene |
| Molecular Weight (Mn) | Controllable by monomer-to-catalyst ratio (e.g., 5,000 - 50,000 g/mol ) |
| Polydispersity Index (PDI) | Typically narrow for a controlled polymerization (e.g., 1.1 - 1.5) |
| Thermal Stability (TGA) | High decomposition temperature, characteristic of poly(phenylene)s |
| Glass Transition Temp. (DSC) | Dependent on molecular weight |
Applications in Research and Development
Fluorinated poly(phenylene)s derived from this compound are promising materials for a range of applications, leveraging their unique combination of properties.
-
Organic Electronics: The introduction of fluorine can lower the HOMO and LUMO energy levels of the polymer, making them suitable for use as electron-transporting or ambipolar materials in organic field-effect transistors (OFETs) and as electron acceptors in organic photovoltaic (OPV) devices.
-
Drug Delivery: The hydrophobic and rigid backbone of the polymer can be functionalized with hydrophilic side chains to create amphiphilic copolymers. These can self-assemble into micelles or nanoparticles for the encapsulation and controlled release of hydrophobic drugs. The fluorine atoms can enhance the stability and biocompatibility of these delivery systems.
-
Advanced Coatings: The thermal stability and chemical resistance of fluorinated poly(phenylene)s make them candidates for high-performance coatings in demanding environments.
-
Membranes for Separations: The rigid polymer backbone can lead to the formation of microporous materials with potential applications in gas separation and filtration.
Conclusion
This compound is a valuable and versatile monomer for the synthesis of advanced functional polymers. Its strategic placement of bromine and fluorine atoms allows for the construction of well-defined fluorinated poly(phenylene)s via palladium- or nickel-catalyzed polymerization methods. The resulting polymers exhibit a range of desirable properties, including thermal stability and tunable electronic characteristics, making them highly attractive for applications in organic electronics, drug delivery, and materials science. The protocols and insights provided in this document are intended to serve as a foundational guide for researchers and scientists seeking to explore the potential of this compound in their polymer synthesis endeavors.
References
- Exploring the Chemical Reactivity and Applications of this compound. (n.d.).
- Mastering Organic Synthesis with this compound: A Key Building Block. (n.d.).
- This compound: Properties, Applications, and Sourcing Guide. (n.d.).
Sources
preparation of 2-Fluoro-4-methylphenylboronic acid from 4-Bromo-3-fluorotoluene
Abstract
This comprehensive guide details the synthetic protocol for preparing 2-Fluoro-4-methylphenylboronic acid, a critical building block in modern medicinal chemistry and materials science, starting from 4-Bromo-3-fluorotoluene. We will explore the underlying organometallic principles, provide a detailed, field-tested experimental procedure, and emphasize the stringent safety protocols required for handling the pyrophoric reagents involved. This document is intended for researchers, chemists, and process development professionals engaged in organic synthesis and drug discovery, offering in-depth insights into the causality of experimental choices and methods for ensuring reaction success and product purity.
Introduction and Strategic Importance
2-Fluoro-4-methylphenylboronic acid is a highly valuable arylboronic acid derivative. Its structural motifs—a fluorine atom ortho to the boronic acid group and a methyl group para to it—make it an indispensable reagent in Suzuki-Miyaura cross-coupling reactions.[][2] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for constructing carbon-carbon bonds, particularly for biaryl structures prevalent in pharmaceuticals and organic electronic materials.[][4][5] The fluorine substituent can significantly influence the pharmacokinetic properties of drug candidates, enhancing metabolic stability, binding affinity, and membrane permeability. This guide provides a robust and reproducible method for its synthesis via a lithiation-borylation pathway, a powerful strategy for converting aryl halides into versatile organoboron reagents.[6][7]
Reaction Mechanism: The Lithiation-Borylation Pathway
The conversion of this compound to 2-Fluoro-4-methylphenylboronic acid is achieved through a two-step sequence involving halogen-metal exchange followed by electrophilic trapping with a borate ester.
-
Halogen-Metal Exchange (Lithiation): The process begins with the treatment of this compound with a strong organolithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). The highly polarized carbon-lithium bond in n-BuLi facilitates a halogen-metal exchange, where the lithium atom selectively replaces the bromine atom on the aromatic ring. Bromine is chosen as the leaving group over fluorine due to the weaker C-Br bond compared to the C-F bond. This step generates a highly reactive aryllithium intermediate. The extremely low temperature is critical to prevent side reactions, such as the decomposition of the organolithium reagent or unwanted reactions with the solvent (tetrahydrofuran, THF).
-
Borylation and Hydrolysis: The newly formed aryllithium species is a potent nucleophile. It readily attacks the electrophilic boron atom of triisopropyl borate, which is added to the reaction mixture. This forms a tetracoordinate borate complex. Upon warming and subsequent acidic workup (hydrolysis), the isopropyl groups are cleaved, yielding the final 2-Fluoro-4-methylphenylboronic acid.
The overall workflow is depicted in the diagram below.
Figure 1: Workflow for the synthesis of 2-Fluoro-4-methylphenylboronic acid.
Safety First: Handling Pyrophoric and Reactive Reagents
This protocol involves highly hazardous materials. A thorough understanding and strict adherence to safety procedures are mandatory.
-
Organolithium Reagents (n-BuLi): n-Butyllithium is a pyrophoric substance, meaning it can spontaneously ignite upon contact with air or moisture.[8][9] All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.[9][10]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat (e.g., Nomex), safety goggles, and appropriate gloves.[11][12] It is recommended to wear nitrile gloves underneath neoprene or other heavy-duty gloves for added protection.[11]
-
Emergency Preparedness: Never work alone when handling organolithiums.[10] Ensure a Class D fire extinguisher (for combustible metals) or a powdered lime/dry sand bucket is within immediate reach to smother a potential fire.[11] A safety shower and eyewash station must be accessible.[12]
-
-
Triisopropyl Borate: This reagent is a highly flammable liquid and an irritant.[13][14] It is also moisture-sensitive and should be handled under an inert atmosphere.[15] Store in a cool, dry, and well-ventilated area.[15]
-
Solvents: Anhydrous tetrahydrofuran (THF) is required. THF can form explosive peroxides over time. Always use freshly distilled or commercially available anhydrous solvent and test for peroxides before use if the container has been opened previously.
Detailed Experimental Protocol
This protocol is adapted from procedures for similar arylboronic acid syntheses.[15][16][17]
4.1. Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Amount | Purity/Grade |
| This compound | 189.02 | 50.0 | 9.45 g | ≥98% |
| n-Butyllithium (in hexanes) | 64.06 | 55.0 | 22.0 mL of 2.5 M soln | Commercially Titrated |
| Triisopropyl borate | 188.07 | 60.0 | 11.28 g (13.8 mL) | ≥98% |
| Anhydrous Tetrahydrofuran (THF) | - | - | 250 mL | Anhydrous, <50 ppm H₂O |
| Hydrochloric Acid (HCl) | - | - | ~30 mL of 2 M (aq) | Reagent Grade |
| Diethyl Ether | - | - | 300 mL | Reagent Grade |
| n-Hexane | - | - | 100 mL | Reagent Grade |
| Anhydrous Magnesium Sulfate | - | - | ~10 g | Reagent Grade |
Equipment:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa, glass stoppers
-
Argon/Nitrogen gas line with bubbler
-
Low-temperature thermometer
-
Syringes and needles
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
4.2. Step-by-Step Procedure
-
Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, a low-temperature thermometer, a septum, and a connection to the inert gas line. Flame-dry the entire apparatus under vacuum and backfill with argon or nitrogen. Maintain a positive inert gas pressure throughout the reaction.
-
Initial Dissolution: Add anhydrous THF (200 mL) to the flask via cannula or syringe. Add this compound (9.45 g, 50.0 mmol). Stir the solution and cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Once the temperature has stabilized at -78 °C, slowly add n-butyllithium (22.0 mL of a 2.5 M solution in hexanes, 55.0 mmol) dropwise via syringe over 20-30 minutes. It is crucial to keep the internal temperature below -70 °C during the addition. After the addition is complete, stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (13.8 mL, 60.0 mmol) dropwise via syringe over 20 minutes. A white precipitate may form.
-
Warm-up: After the addition of the borate is complete, stir the reaction mixture at -78 °C for an additional hour. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature overnight (approx. 12-16 hours) with continuous stirring.
-
Quenching and Hydrolysis: Cool the flask in an ice-water bath. Cautiously quench the reaction by slowly adding 2 M aqueous HCl (~30 mL) until the pH of the aqueous layer is acidic (pH ~1-2). Stir vigorously for 30 minutes. The mixture should become a clear biphasic solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 100 mL), then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by trituration or recrystallization. Add cold n-hexane (~100 mL) to the crude product and stir vigorously for 1-2 hours. Collect the white solid by vacuum filtration, wash with a small amount of cold hexane, and dry under high vacuum. This process removes non-polar impurities like biphenyl. For higher purity, recrystallization from a suitable solvent system (e.g., hot water or an ether/hexane mixture) can be performed.[18][19]
Characterization of 2-Fluoro-4-methylphenylboronic acid
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₇H₈BFO₂[20] |
| Molecular Weight | 153.95 g/mol [] |
| Melting Point | 228-233 °C (lit.)[] |
| CAS Number | 170981-26-7[21] |
| ¹H NMR | Spectra should be consistent with the proposed structure.[22] |
| ¹⁹F NMR, ¹¹B NMR, MS | Further characterization to confirm structure and purity. |
Troubleshooting and Key Insights
-
Low Yield: The most common cause of low yield is the presence of moisture or air, which deactivates the organolithium reagent. Ensure all glassware is rigorously dried and the inert atmosphere is maintained. The quality and accurate titration of the n-BuLi solution are also paramount.
-
Impurity Formation: If the lithiation temperature rises significantly, side reactions can occur. Maintaining cryogenic conditions is essential. During workup, incomplete hydrolysis can leave borate esters. Ensure sufficient acid and stirring time are used.
-
Purification Challenges: Boronic acids can be difficult to purify via standard silica gel chromatography due to their polarity and tendency to dehydrate into boroxine anhydrides on the column.[23] Trituration, recrystallization, or forming a temporary adduct (e.g., with diethanolamine) are often more effective purification strategies.[18][19]
Conclusion
The lithiation-borylation of this compound is an effective and reliable method for the synthesis of 2-Fluoro-4-methylphenylboronic acid. The success of this procedure hinges on the meticulous exclusion of air and moisture and the careful control of reaction temperatures. By following the detailed protocol and adhering to the stringent safety guidelines outlined, researchers can confidently prepare this valuable synthetic intermediate for applications in drug discovery, agrochemicals, and materials science.
References
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- Guidechem. (n.d.). How to Safely Use Organolithium Reagents in the Lab?.
- Schuman, D. P., et al. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. NIH National Library of Medicine.
- UC Center for Laboratory Safety. (2012, December 14). Pyrophorics - Organolithium Reagents - Standard Operating Procedure.
- UCI Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
- NOAA. (n.d.). TRIISOPROPYL BORATE. CAMEO Chemicals.
- Singaram, B., et al. (n.d.). Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.
- PubChem. (n.d.). Triisopropyl borate.
- Guidechem. (n.d.). What are the applications and storage conditions of Triisopropyl borate?.
- PharmaCircle. (2015, June 29). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- Google Patents. (n.d.). Synthesis of aryl boronic acids.
- Reddit. (2017, December 19). Purification of boronic acids?.
- American Chemical Society. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
- Murphy, C. L. W. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org.
- Organic Syntheses. (2005). Working with Hazardous Chemicals.
- ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?.
- Google Patents. (n.d.). Preparation method of arylboronic acid compound.
- Google Patents. (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- Sigma-Aldrich. (n.d.). Triisopropyl borate.
- Sigma-Aldrich. (n.d.). 2-Fluoro-4-methylphenylboronic acid.
- MedChemExpress. (n.d.). 4-Fluoro-2-methylphenylboronic acid.
- Carson, N. (2014, November 6). THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. University of Illinois Chemistry.
- BOC Sciences. (2023, April 28). Applications of Suzuki Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure.
- Chem-Impex. (n.d.). 2-Fluoro-4-methylphenylboronic acid.
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- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- Aggarwal, V. K., et al. (2017, February 28). Standard Lithiation–Borylation A user's guide.
- Toronto Research Chemicals. (n.d.). 2-Fluoro-4-methylphenylboronic Acid.
- BOC Sciences. (n.d.). 2-Fluoro-4-methylphenylboronic Acid - CAS 170981-26-7.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
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- PrepChem.com. (n.d.). Synthesis of 2-bromo-4-fluorotoluene.
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. SciSpace.
- SlideShare. (2018, June 23). Lithiation-Borylation Methodology and Its Application in Synthesis.
- Sigma-Aldrich. (n.d.). 2-Fluoro-4-methylphenylboronic acid.
- Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid.
- J&K Scientific. (n.d.). 2-Fluoro-4-methylphenylboronic acid, 97%.
- Guidechem. (n.d.). How to prepare this compound?.
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Application Note: Strategic Use of 4-Bromo-3-fluorotoluene for the Synthesis of Novel S-trityl-L-cysteine-based Kinesin Eg5 Inhibitors
Abstract
This technical guide provides a comprehensive methodology for the synthesis of novel S-trityl-L-cysteine (STLC) based inhibitors, utilizing 4-Bromo-3-fluorotoluene as a key starting material. S-trityl-L-cysteine and its analogues are potent and selective allosteric inhibitors of the mitotic kinesin Eg5, a critical protein for the formation of the bipolar mitotic spindle, making it a prime target for cancer chemotherapy.[1][2] The strategic incorporation of a fluoro- and methyl-substituted phenyl ring, derived from this compound, onto the trityl scaffold is hypothesized to modulate the inhibitor's pharmacokinetic and pharmacodynamic properties. This document outlines a detailed, three-step synthetic protocol, including the preparation of a key triphenylmethanol intermediate via a Grignard reaction, its conversion to the corresponding trityl chloride, and the final thioetherification with L-cysteine.
Introduction: The Rationale for Fluorinated STLC Analogues
The mitotic kinesin Eg5 is essential for cell division, and its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.[1][3] S-trityl-L-cysteine (STLC) has been identified as a highly selective, allosteric inhibitor of Eg5, binding to a site distinct from the ATP-binding pocket.[4][5] This mechanism of action has made STLC and its derivatives compelling candidates for the development of novel antineoplastic agents.[1][2]
The trityl (triphenylmethyl) group is a critical pharmacophore for Eg5 inhibition. Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl rings of the trityl group can significantly impact potency and cellular activity.[2] The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[6][7][8] The highly electronegative fluorine atom can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with the target protein.[9]
This compound is an ideal starting material for creating these modified inhibitors.[10][11][12] Its bromine atom provides a reactive handle for carbon-carbon bond formation, such as the Grignard reaction, while the fluoro and methyl groups offer the desired molecular modifications.[9][13] This application note provides a robust protocol for researchers in drug discovery and medicinal chemistry to synthesize these novel STLC analogues for further biological evaluation.
Synthetic Strategy Overview
The synthesis is designed as a three-stage process, beginning with the construction of the substituted trityl core, followed by its activation, and concluding with the coupling to L-cysteine.
Figure 1: Overall synthetic workflow from this compound to the target inhibitor.
Materials and Methods
Materials
All reagents should be of analytical grade or higher and used as received unless otherwise noted. Anhydrous solvents are critical for the Grignard reaction.
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| This compound | C₇H₆BrF | 189.02 | Sigma-Aldrich | Purity ≥98% |
| Magnesium Turnings | Mg | 24.31 | Sigma-Aldrich | For Grignard reagent |
| Iodine | I₂ | 253.81 | Fisher Scientific | For Grignard initiation |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Acros Organics | Dri-Solv or equivalent |
| Benzophenone | C₁₃H₁₀O | 182.22 | Alfa Aesar | Purity ≥99% |
| Acetyl Chloride | CH₃COCl | 78.50 | Sigma-Aldrich | Purity ≥98% |
| L-Cysteine | C₃H₇NO₂S | 121.16 | TCI Chemicals | Purity ≥98% |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | Fisher Scientific | |
| Hydrochloric Acid (1M aq.) | HCl | 36.46 | VWR | For workup |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | VWR | For workup |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | VWR | For workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Fisher Scientific | For drying |
| Trifluoroacetic Acid (TFA) | CF₃COOH | 114.02 | Sigma-Aldrich | For final reaction |
Equipment
-
Three-neck round-bottom flasks
-
Reflux condenser and heating mantle
-
Dropping funnel
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Analytical balance
-
NMR Spectrometer, Mass Spectrometer, and HPLC for characterization
Experimental Protocols
Step 1: Synthesis of (2-Fluoro-4-methylphenyl)diphenylmethanol
Causality: This step constructs the core triphenylmethanol scaffold. A Grignard reaction is a classic and efficient method for forming carbon-carbon bonds.[10][11] this compound is converted into an organomagnesium halide (Grignard reagent), which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. Anhydrous conditions are paramount as Grignard reagents are highly reactive towards protic solvents like water.
Protocol:
-
Apparatus Setup: Assemble an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is completely dry. The apparatus should be under an inert atmosphere (e.g., nitrogen).
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.1 equivalents) and a small crystal of iodine into the flask.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF (approx. 2 M solution).
-
Add a small portion (approx. 10%) of the this compound solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle boiling of the solvent. Gentle heating may be required to initiate the reaction.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir and reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzophenone:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve benzophenone (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the benzophenone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding 1M hydrochloric acid to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the pure (2-Fluoro-4-methylphenyl)diphenylmethanol.
-
Step 2: Synthesis of 1-(Chlorodiphenylmethyl)-2-fluoro-4-methylbenzene (Substituted Trityl Chloride)
Causality: The hydroxyl group of the triphenylmethanol is a poor leaving group. To facilitate the subsequent nucleophilic substitution by the thiol group of cysteine, it must be converted into a better leaving group. Reaction with acetyl chloride replaces the -OH group with a -Cl, forming the reactive trityl chloride intermediate.[14]
Protocol:
-
Dissolve the (2-Fluoro-4-methylphenyl)diphenylmethanol (1.0 equivalent) in a suitable anhydrous solvent like benzene or dichloromethane in a round-bottom flask.
-
Add acetyl chloride (1.2 equivalents) dropwise to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, remove the solvent and excess acetyl chloride under reduced pressure. The resulting crude substituted trityl chloride is often used directly in the next step without further purification due to its reactivity.
Step 3: Synthesis of S-((2-Fluoro-4-methylphenyl)diphenylmethyl)-L-cysteine
Causality: This final step involves an SN reaction where the thiol group of L-cysteine acts as a nucleophile, attacking the central carbon of the substituted trityl chloride and displacing the chloride ion. This forms the stable thioether linkage, yielding the final target molecule.[15] Trifluoroacetic acid (TFA) is used as the solvent and catalyst for this thioetherification.
Protocol:
-
In a round-bottom flask, suspend L-cysteine (1.0 equivalent) in trifluoroacetic acid (TFA).
-
Add the crude 1-(Chlorodiphenylmethyl)-2-fluoro-4-methylbenzene (1.0 equivalent) to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 3-4 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), the product can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Further purification can be achieved by recrystallization or preparative HPLC to obtain the final inhibitor of high purity.
Expected Results and Characterization
The successful synthesis will yield a novel S-trityl-L-cysteine analogue. The final product should be characterized thoroughly to confirm its identity and purity.
| Analysis | Expected Outcome |
| ¹H NMR | Signals corresponding to the aromatic protons of the three phenyl rings (with characteristic splitting for the substituted ring), the cysteine alpha- and beta-protons, and the methyl group. |
| ¹⁹F NMR | A singlet or multiplet corresponding to the single fluorine atom on the phenyl ring. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the quaternary trityl carbon and the carbons of the cysteine moiety. |
| Mass Spec (HRMS) | The calculated exact mass of the target molecule [M+H]⁺. |
| HPLC | A single major peak indicating high purity (typically >95%). |
| Yield | Overall yields can vary but are expected to be in the range of 30-50% over the three steps. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Grignard reaction fails to initiate (Step 1) | Wet glassware/solvents; Inactive magnesium surface. | Ensure all glassware is rigorously oven-dried. Use freshly opened anhydrous solvents. Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg turnings. |
| Low yield of triphenylmethanol (Step 1) | Incomplete Grignard formation; Side reactions (e.g., Wurtz coupling). | Ensure the Grignard reagent formation goes to completion before adding benzophenone. Maintain a slow addition rate of the halide. |
| Incomplete conversion to trityl chloride (Step 2) | Insufficient acetyl chloride; Presence of moisture. | Use a slight excess of fresh acetyl chloride. Ensure the starting alcohol is completely dry. |
| Multiple products in the final step (Step 3) | Impurities in the trityl chloride; Side reactions. | Purify the trityl chloride intermediate if necessary. Control reaction temperature and time carefully. |
Conclusion
This application note details a reliable and logical synthetic route for the preparation of novel, fluorinated S-trityl-L-cysteine based inhibitors using this compound. The protocols provided are grounded in established chemical principles and offer a clear path for researchers to synthesize these promising compounds for anticancer drug discovery programs. The incorporation of the 2-fluoro-4-methylphenyl moiety is a strategic design choice aimed at improving the pharmacological profile of this important class of Eg5 inhibitors.
References
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
- Google Patents. (2021). Synthetic method of S-trityl-L-cysteine amide. URL
- Pettit, G. R., et al. (2013). Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models. Journal of Medicinal Chemistry. URL
- Guidechem. (2026). How to prepare this compound?. URL
- Sigma-Aldrich. (2026). This compound 98 452-74-4. URL
- Vertex AI Search. (2026). Mastering Organic Synthesis with this compound: A Key Building Block. URL
- MedChemExpress. (2026). S-Trityl-L-cysteine (NSC 83265) | Eg5 Inhibitor. URL
- Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. URL
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking the Potential of 3-Bromo-4-Fluorotoluene: A Key Intermediate for Pharmaceuticals and Agrochemicals. URL
- PubChem. (2026). This compound. URL
- Singh, R. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society. URL
- Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry. URL
- Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. URL
- Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. URL
- ECHEMI. (2026). Buy this compound pharmaceutical grade. URL
- Wu, J., et al. (2016). S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma. Oncology Letters. URL
- Tocris Bioscience. (2026). S-Trityl-L-cysteine | Kinesin. URL
- ResearchGate. (2026). S-Trityl-L-cysteine Is a Reversible, Tight Binding Inhibitor of the Human Kinesin Eg5 That Specifically Blocks Mitotic Progression. URL
- Brier, S., et al. (2008). Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5. Journal of Medicinal Chemistry. URL
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Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-3-fluorotoluene
Introduction: Strategic Importance of 4-Bromo-3-fluorotoluene
This compound (CAS No. 452-74-4) is a critical fluorinated building block in the fine chemicals industry.[1] Its strategic importance lies in its utility as a key intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[2] The unique arrangement of the bromo, fluoro, and methyl substituents on the aromatic ring provides multiple reaction sites, enabling diverse and intricate molecular architectures. This application note provides a comprehensive guide for the large-scale synthesis of this compound, focusing on a robust and scalable synthetic route. It is intended for researchers, scientists, and drug development professionals seeking a detailed, practical, and scientifically grounded protocol.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₆BrF |
| Molecular Weight | 189.03 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 95 °C at 50 mmHg (lit.) |
| Density | 1.494 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.53 (lit.) |
| Flash Point | 35 °C (95 °F) - closed cup |
Selected Synthetic Route: The Sandmeyer Reaction
For the large-scale production of this compound, the Sandmeyer reaction of 3-fluoro-4-methylaniline is the preferred method. This route is favored due to the high availability of the starting material, its cost-effectiveness, and the well-established and scalable nature of the Sandmeyer reaction.[3] The overall transformation is a two-step process involving:
-
Diazotization: The conversion of the primary aromatic amine, 3-fluoro-4-methylaniline, into a diazonium salt using nitrous acid at low temperatures.
-
Sandmeyer Bromination: The copper(I) bromide-catalyzed decomposition of the diazonium salt, which results in the formation of this compound.
This method offers high regioselectivity, which is crucial for avoiding the formation of difficult-to-separate isomers.
Reaction Mechanism
The Sandmeyer reaction proceeds via a free radical mechanism.[4] The key steps are:
-
Formation of the Diazonium Salt: 3-Fluoro-4-methylaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at a temperature of 0-5 °C to form the corresponding diazonium salt. Strict temperature control is critical at this stage to prevent the premature decomposition of the unstable diazonium salt.
-
Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt. This results in the formation of an aryl radical and the release of nitrogen gas, a thermodynamically favorable process that drives the reaction forward.
-
Halogen Transfer and Catalyst Regeneration: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, which is formed in the previous step. This yields the desired product, this compound, and regenerates the copper(I) catalyst, allowing it to participate in another catalytic cycle.
Caption: Workflow for the large-scale synthesis of this compound.
Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel. The product will be in the organic phase (if a solvent like toluene was used) or will form a separate organic layer.
-
Separate the organic layer and wash it sequentially with a 1 M sodium hydroxide solution (to neutralize any remaining acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
The crude product is then purified by vacuum fractional distillation. [5][6][7]This is a critical step to remove any by-products and achieve the desired purity (typically >99%).
Process Optimization and Scale-Up Considerations
| Parameter | Recommended Range | Rationale and Impact on Yield/Purity |
| Temperature (Diazotization) | 0-5 °C | Crucial for the stability of the diazonium salt. Higher temperatures lead to decomposition and reduced yield. |
| Stoichiometry of NaNO₂ | 1.05-1.1 equivalents | A slight excess ensures complete diazotization. A large excess can lead to side reactions. |
| Catalyst Loading (CuBr) | 0.1-0.2 equivalents | Sufficient to catalyze the reaction efficiently. Higher loadings do not significantly improve yield and increase cost. |
| Temperature (Sandmeyer) | 50-60 °C | Ensures a controlled decomposition of the diazonium salt. Higher temperatures can lead to by-product formation. |
| Agitation | Vigorous | Ensures efficient mixing and heat transfer, which is critical for controlling the exothermic diazotization step. |
Safety and Hazard Management
The large-scale synthesis of this compound involves several significant hazards that must be carefully managed.
-
Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable and can decompose explosively, especially when isolated or allowed to dry. [8]Therefore, they should always be prepared and used in solution and at low temperatures.
-
Exothermic Reactions: The diazotization reaction is highly exothermic. A reliable cooling system and controlled addition of reagents are essential to prevent a runaway reaction.
-
Gas Evolution: The Sandmeyer reaction produces a large volume of nitrogen gas. The reactor must be adequately vented to prevent pressure build-up.
-
Toxicity and Handling: this compound is a toxic and flammable compound. [9]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All operations should be conducted in a well-ventilated area or in a fume hood.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Conclusion
The Sandmeyer reaction of 3-fluoro-4-methylaniline provides a robust and scalable route for the large-scale synthesis of this compound. By carefully controlling the reaction parameters, particularly temperature, and adhering to strict safety protocols, high yields of a high-purity product can be consistently achieved. This application note serves as a comprehensive guide for the successful implementation of this important industrial process.
References
- Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 975–978. [Link]
- ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and this compound. [Link]
- Semantic Scholar. (2004).
- National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]
- MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]
- Master Organic Chemistry. (2018).
- ResearchGate. (2018).
- ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]
- National Center for Biotechnology Information. (2018). A general electrochemical strategy for the Sandmeyer reaction. PMC. [Link]
- White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]
- ResearchGate. (n.d.). Removal of amino in anilines through diazonium salt-based reactions. [Link]
- Wikipedia. (n.d.). Sandmeyer reaction. [Link]
- ResearchGate. (n.d.). Research on the decomposition kinetics and thermal hazards of aniline diazonium salt. [Link]
- Royal Society of Chemistry. (2018).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
- ResearchGate. (n.d.). Sandmeyer reactions. Part 7.
- Digivac. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Wikipedia. (n.d.).
- Organic Syntheses. (n.d.). p-BROMOTOLUENE. [Link]
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- 9. Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01187A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3-fluorotoluene
Welcome to the technical support center for the synthesis of 4-Bromo-3-fluorotoluene (CAS 452-74-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. This compound is a valuable organic intermediate, particularly in the production of pharmaceuticals and other complex molecules, due to the versatile reactivity of its bromine and fluorine substituents.[1][2][3]
This document provides in-depth, field-proven insights based on established chemical principles to ensure you can approach this synthesis with confidence and scientific rigor.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and dependable method is the Sandmeyer reaction, starting from 3-Fluoro-4-methylaniline (also known as 3-fluoro-p-toluidine).[4] This two-step process involves:
-
Diazotization: The conversion of the primary aromatic amine (3-Fluoro-4-methylaniline) into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr).[5][6]
-
Sandmeyer Reaction: The subsequent displacement of the diazonium group (-N₂⁺) with a bromide ion, catalyzed by a copper(I) bromide (CuBr) salt.[7][8][9] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[5][8]
Q2: What are the most critical parameters affecting the yield of this reaction?
The success of this synthesis hinges on precise control over several key parameters:
-
Temperature: Diazotization must be conducted at low temperatures, typically 0-5 °C, to prevent the highly unstable diazonium salt from decomposing prematurely into unwanted byproducts, such as phenols.[6][7][10]
-
Stoichiometry: A slight excess of sodium nitrite is often used to ensure complete diazotization, which can be monitored using starch-iodide paper.[10]
-
Purity of Reagents: The purity of the starting 3-Fluoro-4-methylaniline is crucial, as impurities can lead to side reactions and complicate purification.
-
Catalyst Activity: The quality and activity of the copper(I) bromide catalyst are essential for the efficient conversion of the diazonium salt to the final product.
Q3: What are the typical impurities and byproducts I should expect?
Common impurities include:
-
3-Fluoro-4-methylphenol: Formed if the diazonium salt reacts with water, a reaction that is accelerated at higher temperatures.[10][11]
-
Azo Compounds: These can form if the diazonium salt couples with unreacted starting amine or other electron-rich aromatic species. This is a common side reaction in diazotization chemistry.[10]
-
Unreacted Starting Material: Incomplete diazotization will leave 3-Fluoro-4-methylaniline in the reaction mixture.
-
Biaryl Byproducts: The radical mechanism of the Sandmeyer reaction can lead to the formation of small amounts of biaryl compounds.[8]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Consistently Low or No Yield of this compound
-
Q: My reaction is complete, but my isolated yield is less than 40%. What are the most likely causes and how can I fix them?
A: Low yields are the most common issue and can stem from several factors during the diazotization or the Sandmeyer step.
Potential Cause 1: Premature Decomposition of the Diazonium Salt. The 3-fluoro-4-methylbenzenediazonium salt is thermally unstable.[12][13] If the temperature during its formation or before the addition of the CuBr catalyst rises above 5 °C, it will rapidly decompose, primarily to the corresponding phenol, releasing nitrogen gas.[6]
-
Solution:
-
Maintain a strict temperature of 0-5 °C throughout the diazotization process by using an ice-salt bath.
-
Pre-cool all solutions, including the sodium nitrite solution, before addition.
-
Add the sodium nitrite solution dropwise and slowly to manage the exothermic nature of the reaction.[10]
-
Use the freshly prepared, cold diazonium salt solution immediately in the next step without allowing it to warm up.[10]
-
Potential Cause 2: Incomplete Diazotization. If the amine is not fully converted to the diazonium salt, the yield will be inherently limited. This can happen due to insufficient acid or sodium nitrite.
-
Solution:
-
Ensure the 3-Fluoro-4-methylaniline is fully dissolved in the hydrobromic acid before cooling.
-
Use a slight molar excess (e.g., 1.05-1.1 equivalents) of sodium nitrite.
-
After the NaNO₂ addition is complete, stir for an additional 15-30 minutes at 0-5 °C and test for the presence of excess nitrous acid with starch-iodide paper (it should turn blue-black).[10] This confirms that enough diazotizing agent was present.
-
Potential Cause 3: Inefficient Bromide Displacement (Sandmeyer Step). The copper(I) bromide catalyst facilitates the single-electron transfer (SET) that initiates the conversion of the diazonium salt to the aryl radical.[7][8] If the catalyst is inactive or improperly prepared, this step will be inefficient.
-
Solution:
-
Use high-purity, commercially available CuBr or prepare it fresh.
-
Ensure the CuBr is fully dissolved in HBr to form the active copper complex before adding the diazonium salt solution.
-
The addition of the diazonium salt to the CuBr solution should be controlled. Some protocols call for this to be done at room temperature, allowing for the gentle evolution of nitrogen gas.
-
-
Problem 2: Product is Impure, and Purification is Difficult
-
Q: My crude product shows multiple spots on TLC or peaks in GC analysis. What are these impurities and how can I prevent them?
A: Impurities often arise from the side reactions mentioned in the FAQs. The strategy is to suppress their formation from the start.
Potential Cause 1: Phenol Formation. This is the most common byproduct, resulting from the reaction of the diazonium salt with water, especially when warmed.[10]
-
Prevention: The most effective prevention is strict temperature control (0-5 °C) during diazotization and handling of the diazonium salt solution.[7][11]
Potential Cause 2: Azo Coupling. The electrophilic diazonium ion can attack an unreacted, nucleophilic amine molecule (3-Fluoro-4-methylaniline) to form a brightly colored azo compound.
-
Prevention:
-
Maintain a sufficiently acidic environment (excess HBr) to ensure that the starting amine is fully protonated and no longer nucleophilic.
-
Slow, controlled addition of NaNO₂ ensures that the concentration of free nitrous acid and diazonium salt remains low at any given time, minimizing side reactions.
-
Purification Strategy: If impurities are present, purification is necessary.
-
Steam Distillation: This is a highly effective method for separating the volatile this compound from non-volatile impurities like azo dyes and phenols.[4]
-
Fractional Distillation under Reduced Pressure: The product has a boiling point of approximately 95 °C at 50 mmHg.[1][14] This method can separate it from less volatile impurities.
-
Visualized Workflow & Mechanisms
Overall Synthesis Workflow
The diagram below outlines the complete workflow from the starting material to the purified product.
Caption: Experimental workflow for this compound synthesis.
Troubleshooting Decision Tree
Use this diagram to diagnose the cause of low yields.
Caption: Decision tree for troubleshooting low reaction yields.
Optimized Experimental Protocol
This protocol is a synthesis of best practices aimed at maximizing yield and purity.
Reagents & Stoichiometry
| Reagent | Formula | MW ( g/mol ) | Moles (eq) | Amount | Notes |
| 3-Fluoro-4-methylaniline | C₇H₈FN | 125.15 | 1.0 | 12.5 g | Starting material[15] |
| Hydrobromic Acid (48%) | HBr | 80.91 | ~4.0 | 57 mL | Solvent and acid source |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 | 7.6 g | Diazotizing agent |
| Copper(I) Bromide | CuBr | 143.45 | ~0.1 | 1.4 g | Catalyst |
Step-by-Step Procedure:
Part 1: Preparation of the Diazonium Salt
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, combine 3-Fluoro-4-methylaniline (12.5 g, 0.1 mol) and 48% hydrobromic acid (40 mL). Stir until the amine fully dissolves.
-
Cool the flask in an ice-salt bath to an internal temperature of 0 °C.
-
In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water and cool the solution in an ice bath.
-
Using a dropping funnel, add the cold sodium nitrite solution to the stirred aniline solution dropwise over 30-40 minutes. Crucially, ensure the internal temperature does not rise above 5 °C .[6][10]
-
After the addition is complete, stir the resulting yellow-orange solution for an additional 20 minutes at 0-5 °C.
-
Check for a slight excess of nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper. The paper should turn blue-black. If not, add a small amount of NaNO₂ solution until the test is positive.
Part 2: The Sandmeyer Reaction 7. In a separate 500 mL flask, dissolve copper(I) bromide (1.4 g, ~0.01 mol) in 48% hydrobromic acid (17 mL). 8. Slowly and carefully, add the cold diazonium salt solution from Part 1 to the copper(I) bromide solution with vigorous stirring. This can often be done at room temperature. 9. A vigorous evolution of nitrogen gas will occur. Allow the reaction to stir at room temperature for 30-60 minutes until the bubbling subsides. 10. Gently warm the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt and drive the reaction to completion. The mixture should turn into a dark, oily slurry.
Part 3: Isolation and Purification 11. Assemble a setup for steam distillation. Add water to the reaction flask and begin heating to pass steam through the mixture. 12. Collect the distillate, which will contain water and the immiscible product, until the collected liquid is clear. The product often appears as a dense, pale yellow oil. 13. Separate the organic layer from the aqueous layer in the distillate using a separatory funnel. 14. Wash the organic layer with 1 M NaOH to remove any phenolic byproducts, then with water, and finally with brine. 15. Dry the crude product over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude this compound. 16. For highest purity, perform a vacuum distillation, collecting the fraction at approximately 69-75 °C / 13 mmHg.[4] The expected yield should be in the range of 60-75%.
References
- OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX).
- Wikipedia. (2023). Sandmeyer reaction.
- GeeksforGeeks. (2023). Sandmeyer Reaction.
- Wang, Z., et al. (2011). Synthesis of 4-chloro-3-fluorotoluene and this compound. ResearchGate.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
- Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test.
- Chemguide. (n.d.). Making diazonium salts from phenylamine (aniline).
- Li, B., et al. (2020). Removal of amino in anilines through diazonium salt-based reactions. ResearchGate.
- Chem Help ASAP. (2020). Diazonium ion formation mechanism. YouTube.
- Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ACS Omega.
- LookChem. (n.d.). Cas 459-44-9, 4-methylbenzenediazonium tetrafluoroborate.
- White Rose Research Online. (n.d.). Comparison of the thermal stability of diazonium salts and their corresponding triazenes.
- Google Patents. (n.d.). CA1144947A - Process for the preparation of 3-bromo-4-fluorotoluene.
- ChemRxiv. (2022). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation.
- Wikipedia. (2023). Benzenediazonium tetrafluoroborate.
- Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene.
- PubChem. (n.d.). 3-Fluoro-4-methylaniline.
Sources
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- 4. Page loading... [guidechem.com]
- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 6. chemguide.co.uk [chemguide.co.uk]
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- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Manufacture this compound CAS No.:452-74-4 [qinmuchem.com]
- 15. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Bromo-3-fluorotoluene
Welcome to the technical support center for the synthesis of 4-Bromo-3-fluorotoluene (CAS 452-74-4). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Section 1: Synthesis via Sandmeyer Reaction: Troubleshooting & FAQs
The most common and regioselective route to this compound is the Sandmeyer reaction, starting from 3-Fluoro-4-methylaniline. This multi-step process, while effective, involves a thermally unstable diazonium salt intermediate, which is the source of many potential side reactions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of when performing the Sandmeyer bromination of 3-Fluoro-4-methylaniline?
A1: The primary side reactions stem from the instability of the intermediate diazonium salt, 3-fluoro-4-methylbenzenediazonium. The main competing pathways are:
-
Phenolic Byproduct Formation: The diazonium group is an excellent leaving group and can be displaced by water, especially at elevated temperatures, to form 4-methyl-2-fluorophenol.[3] This is often the most significant impurity if the reaction temperature is not strictly controlled.
-
Azo Coupling: The electrophilic diazonium salt can attack an unreacted, electron-rich molecule of the starting material, 3-fluoro-4-methylaniline, to form a brightly colored azo compound. This side reaction is favored in conditions that are not sufficiently acidic (higher pH).[3][4]
-
Hydrodediazoniation (Reduction): The diazonium group can be replaced by a hydrogen atom, yielding 3-fluorotoluene. This can occur in the presence of reducing agents or through certain radical pathways. For instance, using hypophosphorous acid (H₃PO₂) is a method to intentionally cause this reduction, so any unintended reducing impurities can be problematic.[4]
-
Triazene Formation: The diazonium salt may also couple with the amino group of the unreacted aniline to form a triazene. This is also more likely to occur at insufficiently acidic pH levels.[3]
Troubleshooting Guide
Q2: My reaction mixture turned a deep red/orange, and my final yield of this compound is very low. What is the likely cause?
A2: A deep color formation is a classic indicator of azo coupling .[3] This occurs when the diazonium salt reacts with the starting aniline that has not yet been diazotized.
-
Root Cause: The most common reason is insufficient acidity. If the pH of the reaction medium rises, a significant concentration of the free (unprotonated) aniline exists, which is nucleophilic enough to attack the diazonium salt.
-
Preventative Measures:
-
Ensure a sufficiently acidic medium by using an adequate excess of a strong acid like hydrobromic acid (HBr). This keeps the starting amine fully protonated, preventing it from acting as a nucleophile.
-
Maintain a low reaction temperature (0-5 °C), as higher temperatures can accelerate side reactions.[5]
-
Ensure the slow, dropwise addition of the sodium nitrite solution to the acidic solution of the amine. This maintains a low concentration of nitrous acid and prevents localized "hot spots" or pH increases.[5][6]
-
Q3: GC-MS analysis of my crude product shows a significant peak corresponding to 4-methyl-2-fluorophenol. How can I prevent its formation?
A3: The presence of 4-methyl-2-fluorophenol is due to the premature decomposition of the diazonium salt , where water acts as a nucleophile.[3]
-
Root Cause: Aryl diazonium salts are notoriously unstable at elevated temperatures.[3][7] Temperatures rising above the recommended 0-5 °C range dramatically accelerate the rate of N₂ gas evolution and subsequent reaction with water.
-
Preventative Measures:
-
Strict Temperature Control: This is the most critical parameter. The diazotization step must be performed in an ice-salt or ice-water bath to maintain the temperature between 0 °C and 5 °C.[5]
-
Use the Diazonium Salt Immediately: Diazonium salts should be used in the subsequent Sandmeyer step in situ without delay. Never attempt to isolate the diazonium salt unless you are following specific, validated procedures for creating stabilized salts, and even then, only on a very small scale with extreme caution.[5][6]
-
Avoid Contaminants: Transition metal impurities can catalyze decomposition.[7] Ensure glassware is clean and reagents are of high purity.
-
Q4: My yield is consistently low, but I don't see major impurities like phenols or azo dyes. What else could be going wrong?
A4: If major side products are absent, the low yield could be due to incomplete reaction, mechanical losses, or suboptimal catalyst activity.
-
Root Causes & Solutions:
-
Incomplete Diazotization: Ensure a slight stoichiometric excess (e.g., 1.05 equivalents) of sodium nitrite is used. You can test for the presence of nitrous acid using starch-iodide paper (should turn blue). If the test is negative, more nitrite may be needed. Conversely, an excess of nitrous acid can also promote decomposition and should be quenched with urea or sulfamic acid at the end of the reaction.[6]
-
Poor Catalyst Quality: The copper(I) bromide (CuBr) used in the Sandmeyer reaction is the key catalyst. It should be fresh and of high purity. Old or oxidized CuBr (which may appear greenish due to Cu(II)) will have lower activity. Some modern protocols report improved yields using a catalytic system of both Cu(I) and Cu(II) salts.[8]
-
Mechanical Losses: The product, this compound, is volatile. Significant loss can occur during workup or distillation if not handled carefully. Ensure efficient condensation during any heating or distillation steps. Steam distillation is often used for initial purification.[9]
-
Reaction & Side Product Pathway
The following diagram illustrates the desired synthetic route to this compound and the major competing side reaction pathways.
Caption: Main reaction and side pathways in the Sandmeyer synthesis.
Section 2: Synthesis via Electrophilic Bromination: Troubleshooting & FAQs
An alternative route is the direct electrophilic aromatic bromination of 3-fluorotoluene. While seemingly simpler, this method presents significant challenges in controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q5: What are the main challenges of synthesizing this compound via direct bromination?
A5: The two primary challenges are:
-
Regioselectivity: The methyl group (-CH₃) is an activating, ortho, para-director, while the fluorine atom (-F) is a deactivating, ortho, para-director. Their combined influence makes it difficult to selectively brominate at the C4 position. Bromination can also occur at other positions, primarily C6 and C2, leading to a mixture of isomers (e.g., 2-bromo-3-fluorotoluene, 6-bromo-3-fluorotoluene) that can be very difficult to separate due to similar boiling points.[10][11]
-
Polybromination: The aromatic ring, once monosubstituted, can undergo further bromination to yield dibromo- or even tribromo-fluorotoluenes, reducing the yield of the desired monobrominated product.[9][10]
Troubleshooting Guide
Q6: My bromination of 3-fluorotoluene produces a complex mixture of isomers. How can I improve the selectivity for the 4-bromo isomer?
A6: Improving regioselectivity requires careful selection of the reaction conditions.
-
Root Cause: The kinetic and thermodynamic products may differ, and the choice of catalyst, solvent, and temperature heavily influences the substitution pattern. Standard conditions like Br₂ with FeBr₃ often give poor selectivity.[12]
-
Optimization Strategies:
-
Catalyst System: The choice of Lewis acid is critical. While FeBr₃ is common, other catalysts can offer different selectivity. A patented process for a related isomer, 3-bromo-4-fluorotoluene, found that using a catalyst system of iodine and iron powder in glacial acetic acid significantly improved the desired isomer ratio.[10] This suggests that exploring non-traditional catalyst systems is a promising approach.
-
Solvent: The polarity of the solvent can influence the selectivity. Less polar solvents may favor different isomer ratios. Experimenting with solvents like dichloromethane, carbon tetrachloride (with caution due to toxicity), or acetic acid is recommended.[9][10]
-
Temperature: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Q7: How can I prevent the formation of dibromo- and polybromo- byproducts?
A7: Over-bromination is a common issue in electrophilic aromatic substitution.
-
Root Cause: This occurs when the reaction is allowed to proceed for too long or with an excess of the brominating agent.
-
Preventative Measures:
-
Control Stoichiometry: Use bromine (Br₂) in a stoichiometric amount or as the limiting reagent (e.g., 0.95-1.0 equivalents relative to 3-fluorotoluene).
-
Slow Addition: Add the bromine dropwise to the reaction mixture to avoid localized high concentrations.
-
Monitor the Reaction: Use GC or TLC to monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to an acceptable level.
-
Section 3: Analytical & Purification Strategies
Q8: What are the best methods to analyze the crude reaction mixture and identify the byproducts?
A8: A combination of chromatographic and spectroscopic techniques is ideal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this analysis. It separates the components of the mixture (product, starting material, isomers, byproducts) and provides the mass spectrum of each, allowing for confident identification.[13][14] Isomers will have the same molecular weight but typically different fragmentation patterns and retention times.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and especially ¹⁹F NMR are invaluable for unambiguous structural confirmation of the final, purified product and for identifying the substitution patterns of isomeric impurities.
-
Gas Chromatography (GC) with FID: For quantitative analysis of yield and purity, GC with a Flame Ionization Detector (FID) and an internal standard is the standard method.[15]
Data Summary: Common Byproducts
| Byproduct Name | Synthetic Route | Identification Notes (GC-MS) | Prevention Strategy |
| 4-Methyl-2-fluorophenol | Sandmeyer | M⁺=126. Will likely have a different retention time than the product. | Maintain diazotization temperature at 0-5 °C. |
| Azo Dye | Sandmeyer | Deeply colored, high MW compound. May not be volatile enough for GC. | Ensure sufficient acidity (low pH) during diazotization. |
| 3-Fluorotoluene | Sandmeyer | M⁺=110. Will be more volatile (shorter retention time) than the product. | Avoid reducing agents/impurities. |
| 2-Bromo-3-fluorotoluene | Direct Bromination | M⁺=188/190 (bromine isotope pattern). Different retention time from product. | Optimize catalyst, solvent, and temperature for regioselectivity. |
| Dibromo-fluorotoluenes | Direct Bromination | M⁺=266/268/270. Longer retention time. | Use stoichiometric or sub-stoichiometric amounts of bromine. |
Section 4: Experimental Protocol
Protocol: Sandmeyer Synthesis of this compound
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety measures, including personal protective equipment (PPE), and in a well-ventilated fume hood.
Materials:
-
3-Fluoro-4-methylaniline (CAS 452-77-7)[16]
-
Hydrobromic Acid (HBr), 48%
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Urea or Sulfamic Acid
-
Starch-Iodide Paper
-
Diethyl Ether or Dichloromethane for extraction
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Diazotization: a. In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-Fluoro-4-methylaniline (1.0 eq) and 48% HBr (3.0 eq). b. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring. c. Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. d. Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature never exceeds 5 °C . The addition should take approximately 30-40 minutes. e. After the addition is complete, stir the reaction for an additional 30 minutes at 0-5 °C. Test for excess nitrous acid with starch-iodide paper. If the test is positive, add a small amount of urea or sulfamic acid until the test is negative.
-
Sandmeyer Reaction: a. In a separate flask, prepare a solution of CuBr (1.2 eq) in 48% HBr (1.5 eq). Cool this solution to 0 °C. b. Slowly and carefully add the cold diazonium salt solution from Step 1 to the cold CuBr solution with vigorous stirring. c. After the addition is complete, allow the reaction to slowly warm to room temperature and then heat gently to 50-60 °C for 1-2 hours until nitrogen evolution ceases.[13]
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Steam distill the mixture to isolate the crude product, or perform a solvent extraction with diethyl ether or dichloromethane. c. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. e. Purify the crude oil by fractional vacuum distillation to yield this compound as a clear liquid.[9][17]
Troubleshooting Workflow
This diagram outlines a logical process for diagnosing low yield in the Sandmeyer synthesis.
Caption: A logical workflow for troubleshooting low yield issues.
References
- Wikipedia. (2023). Sandmeyer reaction. [Link]
- Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. American Institute of Chemical Engineers. [Link]
- Doyle, M. P., et al. (1977). Process for the production of substituted bromobenzenes. Journal of Organic Chemistry, 42(14), 2426-31.
- Beletskaya, I. P., et al. (2007).
- ChemSino. (2025). Exploring the Chemical Reactivity and Applications of this compound. [Link]
- Bayer AG. (1983). Process for the preparation of 3-bromo-4-fluorotoluene.
- Wang, J., et al. (2011). Synthesis of 4-chloro-3-fluorotoluene and this compound.
- Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
- Malmedy, F., et al. (2020).
- Autech. (n.d.).
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 3-Fluoro-4-methylaniline.
- Popov, I. S., et al. (2025). Regioselective terminal bromination of fluorinated oligophenylenes. Royal Society of Chemistry. [Link]
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- Ren, Y., et al. (2018).
- Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. r/chemistry. [Link]
- Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. [Link]
- ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. [Link]
- ResearchGate. (2025). (PDF)
- PubMed Central (PMC). (2016).
- ResearchGate. (n.d.).
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- ProQuest. (2023).
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Technical Support Center: Grignard Reaction with 4-Bromo-3-fluorotoluene
Welcome to the technical support center for organometallic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Grignard reaction with 4-bromo-3-fluorotoluene. This versatile aryl halide is a key building block in pharmaceutical and materials science, but its unique substitution pattern presents specific challenges for this classic carbon-carbon bond-forming reaction.[1][2][3] This document is designed to provide researchers, chemists, and drug development professionals with the expert insights needed to overcome these challenges and achieve successful, high-yield syntheses.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is failing to initiate. What is the most common cause and how can I fix it?
A1: The most frequent cause of initiation failure in any Grignard reaction is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[4][5] This layer prevents the magnesium from reacting with the aryl halide. Additionally, trace amounts of water or oxygen in the solvent or on the glassware can quench the reaction as it begins.[4][6]
Causality: The Grignard reaction begins with a single-electron transfer from the magnesium metal surface to the organic halide.[5] The MgO layer is inert and acts as a physical barrier to this crucial first step. Absolute exclusion of atmospheric moisture and oxygen is critical, as the highly basic Grignard reagent will be rapidly destroyed by protonolysis.[4]
Solution Workflow:
-
Rigorous Drying: All glassware must be oven-dried (or flame-dried under an inert gas stream) immediately before use to remove adsorbed moisture.[7] The solvent (typically THF or diethyl ether) must be anhydrous.
-
Magnesium Activation: The MgO layer must be disrupted to expose a fresh, reactive metal surface. Several methods can be employed, ranging from simple to more advanced techniques.
Troubleshooting Flowchart: Grignard Initiation Failure
Caption: A decision-making workflow for troubleshooting reaction initiation.
Q2: I've tried standard activation with iodine, but the reaction still won't start. What are more advanced or reliable activation techniques?
A2: While adding a crystal of iodine is a classic method, it's not always sufficient.[8][9] The iodine is thought to chemically remove the oxide layer. More forceful methods, both chemical and physical, are often required for challenging substrates.
Expert Insight: The choice of activation method can significantly impact initiation time and overall success. For a moderately reactive aryl bromide like this compound, a chemical activator is usually the most convenient and effective approach.
| Activation Method | Description | Pros | Cons |
| Mechanical Grinding | Gently crushing the magnesium turnings with a glass rod in the reaction flask (under inert gas).[10] | Simple, introduces no chemical impurities. | Can be difficult to perform effectively in a sealed apparatus. |
| Ultrasound | Using an ultrasonic bath to agitate the magnesium turnings and solvent.[4] | Highly effective at disrupting the MgO layer. | Requires specialized equipment. |
| 1,2-Dibromoethane (DBE) | Adding a small amount of DBE to the magnesium suspension. The reaction forms ethylene gas and MgBr₂, cleaning the surface.[4][10] | Very reliable; the observation of ethylene bubbles provides visual confirmation of activation.[4] | Introduces an additional reagent. |
| Diisobutylaluminium hydride (DIBAH) | A powerful method that activates the magnesium surface and scavenges residual water.[11] | Extremely effective and allows for initiation at low temperatures.[11] | DIBAH is pyrophoric and requires careful handling. |
| Rieke Magnesium | Using highly reactive, finely divided magnesium powder, prepared by reducing MgCl₂ with an alkali metal.[12][13][14] | The most reactive form of magnesium; often works when all other methods fail. | Must be purchased or prepared separately; more expensive. |
Q3: My reaction initiates, but my yield of the desired product is low, and I see a significant amount of a high-boiling side product. What's happening?
A3: This is a classic sign of Wurtz-type homocoupling . In this side reaction, the newly formed Grignard reagent (2-fluoro-4-methylphenylmagnesium bromide) acts as a nucleophile and attacks the C-Br bond of a starting material molecule (this compound). This results in the formation of a biphenyl dimer (2,2'-difluoro-4,4'-dimethyl-1,1'-biphenyl).[9]
Causality: This side reaction is favored by high local concentrations of the aryl bromide and elevated temperatures.[9] Once the Grignard reagent is formed, it exists in a complex equilibrium (the Schlenk equilibrium) with the diorganomagnesium species (R₂Mg) and MgBr₂.[14] Both RMgBr and R₂Mg are potent nucleophiles.
Solution:
-
Slow Addition: Add the solution of this compound dropwise from an addition funnel. This keeps the concentration of the starting halide low in the reaction flask, minimizing the chance it will encounter an already-formed Grignard molecule.[9]
-
Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, the rate of homocoupling can increase. Use an ice bath to moderate the reaction if necessary, especially during the initial phase after initiation.[8][15]
-
Solvent Choice: Tetrahydrofuran (THF) is generally preferred over diethyl ether for aryl bromides as it is a better coordinating solvent, which can help stabilize the Grignard reagent.[14]
Reaction Pathway Overview
Caption: Desired Grignard reaction pathway versus the common Wurtz coupling side reaction.
Q4: Does the fluorine atom on the aromatic ring interfere with the Grignard formation?
A4: No, under standard Grignard conditions, the carbon-fluorine bond is generally unreactive. The C-F bond is significantly stronger than C-Br, C-Cl, or C-I bonds, making it resistant to oxidative insertion by magnesium.[16][17][18] The order of reactivity for Grignard formation is R-I > R-Br > R-Cl >> R-F.[14]
Expert Insight: While the fluorine atom does not participate directly, its presence is not electronically neutral. As a strongly electron-withdrawing group, it can slightly decrease the electron density of the aromatic ring, potentially making the oxidative insertion at the C-Br bond slightly more challenging compared to a non-fluorinated analogue like 4-bromotoluene. However, this effect is usually overcome with proper magnesium activation. In fact, the C-F bond's stability is a key advantage, allowing for the synthesis of fluorinated building blocks that are crucial in medicinal chemistry.[1][2] Special conditions, such as using highly activated Rieke magnesium or specific catalysts, are required to make Grignard reagents from aryl fluorides.[4][16][19][20]
Q5: What is a reliable, step-by-step protocol for preparing and using the Grignard reagent from this compound?
A5: This protocol incorporates best practices for initiation, minimizing side reactions, and ensuring a successful outcome.
Experimental Protocol: Synthesis of (2-Fluoro-4-methylphenyl)magnesium bromide
1. Apparatus Setup & Preparation:
-
Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube (or nitrogen/argon inlet), and a pressure-equalizing dropping funnel.
-
Flame-dry all glassware under a stream of inert gas to remove all traces of moisture and allow to cool to room temperature.[7]
2. Reagent Preparation & Magnesium Activation:
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[7]
-
Begin stirring the magnesium in a minimal amount of anhydrous THF.
3. Reaction Initiation & Execution:
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add approximately 10% of the aryl bromide solution directly to the stirring magnesium turnings. The reaction may require gentle warming with a heat gun to initiate.
-
Successful initiation is marked by the disappearance of the iodine color, gentle bubbling, and a noticeable exotherm (the flask will feel warm).[9][15]
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a steady but controlled reflux.[9][21]
4. Completion and Use:
-
After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure all the magnesium has reacted.[7]
-
The resulting dark grey or brown solution is the Grignard reagent. It should be used immediately for the subsequent reaction with your desired electrophile.
| Parameter | Recommended Value | Rationale |
| Mg Equivalents | 1.2 - 1.5 eq. | Ensures complete consumption of the aryl halide. |
| Aryl Halide Conc. | ~0.5 - 1.0 M in THF | Balances reaction rate with effective heat dissipation. |
| Initiation Temp. | Room Temp to ~40°C | Gentle heating can overcome the activation energy barrier. |
| Addition Temp. | Gentle Reflux (~66°C for THF) | Maintains a good reaction rate without promoting side reactions. |
| Reaction Time | 1-3 hours post-addition | Ensures the reaction goes to completion. |
References
- Kummeter, M., & V. K. T. Lo, (2018). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Study.com.
- Exploring the Chemical Reactivity and Applications of this compound. Autech Industry Co.,Limited.
- Grignard reagent. Wikipedia.
- Does anyone know the best way to activate magnesium for the grignard reagent?
- Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosyl
- Exploring this compound: A Versatile Chemical Intermedi
- Does anyone know the best way to activ
- Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange.
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- Video Tutorial of a Grignard Reaction. YouTube.
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- Exploration of Mechanochemical Activation in Solid-St
- What's the purpose of a Grignard reagent initi
- Grignard Reaction Mechanisms | Real Time Monitoring in B
- This compound CAS#: 452-74-4. ChemicalBook.
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- A Trick to Fluorin
- GRIGNARD REAGENT | REACTIONS | PREPAR
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- The Grignard Reaction – Unraveling a Chemical Puzzle.
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- Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. PubMed Central.
- Application Notes and Protocols: Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
- Exploration of Mechanochemical Activation in Solid- St
- Grignard Formation - Troubleshooting and Perfecting. Reddit.
- How to prepare this compound? - FAQ. Guidechem.
- 4,4'-dimethyl-1,1'-biphenyl. Organic Syntheses Procedure.
- Process for the preparation of 3-bromo-4- fluorotoluene.
- Reactions of Grignard Reagents. Master Organic Chemistry.
- Synthesis of 4-chloro-3-fluorotoluene and this compound.
- This compound 98. Sigma-Aldrich.
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Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-3-fluorotoluene
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-bromo-3-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this versatile building block.[1][2][3] The unique electronic properties of this compound, stemming from the interplay of the electron-withdrawing fluorine and the methyl group, present specific challenges and opportunities in catalyst selection.[1][3] This resource aims to demystify these nuances and empower you to design robust and efficient cross-coupling protocols.
Frequently Asked Questions (FAQs)
Here we address common questions regarding cross-coupling reactions with this compound.
Q1: What are the key reactivity considerations for this compound in palladium-catalyzed cross-coupling?
A1: The reactivity of this compound is primarily dictated by its substituents. The bromine atom is the primary site for oxidative addition in palladium-catalyzed reactions.[1][2] The fluorine atom, positioned meta to the bromine, exerts a significant electron-withdrawing effect, which can influence the rate of oxidative addition.[4] This electronic effect can be beneficial, often facilitating the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[5] However, the steric hindrance from the ortho-methyl group should also be considered when selecting a suitable bulky ligand.
Q2: Which type of cross-coupling reaction is most suitable for this compound?
A2: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with boronic acids or esters.[6]
-
Buchwald-Hartwig Amination: A powerful method for synthesizing aryl amines by coupling with primary or secondary amines.[7][8]
-
Sonogashira Coupling: Used to form carbon-carbon bonds with terminal alkynes.[9]
The choice of reaction depends on the desired final product. All three reactions have been successfully applied to similar substrates.[10]
Q3: How does the fluorine substituent affect catalyst selection?
A3: The ortho-fluorine substituent can enhance the rate of C-H bond activation, a factor to consider in certain reaction pathways.[4] While the C-F bond is generally robust and less reactive than the C-Br bond in typical cross-coupling conditions, its electronic influence is significant.[11] For substrates with electron-withdrawing groups like fluorine, electron-rich and bulky phosphine ligands are often employed to facilitate both oxidative addition and reductive elimination steps of the catalytic cycle.[5][12]
Troubleshooting Guide
This section provides solutions to common problems encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Conversion
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Troubleshooting: Ensure the palladium source and ligand are of high quality and have been stored under inert conditions. Older palladium sources, like Pd₂(dba)₃, can degrade over time.[13] Consider using air- and moisture-stable pre-catalysts.
-
Recommendation: Use a pre-formed palladium catalyst or ensure in-situ generation of the active Pd(0) species is efficient.[5]
-
-
Inappropriate Ligand:
-
Troubleshooting: The chosen ligand may not be suitable for the specific coupling reaction or substrate. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands are often necessary.[12]
-
Recommendation: Screen a panel of ligands. For Suzuki and Buchwald-Hartwig reactions, consider biarylphosphine ligands like XPhos or SPhos.[14][15]
-
-
Incorrect Base:
-
Troubleshooting: The base may be too weak or insoluble in the reaction medium. The choice of base is critical and depends on the specific cross-coupling reaction.
-
Recommendation: For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[16][17] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[15][18]
-
-
Insufficient Temperature:
-
Troubleshooting: Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.
-
Recommendation: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. A reduction in reaction temperature can significantly decrease conversion.[14]
-
Issue 2: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
Possible Causes & Solutions:
-
Homocoupling of the Boronic Acid (Suzuki Coupling):
-
Hydrodehalogenation (Replacement of Bromine with Hydrogen):
-
Troubleshooting: This can occur due to β-hydride elimination from palladium-amido complexes in Buchwald-Hartwig amination or from other side reactions.
-
Recommendation: Optimize the ligand and base combination. Bulky ligands can disfavor β-hydride elimination.[7]
-
Recommended Catalyst Systems & Protocols
The following tables provide starting points for catalyst selection for various cross-coupling reactions with this compound. Optimization will likely be necessary for specific coupling partners.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-110 |
| Pd(PPh₃)₄ | - | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or DMF/H₂O | 90-100 |
| PdCl₂(dppf) | - | K₂CO₃ or Na₂CO₃ | Dioxane/H₂O or Acetonitrile/H₂O | 80-100 |
Data synthesized from multiple sources.[6][16][17][20]
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos or RuPhos | NaOtBu or LHMDS | Toluene or Dioxane | 90-110 |
| [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | Toluene | 100 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 |
Data synthesized from multiple sources.[7][12][15][21]
Table 3: Recommended Catalyst Systems for Sonogashira Coupling
| Palladium Source | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | XPhos | - (Copper-free) | Et₃N or i-Pr₂NH | MeCN or DMF | 100-110 |
| PdCl₂(PPh₃)₂ | - | CuI | Et₃N or Piperidine | THF or DMF | 25-80 |
| Pd(PPh₃)₄ | - | CuI | Et₃N | DMF | 25-100 |
Data synthesized from multiple sources.[9][10][14][22]
Experimental Workflow & Diagrams
A general workflow for setting up a cross-coupling reaction is crucial for reproducibility and success.
General Experimental Protocol (Suzuki-Miyaura Coupling Example)
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[17]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[17][23]
-
Solvent Addition: Add degassed solvent (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[17]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[17]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10][16]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[10][16]
Diagrams
Caption: A decision workflow for catalyst selection in cross-coupling reactions.
Caption: A simplified palladium cross-coupling catalytic cycle.
References
- Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed Central.
- Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...
- Suzuki Coupling. Organic Chemistry Portal.
- Buchwald–Hartwig amin
- Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
- Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
- Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Publishing.
- Exploring the Chemical Reactivity and Applications of this compound. [Source URL not available].
- A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-lig
- The Buchwald-Hartwig Amin
- What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?
- Palladium-Catalyzed Aryl
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
- Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. [Source URL not available].
- Cross-coupling of organic fluorides with allenes: a silyl-radical-relay pathway for the construction of α-alkynyl-substituted all-carbon qu
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol. Benchchem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline. Benchchem.
- Mastering Organic Synthesis with this compound: A Key Building Block. [Source URL not available].
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. Benchchem.
- A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. Benchchem.
- Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substr
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
- Sonogashira Coupling. Organic Chemistry Portal.
- Exploring this compound: A Versatile Chemical Intermedi
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
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- Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions (RSC Publishing).
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preventing decomposition of 4-Bromo-3-fluorotoluene during reactions
Welcome to the technical support center for 4-Bromo-3-fluorotoluene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you mitigate decomposition and achieve optimal results in your reactions.
Introduction: Understanding the Stability of this compound
This compound is a valuable building block in organic synthesis, prized for its unique electronic properties and reactivity in cross-coupling reactions.[1][2][3] The presence of both a bromine and a fluorine atom on the toluene ring allows for a range of chemical transformations.[1][2] However, the very features that make this compound useful can also present challenges. Like many aryl halides, particularly those with electron-withdrawing groups, this compound can be susceptible to decomposition under certain reaction conditions. The most common decomposition pathway is hydrodehalogenation (specifically, protodebromination), which results in the formation of 3-fluorotoluene as a significant byproduct. This not only consumes the starting material but also complicates purification.
This guide will provide a comprehensive overview of the factors that can lead to the decomposition of this compound and, more importantly, the strategies you can employ to prevent it.
Troubleshooting Guide: Preventing Decomposition of this compound
This section is structured in a question-and-answer format to directly address common issues encountered during reactions involving this compound.
Question 1: I am seeing a significant amount of a byproduct that I suspect is 3-fluorotoluene in my Suzuki-Miyaura reaction. What is causing this?
Answer:
The formation of 3-fluorotoluene is a classic sign of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[4][5] This occurs when the bromine atom on your starting material is replaced by a hydrogen atom. Several factors in your Suzuki-Miyaura reaction could be contributing to this:
-
The Nature of Your Palladium Catalyst and Ligands: The choice of phosphine ligands can significantly influence the rates of desired cross-coupling versus undesired hydrodehalogenation.[4][5] Bulky, electron-rich phosphine ligands, while often excellent for promoting oxidative addition, can sometimes also facilitate the hydrodehalogenation pathway.
-
Presence of Water: Water can act as a proton source for hydrodehalogenation.[4][5] While Suzuki reactions often use aqueous bases, excessive water or the use of wet solvents can exacerbate the formation of 3-fluorotoluene.
-
Choice of Base: Strong bases, especially in the presence of a proton source, can promote the decomposition of the organoboron reagent and potentially contribute to hydrodehalogenation pathways. The combination of a strong base and an alcohol solvent, for instance, can generate palladium hydride species that are active in hydrodehalogenation.
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including decomposition.
Question 2: How can I modify my Suzuki-Miyaura reaction conditions to minimize the formation of 3-fluorotoluene?
Answer:
To suppress the formation of 3-fluorotoluene, you can systematically optimize your reaction conditions. Here is a table summarizing key parameters to consider, followed by a detailed protocol.
| Parameter | Recommendation to Minimize Decomposition | Rationale |
| Palladium Catalyst | Use a pre-formed, well-defined palladium(II) precatalyst. | Reduces the presence of highly reactive Pd(0) species that can participate in side reactions. |
| Ligand | Screen different phosphine ligands. Consider less bulky or bidentate ligands. | The steric and electronic properties of the ligand directly impact the stability of the catalytic intermediates and can disfavor hydrodehalogenation pathways.[4][5] |
| Base | Use a milder base such as K₂CO₃ or Cs₂CO₃. | Stronger bases like K₃PO₄ can sometimes accelerate side reactions. |
| Solvent System | Use anhydrous solvents and minimize the amount of water in the reaction. | Reduces the availability of a proton source for hydrodehalogenation.[4][5] |
| Temperature | Run the reaction at the lowest effective temperature. | Minimizes thermal decomposition and other side reactions. |
| Additives | Consider the use of additives like radical scavengers in small amounts if radical pathways are suspected. | Can help to quench radical-mediated decomposition pathways. |
This protocol provides a starting point for minimizing decomposition. Further optimization for your specific substrate may be necessary.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous, degassed solvents.
-
Use high-purity this compound, boronic acid/ester, and palladium catalyst/ligand.
-
-
Reaction Setup:
-
To a dry Schlenk flask, add the this compound (1.0 eq.), arylboronic acid (1.2 - 1.5 eq.), base (e.g., K₂CO₃, 2.0 - 3.0 eq.), palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), and ligand (e.g., PPh₃, 2-4 mol%).
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., Toluene or Dioxane) via syringe. If a co-solvent is necessary, use a minimal amount of degassed water.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Question 3: I am performing a Heck reaction and observing low yields and a complex mixture of byproducts. Could this be due to the decomposition of this compound?
Answer:
Yes, it is highly likely. The conditions for a Heck reaction, which often involve a base and elevated temperatures, can also promote the decomposition of sensitive substrates like this compound.[6][7] In addition to hydrodehalogenation, other potential side reactions in a Heck coupling include:
-
Homocoupling: Formation of a biaryl product from two molecules of this compound.
-
Isomerization of the Alkene: The double bond in your alkene partner may migrate.
-
Decomposition of the Catalyst: High temperatures can lead to the formation of palladium black, which is inactive.
To troubleshoot your Heck reaction, consider the following:
-
Base Selection: Triethylamine is a common base in Heck reactions, but for your substrate, a weaker inorganic base like Na₂CO₃ or K₂CO₃ might be a better choice to minimize side reactions.
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient aryl bromides, ligands that promote a stable catalytic species are essential.
-
Temperature Control: As with the Suzuki reaction, use the lowest possible temperature that allows for a reasonable reaction rate.
Visualizing Decomposition Pathways and Prevention Strategies
To better understand the processes at play, the following diagrams illustrate the key reaction pathways.
Figure 1: Competing pathways in a Suzuki-Miyaura reaction.
Figure 2: Workflow for preventing decomposition.
Frequently Asked Questions (FAQs)
Q1: How can I detect the formation of 3-fluorotoluene in my reaction mixture?
A1: The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In GC-MS, 3-fluorotoluene will have a shorter retention time than this compound and a characteristic mass spectrum. In ¹H NMR, the disappearance of the aromatic signals corresponding to this compound and the appearance of new signals for 3-fluorotoluene are indicative of decomposition.
Q2: Is this compound sensitive to strong acids?
A2: While the primary concern is decomposition under basic conditions in the presence of a catalyst, strong acids should also be avoided. Friedel-Crafts type side reactions or other acid-catalyzed decompositions could potentially occur, especially at elevated temperatures.
Q3: Can I use Grignard reagents with this compound?
A3: Yes, but with caution. The bromine atom can react with magnesium to form a Grignard reagent. However, side reactions are possible, including Wurtz-type coupling.[8] Careful control of temperature and reaction conditions is crucial.
Q4: What are the ideal storage conditions for this compound?
A4: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] It is a flammable liquid.[9][10]
References
- A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides.
- Heck reaction.Wikipedia.[Link]
- Diagnosing issues with a failed Suzuki coupling?Reddit.[Link]
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.The Weizmann Institute of Science - Research Portal.[Link]
- Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal c
- Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides.Weizmann Research Portal.[Link]
- A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides.Massachusetts Institute of Technology.[Link]
- Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification.Catalysis Science & Technology (RSC Publishing).[Link]
- Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.[Link]
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
- Failed suzuki coupling, any suggenstions?Reddit.[Link]
- Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts.
- Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions.PubMed.[Link]
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- Heck Reaction.Organic Chemistry Portal.[Link]
- A Catalytic Borylation/Dehalogenation Route to o-Fluoro Arylboronates.
- Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups.Research With Rutgers.[Link]
- Heck Reaction.Chemistry LibreTexts.[Link]
- Cross-coupling reactions of arylsilanols with substituted aryl halides.
- Process for the preparation of 3-bromo-4- fluorotoluene.
- Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides.
- Grignard Reagent Synthesis Reaction Mechanism.YouTube.[Link]
- Synthesis of 4-chloro-3-fluorotoluene and this compound.
- This compound | C7H6BrF | CID 573280.PubChem.[Link]
- Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- Cas 452-74-4,this compound.lookchem.[Link]
- Bromide conversions in C-C coupling reactions using...
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Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-3-fluorotoluene
Welcome to the technical support center for 4-Bromo-3-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects on the reactivity of this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to optimize your reactions, maximize yields, and ensure the integrity of your experimental outcomes.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, with a focus on how the choice of solvent can be both the source of the problem and the key to its solution.
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low conversion to the desired product. I've tried various palladium catalysts and ligands with little success. Could my solvent be the issue?
Answer: Absolutely. The solvent plays a critical role in palladium-catalyzed cross-coupling reactions, influencing catalyst stability, reagent solubility, and the reaction mechanism itself.[1][2]
Causality behind the issue:
-
Poor Solubility: this compound is poorly soluble in cold water but soluble in many organic solvents.[3] If your boronic acid or base is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all due to the heterogeneous nature of the mixture.
-
Catalyst Deactivation: Certain solvents can either fail to stabilize the active palladium species or, in some cases, actively contribute to its decomposition.
-
Polarity Mismatch: The polarity of the solvent can significantly impact the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[4][5] For instance, polar solvents can accelerate the reaction of aryl triflates, while nonpolar solvents might favor the reaction of aryl chlorides in bifunctional substrates.[4][5]
Troubleshooting Protocol:
-
Assess Reagent Solubility: Before initiating the reaction, confirm the solubility of all starting materials (this compound, boronic acid/ester, and base) in your chosen solvent at the intended reaction temperature.
-
Solvent Screening: If solubility is an issue or the reaction is sluggish, perform a small-scale screen of common solvents used for cross-coupling reactions. A good starting point would be a comparison of a polar aprotic solvent (e.g., DMF, DMSO), an ethereal solvent (e.g., THF, 1,4-dioxane), and an aromatic hydrocarbon (e.g., toluene).
-
Consider a Biphasic System: For Suzuki-Miyaura couplings, a biphasic system (e.g., toluene/water) with a phase-transfer catalyst can be effective, especially when using inorganic bases like potassium carbonate.
-
Impact of Water: While anhydrous conditions are often preferred, trace amounts of water can sometimes be beneficial in Suzuki couplings by aiding in the dissolution of the base. However, excessive water can lead to catalyst deactivation.
Experimental Workflow for Solvent Screening:
Caption: A systematic workflow for screening solvents in a cross-coupling reaction.
Issue 2: Poor Regioselectivity or Unexpected Side Products in Lithiation/Metal-Halogen Exchange
Question: I am trying to perform a lithium-halogen exchange on this compound at low temperature in THF, but I am getting a mixture of products, including what appears to be benzylic deprotonation. How can I improve the selectivity?
Answer: The choice of solvent and additives is paramount in directing the regioselectivity of metalation reactions on substituted aromatics like this compound.
Causality behind the issue:
-
Solvent Polarity and Coordinating Ability: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly used for organolithium reactions. THF is more polar and a better coordinating solvent than diethyl ether, which can influence the aggregation state and reactivity of the organolithium reagent.
-
Kinetic vs. Thermodynamic Control: The reaction temperature and the nature of the organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) can shift the reaction between kinetically and thermodynamically favored products.
-
Directed Ortho-Metalation (DoM): The fluorine atom is a weak directing group for ortho-lithiation. Depending on the reaction conditions, you might see competitive deprotonation at the position ortho to the fluorine.
Troubleshooting Protocol:
-
Solvent Modification:
-
Less Coordinating Solvent: Try performing the reaction in a less coordinating solvent like diethyl ether or a hydrocarbon solvent (e.g., hexanes, toluene) with a coordinating additive.
-
Coordinating Additives: The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and increase the basicity, potentially altering the selectivity.
-
-
Temperature Control: Ensure the reaction is maintained at a very low temperature (typically -78 °C) to favor the kinetically controlled lithium-halogen exchange over other deprotonation pathways.
-
Choice of Lithiating Agent: The steric bulk of the organolithium reagent can influence selectivity. For instance, the bulkier s-BuLi or t-BuLi might favor the sterically more accessible bromine position for exchange.
Data on Solvent Effects in Lithiation:
| Solvent System | Typical Outcome | Rationale |
| THF | Often favors lithium-halogen exchange | Good coordinating solvent, solubilizes intermediates. |
| Diethyl Ether | May show different selectivity | Less coordinating than THF, can affect reagent aggregation. |
| Hexanes/TMEDA | Increased reactivity | TMEDA breaks up aggregates, increasing basicity. |
Issue 3: Slow or Incomplete Nucleophilic Aromatic Substitution (SNAr)
Question: My SNAr reaction with this compound and a nucleophile is proceeding very slowly in toluene. I've increased the temperature, but the reaction is still not going to completion. What can I do?
Answer: The rate of SNAr reactions is highly dependent on the ability of the solvent to stabilize the charged intermediate (Meisenheimer complex). Nonpolar solvents like toluene are generally poor choices for these reactions.
Causality behind the issue:
-
Stabilization of the Meisenheimer Complex: The SNAr mechanism involves the formation of a negatively charged intermediate. Polar aprotic solvents are excellent at stabilizing this charged species through dipole-dipole interactions, thereby lowering the activation energy of the rate-determining step.[6]
-
Leaving Group Ability: In SNAr, the bond to the leaving group is broken in a later, often faster step. The rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine can stabilize the Meisenheimer complex through its inductive effect, making the carbon more electrophilic and accelerating the initial attack.[6]
Troubleshooting Protocol:
-
Switch to a Polar Aprotic Solvent: The most effective way to accelerate an SNAr reaction is to switch to a polar aprotic solvent. Excellent choices include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N,N-Dimethylacetamide (DMAc)
-
Acetonitrile (CH₃CN)
-
-
Solvent Polarity and Reaction Rate: The rate of SNAr reactions generally increases with the polarity of the aprotic solvent.
Solvent Polarity and SNAr Rate:
Caption: General trend of SNAr reaction rate with increasing solvent polarity.
II. Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should be aware of?
A1: this compound is a colorless to light yellow liquid.[3][7][8] Key physical properties include:
-
Solubility: It is poorly soluble in cold water but soluble in many organic solvents.[3]
Q2: How does the dielectric constant of a solvent affect reactions with this compound?
A2: The dielectric constant (ε) is a measure of a solvent's polarity and its ability to separate ions.[11]
-
For SN1-type or reactions with charged intermediates (like SNAr): A higher dielectric constant generally leads to a faster reaction rate. This is because polar solvents with high dielectric constants can effectively stabilize the charged transition states and intermediates, lowering the activation energy.[12][13]
-
For nonpolar or concerted reactions: The effect of the dielectric constant may be less pronounced, and other solvent properties like coordinating ability might be more influential.
Q3: Which is more reactive in this compound, the bromine or the fluorine atom?
A3: The relative reactivity of the bromine and fluorine atoms depends on the type of reaction:
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in typical cross-coupling reactions like Suzuki, Heck, and Sonogashira.[14] This is due to the lower bond dissociation energy of the C-Br bond, making it more susceptible to oxidative addition to the palladium catalyst.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the carbon-fluorine bond is often more reactive than the carbon-bromine bond. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom. This effect stabilizes the negatively charged Meisenheimer intermediate.
Q4: Can I use protic solvents for reactions involving this compound?
A4: The use of protic solvents (e.g., water, alcohols) depends on the specific reaction:
-
Reactions with Strong Bases/Nucleophiles: Protic solvents should generally be avoided in reactions involving strongly basic or nucleophilic reagents like organolithiums or Grignard reagents, as the solvent will react with and quench the reagent.
-
SNAr Reactions: While polar aprotic solvents are typically preferred for SNAr, protic solvents can sometimes be used. However, they can solvate and deactivate the nucleophile through hydrogen bonding, potentially slowing down the reaction.[13]
-
Suzuki-Miyaura Coupling: As mentioned earlier, a biphasic system with water as one of the solvents is common and often beneficial for Suzuki reactions.
Q5: Are there any specific safety precautions I should take when working with this compound and various solvents?
A5: Yes, proper safety protocols are essential.
-
This compound: It is considered an irritant to the eyes, respiratory system, and skin.[3] It is also a flammable liquid.[7][9] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
Solvents: Be aware of the specific hazards associated with each solvent you are using (e.g., flammability, toxicity, peroxide formation in ethers like THF). Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from sources of ignition.[3][15]
III. References
-
Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing)
-
[Link]
-
-
Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - Angewandte Chemie International Edition
-
[Link]
-
-
Exploring the Chemical Reactivity and Applications of this compound - Autech Industry
-
[Link]
-
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange
-
[Link]
-
-
China this compound(CAS# 452-74-4) Manufacturer and Supplier | Xinchem
-
4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts
-
[Link]
-
-
Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation - ACS Omega
-
[Link]
-
-
This compound: Properties, Applications, and Sourcing Guide - Autech Industry
-
[Link]
-
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online
-
[Link]
-
-
21.04 Nucleophile + Alkyl (Pseudo)halide: Solvent Effects - YouTube
-
[Link]
-
Sources
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- 3. China this compoundï¼CAS# 452-74-4) Manufacturer and Supplier | Xinchem [xinchem.com]
- 4. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Technical Support Center: Temperature Control in 4-Bromo-3-fluorotoluene Reactions
Document ID: TSC-BF43-TC-001
Last Updated: January 8, 2026
Introduction
4-Bromo-3-fluorotoluene is a critical building block in the synthesis of complex molecules for the pharmaceutical and advanced materials sectors.[1][2][3] Its utility stems from the differential reactivity of its halogen substituents, which allows for selective, stepwise functionalization. However, harnessing this synthetic potential is critically dependent on precise temperature control. Deviations in reaction temperature can lead to a cascade of undesirable outcomes, including reduced yield, formation of impurities, and in the case of highly exothermic organometallic reactions, significant safety hazards.
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing temperature-sensitive reactions involving this compound. The following sections are structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most temperature-sensitive reactions involving this compound?
A1: The most temperature-sensitive transformations are typically those that involve the formation of highly reactive organometallic intermediates. These include:
-
Metal-Halogen Exchange (Lithiation): Reactions with organolithium reagents (e.g., n-BuLi, s-BuLi) are extremely fast and exothermic. They require cryogenic temperatures (typically -78 °C or lower) to prevent side reactions like ortho-metalation at the position between the fluorine and methyl groups, or decomposition of the aryllithium intermediate.[4]
-
Grignard Reagent Formation: The reaction of this compound with magnesium metal is also highly exothermic. While often initiated at room temperature or with gentle heating, the reaction requires careful moderation to prevent a dangerous runaway scenario and to minimize the formation of Wurtz coupling byproducts.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck): While these reactions generally require heating to proceed at an appreciable rate, the optimal temperature is a delicate balance. Excessive heat can lead to catalyst decomposition (precipitation of palladium black), debromination of the starting material, and other side reactions, ultimately reducing the product yield.[5][6]
Q2: Why is cryogenic cooling (-78 °C) so critical for lithiation reactions?
A2: The carbon-lithium bond is highly polarized and reactive. At temperatures above -78 °C, the aryllithium intermediate derived from this compound has sufficient thermal energy to engage in undesirable pathways. Cryogenic conditions mitigate these issues in several ways:
-
Kinetic Control: Low temperatures slow down all reaction rates, but they disproportionately slow undesired side reactions which may have higher activation energies. This allows the desired, often very fast, metal-halogen exchange to occur with high selectivity.
-
Intermediate Stability: The formed aryllithium species is more stable at -78 °C, preventing decomposition or rearrangement before the electrophile is added.
-
Heat Dissipation: The reaction is highly exothermic. Performing it in a pre-chilled solvent bath (e.g., dry ice/acetone) provides a large thermal sink, allowing the heat generated to be safely dissipated without causing a significant rise in the internal reaction temperature.
Q3: What is a safe starting point for optimizing the temperature in a Suzuki coupling reaction?
A3: For a Suzuki-Miyaura coupling with this compound, a good starting point is typically between 80 °C and 100 °C.[6][7] Many protocols suggest refluxing in solvents like toluene (b.p. ~111 °C) or dioxane (b.p. ~101 °C), often with an aqueous base. It has been observed that for some catalyst systems, temperatures above 100 °C can lead to catalyst decomposition and lower yields.[6] Conversely, reactions at room temperature may be possible but often require significantly longer reaction times or highly specialized catalysts.[5] Always start with a literature-precedented condition and optimize by incrementally adjusting the temperature by 5-10 °C.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My lithiation reaction with n-BuLi is giving a low yield of the desired product after quenching with an electrophile.
| Possible Cause | Diagnostic Check | Recommended Solution & Explanation |
| Degraded n-BuLi | Titrate your n-BuLi solution before use using a standard method (e.g., with diphenylacetic acid). | The molarity of commercial n-BuLi can decrease over time. Using an inaccurate concentration leads to under-dosing the reagent. Always use a freshly titrated solution for best results. |
| Competitive ortho-lithiation | Analyze the crude product mixture by GC-MS or ¹H NMR for isomers. Look for products resulting from metalation between the fluorine and methyl groups. | The fluorine atom can act as a weak directing group. Ensure the dropwise addition of n-BuLi is performed slowly at ≤ -78 °C. A very fast addition can create localized "hot spots" that favor the thermodynamically driven ortho-lithiation over the kinetically faster bromine-lithium exchange. |
| Proton Source Contamination | Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen). | Organolithium reagents are extremely strong bases and will be quenched by trace amounts of water or other protic sources, leading to the formation of 3-fluorotoluene. |
| Incorrect Quenching Temperature | Monitor the internal temperature during the addition of the electrophile. | Do not allow the reaction to warm significantly before or during the addition of the electrophile. The aryllithium intermediate can decompose upon warming. Add the electrophile dropwise at -78 °C, and only then allow the reaction to warm slowly to room temperature. |
Problem 2: During my Grignard formation, the reaction turns dark and sluggish, and the final yield is poor.
| Possible Cause | Diagnostic Check | Recommended Solution & Explanation |
| Poor Quality Magnesium | Use fresh, high-quality magnesium turnings. Avoid old, oxidized (dull grey) magnesium. | The surface of magnesium can oxidize, which prevents the reaction from initiating. Use fresh turnings or activate older ones by stirring them vigorously under nitrogen for a few hours or by adding a small crystal of iodine to etch the surface. |
| Insufficient Initiation | The reaction fails to start (no exotherm, no bubbling). | A small amount of gentle heating with a heat gun may be required to initiate the reaction. Once initiated, the reaction is self-sustaining and will require cooling to maintain control. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also help initiate the reaction. |
| Runaway Exotherm | The reaction begins too vigorously, solvent refluxes uncontrollably, and the solution darkens significantly. | This indicates poor temperature control. The reaction should be maintained at a gentle reflux, typically around 35-40 °C in THF. Prepare an ice-water bath to cool the flask as needed. Add the this compound solution dropwise to the magnesium suspension to control the rate of the exotherm. A runaway reaction leads to Wurtz coupling and other decomposition pathways. |
Problem 3: My Suzuki coupling reaction stalls or results in significant debromination (formation of 3-fluorotoluene).
| Possible Cause | Diagnostic Check | Recommended Solution & Explanation |
| Catalyst Decomposition | Observe the reaction mixture. The formation of black precipitate (palladium black) is a key indicator. | This is often caused by excessive temperature.[6] Reduce the reaction temperature by 10-15 °C. Also, ensure the reaction is run under a strict inert atmosphere, as oxygen can sometimes contribute to catalyst degradation at high temperatures. |
| Inefficient Ligand | The reaction stalls at partial conversion even with active catalyst. | The choice of phosphine ligand is crucial. For an electron-neutral aryl bromide like this compound, a moderately electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) is often a good choice to promote the oxidative addition and reductive elimination steps. |
| Base/Solvent Incompatibility | Low yield despite trying different ligands and temperatures. | The base and solvent system can influence the reaction rate and side reactions. A common cause of debromination is a reaction pathway involving a palladium-hydride species. Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is fully dissolved or well-suspended. Sometimes switching from an aqueous/organic biphasic system to a single organic solvent (e.g., DME, DMF) with a soluble base (e.g., K₃PO₄) can mitigate this. The optimal temperature often increases with conversion.[5] |
Experimental Workflow & Visualization
Workflow: Troubleshooting a Failed Low-Temperature Lithiation
The following diagram outlines a logical workflow for diagnosing and solving issues with a temperature-sensitive metal-halogen exchange reaction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-溴-3-氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS#: 452-74-4 [m.chemicalbook.com]
- 4. Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
dealing with regioisomers in the synthesis of 4-Bromo-3-fluorotoluene
Welcome to the technical support resource for the synthesis of 4-Bromo-3-fluorotoluene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the management of regioisomeric impurities. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.
Quick Reference: Product & Key Isomers
A primary challenge in this synthesis is the separation of the desired product from its isomers. Understanding their physical properties is crucial for purification.
| Compound | Structure | CAS Number | Molecular Weight | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | Cc1ccc(Br)c(F)c1 | 452-74-4 | 189.02 | 95 / 50 mmHg[1][2] | 1.494[1][2] |
| 2-Bromo-5-fluorotoluene | Cc1cc(F)ccc1Br | 452-63-1 | 189.02 | 81-83 / pressure not specified[3] | Not readily available |
| 2-Bromo-3-fluorotoluene | Cc1cccc(F)c1Br | 142405-38-5 | 189.02 | Not readily available | Not readily available |
Frequently Asked Questions (FAQs)
Q1: Why is the formation of multiple regioisomers a common problem when synthesizing this compound?
A1: The formation of regioisomers is a direct consequence of the principles of electrophilic aromatic substitution on a disubstituted benzene ring. The starting material, 3-fluorotoluene, has two directing groups: a methyl group (-CH₃) and a fluorine atom (-F).
-
Methyl Group (-CH₃): This is an electron-donating group (activating) and an ortho, para-director.[4][5] It increases the electron density at the positions ortho (2 and 6) and para (4) to it, making them more susceptible to electrophilic attack.
-
Fluorine Atom (-F): This is a deactivating group due to its strong inductive electron withdrawal (-I effect). However, it possesses lone pairs of electrons that can be donated into the ring through resonance (+M effect), making it an ortho, para-director.[4][6] This directs incoming electrophiles to positions 2 and 6.
The incoming electrophile (Br⁺) is therefore directed to positions 2, 4, and 6, leading to a mixture of products. The desired 4-bromo isomer is formed by substitution para to the activating methyl group.
Q2: What is the most common synthetic route to this compound?
A2: The most direct and frequently used method is the electrophilic bromination of 3-fluorotoluene using liquid bromine, often in the presence of a Lewis acid catalyst like iron powder or iron(III) bromide.[3] Alternative multi-step routes starting from materials like o-nitro-p-toluidine have also been reported, involving diazotization and Sandmeyer reactions, but these are more complex.[2][7]
Q3: Can I use N-Bromosuccinimide (NBS) for this reaction?
A3: While NBS is a common brominating agent, its primary use is for radical substitution on benzylic positions or for bromination of highly activated aromatic rings. For the bromination of a moderately deactivated ring like 3-fluorotoluene, direct bromination with Br₂ and a catalyst is typically more effective for ring substitution.[8][9] Using NBS under radical conditions (e.g., with a radical initiator like AIBN or light) would likely lead to undesired bromination of the methyl group, forming 3-fluoro-1-(bromomethyl)benzene.
Troubleshooting Guide: Navigating Experimental Challenges
Issue 1: My reaction yields a low ratio of the desired this compound compared to other isomers.
Root Cause Analysis: The regioselectivity of the bromination is highly sensitive to reaction conditions. The electronic and steric effects of the substituents create a delicate balance. The methyl group strongly activates the para position (position 4), but the ortho positions (2 and 6) are also activated by one or both groups, leading to significant byproduct formation.
dot
Sources
- 1. This compound CAS#: 452-74-4 [m.chemicalbook.com]
- 2. 4-ブロモ-3-フルオロトルエン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. savemyexams.com [savemyexams.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Buy 2,6-Dibromo-3-fluorotoluene [smolecule.com]
- 9. Page loading... [guidechem.com]
Technical Support Center: Workup Procedures for Reactions Involving 4-Bromo-3-fluorotoluene
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for handling reactions with 4-bromo-3-fluorotoluene. This guide is designed for researchers, chemists, and process development professionals who utilize this versatile building block in their synthetic workflows. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and troubleshooting logic to ensure the successful isolation of your target compounds.
This document is structured to address common challenges and questions in a direct, problem-solving format. We will cover the most frequent transformations of this compound—organometallic preparations and palladium-catalyzed cross-coupling reactions—and delve into the nuances of their respective workup procedures.
Part 1: Frequently Asked Questions (FAQs)
Here we address common queries that arise during the workup of reactions starting with this compound.
Q1: My Grignard reaction with this compound is sluggish and gives a poor yield. Could the workup be the issue?
A1: While a problematic workup can contribute to low isolated yield, a sluggish Grignard formation is often the root cause. However, a common workup-related issue is the premature quenching of the Grignard reagent. Ensure your quenching solution (e.g., saturated aqueous ammonium chloride) is cold (0 °C) before adding the reaction mixture. This minimizes side reactions of the potentially unreacted and highly reactive Grignard reagent. Also, consider that incomplete conversion of the starting material can complicate purification. A small aliquot of the reaction mixture can be quenched and analyzed by GC-MS or TLC to assess the conversion before the full-scale workup.
Q2: After my Suzuki coupling reaction, I'm having trouble removing the palladium catalyst. It seems to be contaminating my product.
A2: Palladium removal is a frequent challenge in cross-coupling reactions. The choice of workup procedure depends on the nature of your product. Here are a few strategies:
-
Filtration: If the palladium has crashed out of solution as Pd(0) black, it can often be removed by filtering the reaction mixture through a pad of Celite®.
-
Aqueous Wash: A standard aqueous workup with a solution of a chelating agent like EDTA can help to sequester dissolved palladium salts.
-
Adsorbent Treatment: After the initial workup and solvent removal, redissolving the crude product in a suitable solvent and stirring with an adsorbent like activated carbon or a silica-based metal scavenger can be very effective.
Q3: I've performed a lithiation of this compound followed by quenching with an electrophile. My main impurity is the protonated starting material, 2-fluorotoluene. What happened?
A3: The presence of 2-fluorotoluene suggests that your organolithium intermediate was quenched by a proton source rather than your intended electrophile. This can happen for several reasons:
-
Inadequate Drying: The most common culprit is residual moisture in your solvent, starting material, or glassware. Ensure all components are rigorously dried before use.
-
Acidic Protons on the Electrophile: If your electrophile has acidic protons, a competing acid-base reaction can occur.
-
Insufficiently Cold Reaction Temperature: The organolithium species is highly reactive and can deprotonate the solvent (e.g., THF) if the temperature rises. Maintain a very low temperature (typically -78 °C) throughout the reaction and quenching process.
Q4: Why is it important to use a specific quenching agent like saturated aqueous NH4Cl for organometallic reactions instead of just water?
A4: While water will quench unreacted organometallics, it is a strong base and can lead to the formation of metal hydroxides (e.g., Mg(OH)2), which can create thick emulsions that complicate the extraction process. Saturated aqueous ammonium chloride (NH4Cl) is a mild acid and provides a buffered environment that neutralizes the basic alkoxide intermediates formed during the reaction, leading to cleaner phase separation and easier extraction.
Part 2: Troubleshooting and Detailed Workup Protocols
This section provides step-by-step protocols for the workup of common reactions involving this compound, along with troubleshooting guides.
Scenario 1: Grignard Reaction Workup
The formation of the Grignard reagent from this compound is a key step in many synthetic routes. The workup is critical for isolating the desired product in high purity.
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice-water bath. This is crucial to manage the exothermic nature of the quench.
-
Quenching: Slowly and carefully add saturated aqueous ammonium chloride (NH4Cl) solution to the reaction mixture with vigorous stirring. The amount of NH4Cl solution should be sufficient to fully quench any unreacted Grignard reagent and to dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. If the product is in an ethereal solvent like THF or diethyl ether, add an additional organic solvent that is less miscible with water, such as ethyl acetate or dichloromethane, to ensure efficient extraction.
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO3 to remove any acidic impurities.
-
Brine (saturated aqueous NaCl) to reduce the amount of water dissolved in the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent in vacuo to yield the crude product.
| Issue | Potential Cause | Recommended Solution |
| Formation of an intractable emulsion during extraction | The pH of the aqueous layer is too high, leading to the precipitation of magnesium hydroxides. | Add a small amount of dilute HCl or additional saturated aqueous NH4Cl to acidify the aqueous layer slightly and redissolve the salts. |
| Low isolated yield of the desired product | Incomplete reaction or product is partially soluble in the aqueous layer. | Before the workup, check for reaction completion via TLC or GC. If the product has polar functional groups, perform multiple extractions with the organic solvent. |
| Presence of unreacted this compound in the final product | Incomplete formation of the Grignard reagent. | Ensure the magnesium turnings were properly activated and that the reaction was initiated successfully. Consider using a small amount of an initiator like iodine or 1,2-dibromoethane. |
Scenario 2: Suzuki Coupling Workup
Suzuki coupling is a powerful method for forming C-C bonds. The workup is focused on removing the palladium catalyst and boron-containing byproducts.
-
Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or a mild aqueous base (e.g., 1 M K2CO3) to remove inorganic salts and some of the boronic acid byproducts.
-
Filtration (Optional): If a significant amount of palladium black has precipitated, filter the organic layer through a pad of Celite®.
-
Boronic Acid Removal: To remove residual boronic acid and its derivatives, wash the organic layer with a 1 M NaOH solution. Caution: This can be problematic if your product is base-sensitive.
-
Final Washes: Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purification: The crude product will likely require further purification by column chromatography or recrystallization to remove residual palladium and other impurities.
| Issue | Potential Cause | Recommended Solution |
| Product is contaminated with a dark color (colloidal palladium) | The palladium catalyst was not fully removed. | After the initial workup, redissolve the crude product in a suitable solvent and treat with activated carbon or a commercial palladium scavenger. |
| Presence of boronic acid or its anhydride in the final product | Inefficient removal during the aqueous wash. | A wash with a basic solution (e.g., 1 M NaOH) is often effective. Alternatively, a wash with a solution containing a diol, like sorbitol, can complex with the boronic acid and pull it into the aqueous layer. |
| Low yield due to product precipitation during workup | The product may have low solubility in the chosen extraction solvent. | Use a larger volume of solvent or a different solvent system for the extraction. Gentle warming of the separatory funnel may help, but be cautious with volatile solvents. |
Part 3: Visualization of Workflows
To better illustrate the decision-making process during the workup, the following diagrams outline the general workflows.
Caption: Workflow for Grignard reaction workup.
Caption: Workflow for Suzuki coupling reaction workup.
References
- Grignard Reagents: New Developments.L. R. O. Johansson, T. T. T. O. L. V. T. L. R. O. Johansson.[Link]
Technical Support Center: A Senior Application Scientist's Guide to Scaling Up 4-Bromo-3-fluorotoluene Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-fluorotoluene. As you transition your processes from the laboratory bench to the pilot plant, this resource offers in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to ensure a safe, efficient, and successful scale-up.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when scaling up reactions involving this compound, providing concise and actionable answers grounded in established chemical engineering principles.
Q1: What are the primary synthesis routes for this compound suitable for pilot-scale production?
A1: Two principal routes are commonly considered for the scaled-up synthesis of this compound:
-
Direct Bromination of 3-Fluorotoluene: This method involves the electrophilic aromatic substitution of 3-fluorotoluene with bromine, typically in the presence of a catalyst like iron powder.[1][2][3] While seemingly straightforward, controlling regioselectivity to favor the desired 4-bromo isomer over others is a critical challenge during scale-up.[4]
-
Sandmeyer Reaction of 4-Amino-3-fluorotoluene: This route involves the diazotization of 4-amino-3-fluorotoluene followed by a copper(I) bromide-mediated Sandmeyer reaction.[1][2][5] This method often provides better regioselectivity but introduces the handling of potentially unstable diazonium salts, which requires stringent temperature control and careful process design at the pilot scale.[6][7]
Q2: What are the most critical safety considerations when handling this compound and its reactions at the pilot scale?
A2: this compound is a flammable liquid and an irritant to the skin, eyes, and respiratory system.[8][9][10][11][12][13] When scaling up, the following safety protocols are paramount:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and respiratory protection.[8][11]
-
Ventilation: Conduct all operations in a well-ventilated area, such as a walk-in fume hood or a dedicated, contained reactor bay.[8][10]
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure all equipment is properly grounded and bonded.[9][10]
-
Exothermic Reaction Management: Both bromination and Sandmeyer reactions can be highly exothermic.[14] A thorough understanding of the reaction's thermal profile through techniques like reaction calorimetry is essential to prevent thermal runaway.[15]
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for detailed safety and handling information.[10][11]
Q3: How does heat transfer differ from the lab to the pilot plant, and what are the implications for my this compound synthesis?
A3: Heat transfer is a critical factor in scaling up chemical reactions. The surface-area-to-volume ratio decreases significantly as you move from a small laboratory flask to a large pilot plant reactor. This means that dissipating heat from an exothermic reaction becomes much more challenging at a larger scale.[14][16] For this compound synthesis, this can lead to:
-
Thermal Runaway: If the heat generated by the reaction exceeds the rate of heat removal, the reaction temperature can increase uncontrollably, leading to a dangerous thermal runaway.[14]
-
Reduced Selectivity and Increased Byproducts: Poor temperature control can lead to the formation of unwanted isomers and other byproducts, complicating purification and reducing the overall yield.[4]
To mitigate these risks, pilot plant reactors are equipped with more sophisticated cooling systems, such as jackets or internal cooling coils, and require careful monitoring and control of the reaction temperature.[4]
Q4: What is Process Analytical Technology (PAT), and how can it benefit the scale-up of my this compound reaction?
A4: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[17][18] In the context of scaling up your reaction, PAT can provide real-time insights into:
-
Reaction Progression: Techniques like in-situ FTIR or Raman spectroscopy can monitor the concentration of reactants and products in real-time, allowing for precise determination of the reaction endpoint.[19][20][21]
-
Impurity Profiling: Online chromatography can track the formation of impurities, enabling process adjustments to minimize their generation.[22]
-
Process Safety: Continuous monitoring of temperature and pressure provides early warnings of potential deviations that could lead to hazardous situations.[19]
Implementing PAT can lead to improved process understanding, enhanced safety, and greater consistency between batches.[21]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up of this compound reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Authoritative Insight & References |
| Low Conversion of Starting Material | 1. Insufficient Mixing: Poor agitation leads to localized depletion of reactants and inefficient mass transfer. 2. Incorrect Reaction Temperature: The temperature may be too low, resulting in slow reaction kinetics. 3. Catalyst Deactivation (for bromination): The iron catalyst may be passivated or insufficient. 4. Incomplete Diazotization (for Sandmeyer): The formation of the diazonium salt may be incomplete. | 1. Optimize Agitation: Increase the stirrer speed or consider a different impeller design to improve mixing. Computational Fluid Dynamics (CFD) can be used to model and optimize mixing in the reactor.[23][24] 2. Verify and Adjust Temperature: Ensure the temperature probe is accurately measuring the internal reaction temperature and adjust the heating/cooling system as needed. 3. Catalyst Management: Ensure the iron catalyst is fresh and added in the correct proportion. Consider activating the catalyst if necessary. 4. Monitor Diazotization: Use an appropriate analytical method to confirm the complete consumption of the starting amine before proceeding with the Sandmeyer reaction. | A common pitfall in scale-up is underestimating the impact of mixing on reaction performance. What works in a small flask may not be sufficient in a large reactor.[25] |
| Formation of Unwanted Isomers/Byproducts | 1. Poor Temperature Control: "Hot spots" in the reactor due to inadequate heat removal can lead to side reactions. 2. Incorrect Reagent Addition Rate: Adding reagents too quickly can cause localized high concentrations, promoting byproduct formation. 3. Suboptimal Catalyst Loading (for bromination): The amount of iron catalyst can influence the regioselectivity. | 1. Improve Heat Transfer: Ensure the reactor's cooling system is operating efficiently. Consider using a higher-performance heat transfer fluid.[8][9][26][27] 2. Controlled Reagent Addition: Use a metering pump for slow, controlled addition of the limiting reagent. 3. Optimize Catalyst Loading: Perform small-scale experiments to determine the optimal catalyst concentration for maximizing the desired isomer. | The selectivity of bromination reactions is often highly sensitive to temperature. Even small deviations can significantly impact the product distribution.[4] |
| Persistent Emulsion During Workup | 1. Formation of Fine Magnesium Salt Precipitates (in Grignard reactions): These can stabilize the interface between the organic and aqueous layers. 2. Presence of Surfactant-like Byproducts: Some side products can act as emulsifying agents. | 1. Break the Emulsion: Try adding a saturated brine solution, which increases the ionic strength of the aqueous phase.[14][28] Gentle heating or centrifugation (if feasible at scale) can also be effective.[28] In some cases, adding a small amount of a different organic solvent can help break the emulsion. 2. Filtration: If the emulsion is caused by fine solids, filtering the mixture through a pad of celite may be effective. | Emulsions are a frequent challenge in the workup of large-scale reactions. Having a pre-determined strategy for breaking them is crucial to avoid significant delays and product loss.[14][28] |
| Difficulties with Product Isolation and Purification | 1. Co-crystallization of Impurities: Isomers or other byproducts may have similar solubility profiles to the desired product. 2. Oiling Out During Crystallization: The product may separate as an oil instead of a crystalline solid. | 1. Optimize Recrystallization Solvent: Screen different solvent systems to find one that provides good discrimination between the product and impurities.[5][10][29] 2. Controlled Cooling: Ensure a slow and controlled cooling rate during crystallization to promote the formation of well-defined crystals. Seeding the solution with a small amount of pure product can also be beneficial.[29] | A well-designed crystallization process is key to achieving high purity at scale. It is often necessary to perform solubility studies to identify the optimal conditions.[10][30] |
Section 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key reactions in the synthesis of this compound, adapted for a pilot plant setting.
Protocol 1: Pilot-Scale Bromination of 3-Fluorotoluene
Safety Precaution: This reaction is exothermic and generates HBr gas. It must be performed in a well-ventilated area with appropriate scrubbing for the off-gases.
-
Reactor Setup:
-
Charge a clean, dry, glass-lined or Hastelloy reactor with 3-fluorotoluene and a suitable solvent (e.g., dichloromethane).
-
Ensure the reactor is equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel.
-
Connect the condenser outlet to a scrubber containing a sodium hydroxide solution to neutralize the HBr gas produced.
-
-
Catalyst Addition:
-
Add a catalytic amount of iron powder (typically 0.05-0.1 equivalents) to the reactor with stirring.
-
-
Bromine Addition:
-
Reaction Monitoring:
-
Monitor the reaction progress by taking periodic samples and analyzing them by GC or HPLC to determine the consumption of 3-fluorotoluene and the formation of this compound.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding an aqueous solution of sodium bisulfite to destroy any remaining bromine.
-
Separate the organic layer, wash it with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate or sodium sulfate).
-
-
Purification:
Protocol 2: Pilot-Scale Sandmeyer Reaction
Safety Precaution: Diazonium salts can be explosive when dry. They should be kept in solution and at low temperatures at all times.
-
Diazotization:
-
In a separate reactor, dissolve 4-amino-3-fluorotoluene in an aqueous solution of hydrobromic acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C.
-
Stir the mixture for an additional 30-60 minutes at this temperature to ensure complete diazotization.
-
-
Sandmeyer Reaction:
-
In the main reactor, prepare a solution of copper(I) bromide in aqueous hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 10°C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C to ensure complete decomposition of the diazonium salt.[31]
-
-
Workup and Purification:
Section 4: Visualizing Scale-Up Challenges & Workflows
Diagrams created using Graphviz to illustrate key concepts in the scale-up process.
Diagram 1: Key Challenges in Scaling Up Exothermic Reactions
Caption: Decreased surface-area-to-volume ratio at pilot scale hinders heat removal.
Diagram 2: Troubleshooting Workflow for Low Reaction Conversion
Caption: A systematic approach to diagnosing and resolving low reaction conversion.
Section 5: References
-
BenchChem. (2025). Technical Support Center: Scaling Up Grignard Purification. BenchChem.
-
ACS Publications. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development.
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. H.E.L Group.
-
HZDR. (n.d.). Process control and real-time monitoring of Grignard reactions. HZDR.
-
MDPI. (2022). Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics. Symmetry.
-
HZDR. (2007). On-line monitoring of Grignard reactions. HZDR.
-
ACS Publications. (2010). Lab-scale process safety management. ACS Chemical Health & Safety.
-
Bruker. (n.d.). What is PAT?. Bruker.
-
De Dietrich Process Systems. (n.d.). What kind of thermal fluid should you use for your reactor jacket?. De Dietrich.
-
ResearchGate. (2025). Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate by On-line Concentration Monitoring Using NIR. Request PDF.
-
Distek, Inc. (n.d.). Characterizing Mixing Dynamics within a Single-Use Stirred Tank Reactor (STR) System. Distek, Inc.
-
Flexachem. (n.d.). Single-Fluid Heat Transfer System For Reactors Sales Bulletin SB30-700-4. Flexachem.
-
Smolecule. (n.d.). 2,6-Dibromo-3-fluorotoluene. Smolecule.
-
IIETA. (2024). A Review of Stirred Tank Dynamics: Power Consumption, Mixing Time and Impeller Geometry. IIETA.
-
Xinchem. (n.d.). China this compound(CAS# 452-74-4) Manufacturer and Supplier. Xinchem.
-
Eastman. (n.d.). Heat Transfer Fluids | Therminol. Eastman.
-
ResearchGate. (2025). Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics. ResearchGate.
-
Guidechem. (n.d.). How to prepare this compound? - FAQ. Guidechem.
-
ResearchGate. (n.d.). In‐line IR monitoring of the formation of a Grignard reagent followed.... ResearchGate.
-
TCI AMERICA. (n.d.). This compound 452-74-4. TCI AMERICA.
-
YouTube. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube.
-
Reddit. (2022). Grignard work up. r/Chempros.
-
ACS Publications. (2006). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development.
-
Chem 355 Jasperse. (n.d.). Recrystallization-1.pdf.
-
Guidechem. (n.d.). How to prepare this compound? - FAQ. Guidechem.
-
Google Patents. (n.d.). CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene. Google Patents.
-
ResearchGate. (2014). Managing Process Hazards in Lab-Scale Pilot Plant for Safe Operation. ResearchGate.
-
ResearchGate. (2004). Pilot Plant Reactive Chemistry Incidents: Case Studies and Prevention. ResearchGate.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
-
Chem-Unit. (2025). Common Problems in Fixed-Bed Pilot Scale Units: Solutions. Chem-Unit.
-
PubMed. (2019). Design and Operation of a Pilot-Scale Packed-Bed Bioreactor for the Production of Enzymes by Solid-State Fermentation. PubMed.
-
Sigma-Aldrich. (n.d.). This compound 98 452-74-4. Sigma-Aldrich.
-
Medium. (2024). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. Medium.
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia.
-
Wiley Online Library. (1998). Phase transfer catalysis: Chemistry and engineering. AIChE Journal.
-
PubChem. (n.d.). This compound. PubChem.
-
PMC - NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
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Exploring the Chemical Reactivity and Applications of this compound. (2025). Exploring the Chemical Reactivity and Applications of this compound.
-
ResearchGate. (2007). Synthesis of 4-chloro-3-fluorotoluene and this compound. ResearchGate.
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Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 452-74-4. Tokyo Chemical Industry (India) Pvt. Ltd.
-
Beilstein Journal of Organic Chemistry. (2021). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry.
-
PMC - NIH. (2019). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH.
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- 31. researchgate.net [researchgate.net]
common pitfalls in the handling of 4-Bromo-3-fluorotoluene
Welcome to the technical support resource for 4-Bromo-3-fluorotoluene (CAS No. 452-74-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered when handling and utilizing this versatile chemical intermediate. The unique arrangement of bromine, fluorine, and methyl groups on the toluene ring presents specific reactivity patterns that, if not properly managed, can lead to unexpected outcomes.[1][2][3] This center provides troubleshooting advice and frequently asked questions to ensure the successful and safe execution of your experiments.
I. General Handling and Safety FAQs
This section addresses fundamental questions about the safe storage, handling, and properties of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a flammable liquid and an irritant.[4] It is irritating to the eyes, skin, and respiratory system.[5] Key hazard statements include H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5][7] It should be kept away from heat, sparks, open flames, and other sources of ignition.[5][6] The storage area should be designated for flammable liquids.
Q3: What are the key physical properties of this compound I should be aware of?
A3: Understanding the physical properties of this compound is essential for experimental planning.
| Property | Value |
| Appearance | Colorless to light yellow liquid[2][3] |
| Molecular Formula | C₇H₆BrF[2] |
| Molecular Weight | 189.02 g/mol [4] |
| Boiling Point | 95 °C at 50 mmHg[8] |
| Density | 1.494 g/mL at 25 °C[8] |
| Flash Point | 35 °C (95 °F)[9] |
This data is crucial for distillations, reaction concentration calculations, and safety assessments.
II. Troubleshooting Common Synthetic Transformations
This section delves into specific issues that can arise during common reactions involving this compound.
A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
This compound is a valuable substrate for forming new carbon-carbon bonds via cross-coupling reactions.[1][10] However, challenges can arise.
Q4: My Suzuki-Miyaura reaction with this compound is sluggish or fails to go to completion. What are the likely causes and solutions?
A4: Several factors can impede a Suzuki-Miyaura coupling. A systematic approach to troubleshooting is recommended.
-
Problem: Inactive Catalyst: The Pd(0) active catalyst may not be forming efficiently or is being deactivated.
-
Causality: Palladium catalysts, especially those sensitive to air and moisture, can degrade if not handled under inert conditions.[11] The presence of oxygen can lead to the formation of palladium oxides, which are catalytically inactive.
-
Troubleshooting Protocol:
-
Ensure Inert Atmosphere: Degas all solvents and reagents thoroughly by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[12]
-
Use Fresh Catalyst: If your catalyst has been stored for a long time or has changed color, consider using a fresh batch.[11]
-
Consider a Pre-catalyst: Using air-stable pre-catalysts like XPhos Pd G3 or G4 can improve reproducibility.[13]
-
-
-
Problem: Poor Solubility of Base: The inorganic base (e.g., K₂CO₃, K₃PO₄) may not be sufficiently soluble in the reaction mixture.
-
Causality: The base is crucial for the transmetalation step. Poor solubility can lead to a low effective concentration and slow down the reaction.
-
Troubleshooting Protocol:
-
Solvent System: Ensure an adequate amount of water is present in the solvent system (e.g., dioxane/water, THF/water) to solubilize the base.[14]
-
Base Selection: Consider using a more soluble base like Cs₂CO₃ or KF.[15]
-
Finely Ground Base: Grinding the base to a fine powder can increase its surface area and improve reaction rates.[14]
-
-
-
Problem: Boronic Acid Decomposition: The boronic acid coupling partner may be degrading under the reaction conditions.
-
Causality: Boronic acids can undergo protodeborylation (loss of the boronic acid group) or form unreactive boroxines, especially at elevated temperatures.
-
Troubleshooting Protocol:
-
Check Boronic Acid Quality: Use fresh, high-purity boronic acid.
-
Reaction Temperature: Try running the reaction at a lower temperature for a longer duration.
-
Use a Boronate Ester: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
-
-
Workflow for Troubleshooting Suzuki Coupling:
Caption: Competing reaction pathways in the lithiation of this compound.
By understanding the underlying chemical principles and systematically addressing these common pitfalls, researchers can effectively utilize this compound in their synthetic endeavors. This guide serves as a starting point for troubleshooting, and further optimization may be required for specific applications.
III. References
-
Exploring the Chemical Reactivity and Applications of this compound. (2025). Vertex AI Search.
-
China this compound(CAS# 452-74-4) Manufacturer and Supplier. Xinchem.
-
Exploring this compound: A Versatile Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.
-
This compound CAS No.:452-74-4. Jinan Qinmu Fine Chemical Co., Ltd.
-
This compound 452-74-4 wiki. Guidechem.
-
This compound | C7H6BrF | CID 573280. PubChem.
-
This compound 98 452-74-4. Sigma-Aldrich.
-
SAFETY DATA SHEET. Fisher Scientific.
-
This compound CAS#: 452-74-4. ChemicalBook.
-
Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience.
-
Diagnosing issues with a failed Suzuki coupling? Reddit.
-
Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry.
-
Problems with Suzuki coupling. Reddit.
-
Help needed with unreproducible Suzuki coupling. Reddit.
-
Struggling with Suzuki Reaction. Reddit.
-
Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Journal of Chemistry.
-
Failed suzuki coupling, any suggenstions? Reddit.
-
Grignard reagent. Wikipedia.
-
6-CHLORO-1-HEXENE. Organic Syntheses Procedure.
-
The Grignard Reaction (Experiment). Chemistry LibreTexts.
-
This compound 98 452-74-4. Sigma-Aldrich.
-
Mastering Organic Synthesis with this compound: A Key Building Block. Medium.
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- 5. China this compoundï¼CAS# 452-74-4) Manufacturer and Supplier | Xinchem [xinchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Manufacture this compound CAS No.:452-74-4 [qinmuchem.com]
- 8. This compound CAS#: 452-74-4 [m.chemicalbook.com]
- 9. 4-溴-3-氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 15. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 4-Bromo-3-fluorotoluene by ¹H and ¹³C NMR Spectroscopy
In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, the unambiguous structural confirmation of key intermediates is paramount. 4-Bromo-3-fluorotoluene, an aryl fluorinated building block, serves as a critical precursor in the synthesis of various target molecules.[1][2] Its precise substitution pattern is crucial for the desired reactivity and biological activity of the final products. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a robust methodology for its structural validation. We will delve into the causal relationships between the molecular structure and the resulting NMR signals, providing a framework for researchers, scientists, and drug development professionals to confidently verify this compound's identity.
The Molecular Blueprint: Predicting NMR Signatures
Before acquiring experimental data, a thorough understanding of the molecule's electronic landscape allows us to predict the key features of its NMR spectra. The structure of this compound features a benzene ring with three distinct substituents: a methyl group (-CH₃), a fluorine atom (-F), and a bromine atom (-Br).
graph "4_Bromo_3_fluorotoluene_Structure" {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [fontsize=10];
// Define nodes for atoms and positions
C1 [label="C", pos="0,1.5!", fontcolor="#202124"];
C2 [label="C", pos="-1.3,-0.75!", fontcolor="#202124"];
C3 [label="C", pos="-0.8,-2.25!", fontcolor="#202124"];
C4 [label="C", pos="0.8,-2.25!", fontcolor="#202124"];
C5 [label="C", pos="1.3,-0.75!", fontcolor="#202124"];
C6 [label="C", pos="0,1.5!", fontcolor="#202124"]; // C6 is same as C1 for ring closure
// Aromatic Carbons
C_1 [label="C1", pos="0,2.0!", fontcolor="#5F6368"];
C_2 [label="C2", pos="-1.8,-0.75!", fontcolor="#5F6368"];
C_3 [label="C3", pos="-1.2,-2.75!", fontcolor="#5F6368"];
C_4 [label="C4", pos="1.2,-2.75!", fontcolor="#5F6368"];
C_5 [label="C5", pos="1.8,-0.75!", fontcolor="#5F6368"];
C_6 [label="C6", pos="0.8,1.5!", fontcolor="#5F6368"];
// Substituents and Protons
Methyl [label="H₃C", pos="0,3.0!", fontcolor="#34A853"];
H2 [label="H", pos="-2.1,-0.75!", fontcolor="#4285F4"];
Fluorine [label="F", pos="-1.6,-3.25!", fontcolor="#EA4335"];
Bromine [label="Br", pos="1.6,-3.25!", fontcolor="#FBBC05"];
H5 [label="H", pos="2.1,-0.75!", fontcolor="#4285F4"];
H6 [label="H", pos="0.8,2.0!", fontcolor="#4285F4"];
// Define bonds
edge [len=1.5];
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1 [label="", style=invis]; // Use C1 again for position
// Bonds to substituents
C1 -- Methyl [color="#34A853"];
C2 -- H2 [color="#4285F4"];
C3 -- Fluorine [color="#EA4335"];
C4 -- Bromine [color="#FBBC05"];
C5 -- H5 [color="#4285F4"];
C6 -- H6 [color="#4285F4"];
// Add labels for protons
label_H2 [label="H-2", pos="-2.6,-0.75!", fontcolor="#4285F4"];
label_H5 [label="H-5", pos="2.6,-0.75!", fontcolor="#4285F4"];
label_H6 [label="H-6", pos="1.3,2.0!", fontcolor="#4285F4"];
}
Figure 2: Workflow for the NMR-based structural validation process.
***
Conclusion
The structural validation of this compound is achieved with a high degree of confidence through the comprehensive analysis of its ¹H and ¹³C NMR spectra. The characteristic chemical shifts, driven by the electronic effects of the methyl, fluoro, and bromo substituents, provide the initial assignments. However, it is the intricate web of spin-spin coupling constants—specifically the diagnostic H-F and C-F couplings—that provides the definitive and irrefutable evidence for the 1,2,4-substitution pattern on the aromatic ring. This guide demonstrates that a foundational understanding of NMR principles, combined with meticulous data acquisition and interpretation, forms an indispensable tool for ensuring scientific integrity in chemical research and development.
References
- Castañeda-Arriaga, R., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation.
- Semantic Scholar.
- PubChem. This compound. [Link]
- ACS Publications.
- ResearchGate.
- Chemistry Stack Exchange.
- Williams, A. J. NMR Chemical Shifts. [Link]
- Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]
- Modgraph. Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- National Institutes of Health.
- Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- MDPI.
- ResearchGate. Synthesis of 4-chloro-3-fluorotoluene and this compound. [Link]
Sources
A Comparative Guide to Catalysts for the Cross-Coupling of 4-Bromo-3-fluorotoluene
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry. 4-Bromo-3-fluorotoluene stands as a versatile building block, offering distinct reactive handles for the construction of complex molecular architectures. The selective transformation of its carbon-bromine bond through palladium-catalyzed cross-coupling reactions is a common and powerful strategy. This guide provides a comparative analysis of catalyst systems for three seminal cross-coupling reactions of this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. Our focus is to furnish not just protocols, but the underlying chemical logic to empower researchers in their catalyst selection and reaction optimization.
The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C(sp²)–C(sp²) bonds, making it a go-to strategy for the synthesis of biaryl and substituted styrene motifs. The choice of catalyst and, critically, the ligand, dictates the efficiency of the coupling with an electron-rich yet sterically influenced substrate like this compound.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the aryl bromide to a Pd(0) species is often the rate-determining step and is promoted by electron-rich, bulky phosphine ligands. These ligands stabilize the Pd(0) center and facilitate the cleavage of the C-Br bond.
Catalyst Performance Comparison for Suzuki-Miyaura Coupling
While direct comparative screening data for this compound is sparse, we can extrapolate from studies on structurally similar aryl bromides. The following table summarizes the performance of common catalyst systems.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 12-24 | 75-85 | A classic, reliable catalyst, though may require higher temperatures and longer reaction times. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1-2 | >95 | Bulky, electron-rich phosphine ligands like SPhos often provide excellent yields under milder conditions. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | ~95 | The dppf ligand is effective for a broad range of substrates, including those with moderate steric hindrance. |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane | 80-100 | 2-4 | >95 | XPhos is another highly effective bulky phosphine ligand, often used for challenging couplings. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative procedure that can be adapted for various boronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add degassed toluene and water via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[1] The reaction couples an aryl halide with a primary or secondary amine. For a substrate like this compound, the electronic properties of the aryl ring and the nature of the amine are key considerations for catalyst selection.
Mechanistic Considerations
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[2] The key steps involve oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst.[2] Bulky, electron-rich phosphine ligands are crucial for promoting the reductive elimination step, which can be challenging for electron-deficient anilines or sterically hindered amines.[3]
Catalyst Performance Comparison for Buchwald-Hartwig Amination
The choice of ligand is paramount in Buchwald-Hartwig amination. The following table provides a comparison of catalyst systems, with performance data extrapolated from studies on similar bromo-aromatic substrates.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd₂(dba)₃ / BINAP | BINAP | Cs₂CO₃ | Toluene | 80-100 | 12-24 | 70-85 | A first-generation bidentate ligand, effective for many amines but may require longer reaction times. |
| Pd(OAc)₂ / XPhos | XPhos | NaOtBu | Toluene | 80-100 | 2-6 | >90 | XPhos is a highly active and versatile ligand for a broad range of amines, including challenging substrates.[4] |
| Pd(OAc)₂ / RuPhos | RuPhos | K₃PO₄ | Dioxane | 80-100 | 4-8 | >90 | RuPhos is another excellent choice, particularly for couplings involving heteroaromatic amines. |
| [Pd(cinnamyl)Cl]₂ / t-BuXPhos | t-BuXPhos | K₂CO₃ | t-BuOH | 80 | 12-18 | >90 | This system is often effective for less reactive aryl chlorides and can be applicable to aryl bromides. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Heck Reaction: Alkenylation of Aryl Halides
The Heck reaction is a powerful method for the formation of carbon-carbon bonds via the coupling of an aryl or vinyl halide with an alkene.[5] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates. The regioselectivity and stereoselectivity of the Heck reaction are highly dependent on the catalyst system and reaction conditions.
Mechanistic Considerations
The Heck reaction catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond.[6] A subsequent β-hydride elimination releases the product and a hydridopalladium complex. The final step is the regeneration of the Pd(0) catalyst by a base. For terminal alkenes, the regioselectivity of the insertion is typically at the less substituted carbon of the double bond.
Catalyst Performance Comparison for the Heck Reaction
The Heck reaction often requires higher temperatures than Suzuki-Miyaura or Buchwald-Hartwig couplings. The choice of ligand and base can significantly impact the yield and selectivity. The following data is based on analogous aryl bromide substrates.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | 12-24 | 70-85 | A standard catalyst system, often effective but may require higher temperatures and longer reaction times. |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 12-18 | >90 | The bulkier tri(o-tolyl)phosphine ligand can improve yields and reaction rates.[4] |
| Herrmann's Catalyst | - | NaOAc | NMP | 120-140 | 8-16 | >90 | This palladacycle catalyst is highly active and stable at elevated temperatures. |
| Pd/C | - | K₂CO₃ | DMAc | 130-150 | 24 | 60-80 | Heterogeneous catalysts like palladium on carbon can be used, offering easier product purification, but often require harsher conditions. |
Experimental Protocol: Heck Reaction of this compound with Styrene
This protocol details a typical Heck reaction procedure.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a sealed tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Seal the tube tightly and heat the reaction mixture in an oil bath at 100-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Perspectives
The cross-coupling of this compound is a versatile strategy for the synthesis of a wide array of functionalized molecules. The choice of catalyst system is paramount for achieving high yields and selectivity. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts bearing bulky, electron-rich phosphine ligands such as SPhos and XPhos generally provide excellent results under relatively mild conditions. The Heck reaction, while also effective, often requires higher temperatures and careful optimization of the ligand and base.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling Reactions of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998, 37 (24), 3387–3388. [Link]
- Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. A General, Efficient, and Versatile Catalyst System for the Suzuki Cross-Coupling of Arylboronic Acids and Aryl Chlorides. Journal of the American Chemical Society, 1999, 121 (41), 9550–9561. [Link]
- Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 1998, 31 (12), 852–860. [Link]
- Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998, 31 (12), 805–818. [Link]
- Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000, 100 (8), 3009–3066. [Link]
- Wikipedia.
- MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI, 2018. [Link]
- ResearchGate. Synthesis of 4-chloro-3-fluorotoluene and this compound.
- Kashani, S. K.; Jessiman, J. E.; Newman, S. G.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Bromo-3-fluorotoluene by GC-MS
Introduction: The Critical Role of Purity in a Versatile Building Block
4-Bromo-3-fluorotoluene (CAS No. 452-74-4) is a halogenated aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring both bromine and fluorine substituents on a toluene backbone, makes it an exceptionally versatile intermediate for organic synthesis.[3][4][5] The bromine atom serves as a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira), while the fluorine atom can modulate the electronic properties, metabolic stability, and bioavailability of the final active pharmaceutical ingredient (API).[5][6] Notably, it is a key building block in the synthesis of potent antitumor agents.[3][7]
Given its role in producing therapeutic agents, the purity of this compound is not merely a quality metric but a critical parameter directly impacting the safety and efficacy of the final drug product. Impurities, which can arise from starting materials, side reactions, or degradation, may be inactive, reduce the yield of subsequent steps, or, in the worst case, be toxic or genotoxic. Therefore, a robust, reliable, and validated analytical method for purity assessment is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this application, offering unparalleled separation efficiency and definitive identification of volatile and semi-volatile organic compounds.[8]
This guide provides an in-depth comparison of analytical strategies and a detailed protocol for the purity assessment of this compound using GC-MS, grounded in scientific principles and validated practices.
Understanding the Synthesis and Potential Impurity Profile
To develop a specific and effective analytical method, one must first understand the potential impurities that may be present. The impurity profile is intrinsically linked to the synthetic route employed. A common synthesis pathway involves the direct bromination of 3-fluorotoluene.[9] Another reported method synthesizes the compound from o-nitro-p-toluidine through a multi-step process involving diazo and Sandmeyer reactions.[10]
Based on these routes, common process-related impurities may include:
-
Isomeric Impurities: Incomplete regioselectivity during bromination can lead to other bromofluorotoluene isomers, such as 2-bromo-5-fluorotoluene.[9] These are often the most challenging impurities to separate.
-
Unreacted Starting Materials: Residual 3-fluorotoluene.
-
Over-reacted Products: Di-brominated species like 2,4-dibromo-5-fluorotoluene can form if the reaction is not carefully controlled.[9]
-
Residual Solvents: Solvents used during the reaction and work-up (e.g., dichloroethane, methanol, acetic acid) are common volatile impurities.[9][11]
GC-MS Method Development: A Causality-Driven Approach
The goal of the GC-MS method is to separate, identify, and quantify the main component (this compound) from all potential impurities. Every parameter choice is a deliberate step toward achieving this goal.
Experimental Workflow
The overall process follows a logical sequence from sample handling to data interpretation.
Detailed GC-MS Protocol & Rationale
The following protocol is a robust starting point for the analysis. Method validation according to ICH Q2(R1) guidelines is essential for use in a regulated environment.[12][13]
1. Sample Preparation
-
Protocol: Accurately weigh ~20 mg of the synthesized this compound into a 20 mL volumetric flask. Dissolve and dilute to volume with high-purity Ethyl Acetate. Further dilute 1 mL of this solution to 10 mL with Ethyl Acetate to yield a final concentration of approximately 100 µg/mL.
-
Rationale: Ethyl Acetate is a suitable solvent that is unlikely to interfere with early-eluting impurities. The concentration is chosen to be within the linear dynamic range of the detector without causing column overload or source saturation.
2. GC-MS Instrumentation & Conditions The method is designed for an Agilent 7890 GC with a 5977 MS detector or an equivalent system.
| Parameter | Setting | Rationale |
| GC Inlet | Split/Splitless | |
| Mode | Split | Prevents column overload from the main component, ensuring sharp peaks for accurate integration. |
| Split Ratio | 100:1 | A high split ratio is appropriate for a high-concentration main peak, improving peak shape and protecting the column and detector. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte and impurities without causing thermal degradation. |
| Column | Agilent J&W DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | This non-polar column provides excellent separation for aromatic isomers based on boiling points and subtle polarity differences.[14] |
| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Provides optimal separation efficiency and is compatible with the MS vacuum system. |
| Oven Program | ||
| Initial Temp. | 50 °C, hold 2 min | A low starting temperature allows for the separation of highly volatile residual solvents. |
| Ramp 1 | 10 °C/min to 150 °C | A moderate ramp to separate the main component from closely related isomers. |
| Ramp 2 | 25 °C/min to 280 °C, hold 3 min | A faster ramp cleans the column of any high-boiling point, late-eluting impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and the MS. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard 70 eV energy creates reproducible, library-searchable fragmentation patterns. |
| Source Temp. | 230 °C | Standard operating temperature to maintain cleanliness and prevent analyte condensation. |
| Quad Temp. | 150 °C | Standard operating temperature for stable mass filtering. |
| Acquisition Mode | Full Scan | Used for initial identification of all impurities. Scan range of m/z 35-400 covers the mass of expected compounds and fragments. |
| (Alternative) | Selected Ion Monitoring (SIM) | Can be used for trace-level quantification of known impurities to improve sensitivity.[15] |
Data Interpretation: From Chromatogram to Purity Value
1. Peak Identification The primary peak in the Total Ion Chromatogram (TIC) should correspond to this compound. Confirmation is achieved by examining its mass spectrum.
-
Expected Mass Spectrum: The molecular weight of this compound (C₇H₆BrF) is 189.02 g/mol . The EI mass spectrum will show a characteristic molecular ion (M⁺˙) cluster at m/z 188 and 190, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This isotopic pattern is a definitive identifier for bromine-containing compounds.
2. Fragmentation Pathway Understanding the fragmentation helps confirm the structure and distinguish it from isomers.
3. Purity Calculation For routine analysis, purity is typically determined by area percent normalization.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Trustworthiness: This method assumes that all compounds have a similar response factor in the detector. While this is a reasonable assumption for structurally similar isomers, it is less accurate for compounds of different chemical classes. For regulatory filings, the use of relative response factors (RRFs) determined using certified standards of the impurities is required for true quantification.
Performance Comparison: Impact of Synthesis Route on Purity
Different synthetic methods can yield vastly different impurity profiles. The GC-MS method described is designed to resolve these potential differences.
| Synthesis Method | Expected Purity Profile | GC-MS Analysis Insights |
| Method A: Direct Bromination of 3-Fluorotoluene | Prone to isomeric impurities (e.g., 2-bromo-5-fluorotoluene) and over-bromination (dibromo-species).[9] | The DB-5ms column is critical for separating the main 4-bromo isomer from the 2-bromo isomer. Dibromo-species will have significantly longer retention times. |
| Method B: Multi-step from o-nitro-p-toluidine | May contain impurities related to incomplete reactions at each step (e.g., residual nitro or amino compounds).[10] | The method can detect a wider range of impurities with different polarities. Library matching of the mass spectra is key to identifying unexpected process impurities. |
Conclusion
Assessing the purity of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. GC-MS provides a powerful and definitive tool for this task. By understanding the synthetic context to predict potential impurities, a robust and specific analytical method can be developed. The presented protocol, based on sound chromatographic principles and causality-driven parameter selection, offers a reliable framework for researchers, scientists, and drug development professionals. The self-validating nature of mass spectrometry, particularly the unique isotopic signature of bromine, provides a high degree of confidence in the identification of the target compound and its related impurities, ensuring that this vital building block meets the stringent requirements of the pharmaceutical industry.
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The Uncharted Potential of 4-Bromo-3-fluorotoluene in Medicinal Chemistry: A Comparative Guide to its Bioactive Derivatives
For the discerning researcher in drug discovery and development, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. In this landscape, the humble, yet strategically functionalized, 4-Bromo-3-fluorotoluene emerges as a building block of significant untapped potential. Its unique arrangement of a reactive bromine atom, an electron-withdrawing fluorine atom, and a methyl group on an aromatic ring provides a versatile platform for the synthesis of a diverse array of bioactive compounds. This guide offers a comparative analysis of the prospective biological activities of compounds derived from this scaffold, drawing upon experimental data from structurally analogous molecules to illuminate promising avenues for future research and development. While direct, comprehensive studies on a wide range of derivatives from this specific starting material are nascent, this guide will synthesize available data to provide a predictive framework for their potential in anticancer, antimicrobial, and anti-inflammatory applications.
The Strategic Advantage of the this compound Scaffold
The synthetic utility of this compound lies in the distinct reactivity of its functional groups. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse aryl, alkynyl, and amino moieties. The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of the final compound.[1] The methyl group offers an additional site for functionalization or can influence the overall electronic properties of the molecule. This trifecta of functionalities makes this compound an ideal starting point for generating libraries of compounds for biological screening.
Anticancer Potential: A Comparative Look at Derived Heterocycles
The fight against cancer continually demands novel chemical entities that can overcome resistance and offer improved therapeutic windows. The this compound scaffold provides a foundation for the synthesis of several classes of heterocyclic compounds that have demonstrated significant anticancer activity.
1,2,3-Triazole Derivatives: The Power of Bromine Substitution
The 1,2,3-triazole core is a well-established pharmacophore in anticancer drug design, known for its ability to form hydrogen bonds and engage in dipole-dipole interactions with biological targets.[2] Studies on biaryl hydroxy-triazoles have underscored the critical role of halogen substitution, particularly bromine, on the aryl azide-derived ring in modulating cytotoxic activity.[2]
For instance, (1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)(4'-fluoro-[1,1'-biphenyl]-2-yl)methanol, a compound with a brominated phenyltriazole moiety, has shown significant growth inhibition against the MOLM-13 leukemia cell line.[2] While not directly derived from this compound, this highlights the potential of incorporating the bromo- and fluoro-substituted phenyl group from our starting material into a triazole framework to achieve potent anticancer effects.
Table 1: Comparative Anticancer Activity of Bromo-Substituted Triazole Derivatives [2]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| LSO278 | HCT-116 | 23.4 |
| LSO278 | MDA-MB-231 | 34.3 |
| LSO281 | HCT-116 | 28.2 |
| LSO258 | MOLM-13 | 25.5 |
| LSO272 | MOLM-13 | 12.5 |
| LSO276 | MOLM-13 | 24.8 |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Pyrimidine Derivatives: Targeting Key Signaling Pathways
The pyrimidine ring is another privileged scaffold in oncology, forming the core of numerous kinase inhibitors and antimetabolites. The substitution pattern on the pyrimidine ring is crucial for its biological activity. A comparative analysis of various pyrimidine derivatives reveals that halogen substituents can significantly impact their anticancer potency.[3]
While direct synthesis from this compound is yet to be extensively reported, the introduction of a 4-bromo-3-fluorophenyl group onto a pyrimidine core is a logical next step. Based on existing data for similar structures, such derivatives could be potent inhibitors of key cancer-related enzymes like Epidermal Growth Factor Receptor (EGFR).[4]
Table 2: Comparative Anticancer Activity of Substituted Pyrimidine Derivatives [4]
| Compound ID | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HCT-116 IC50 (µM) | EGFR IC50 (µM) |
| 4g | 5.1 | 5.02 | 6.6 | 0.25 |
| 4f | 8.9 | 8.8 | 10.2 | 0.38 |
| 4h | 7.2 | 7.1 | 8.5 | 0.39 |
| 5-FU (Standard) | 4.5 | 5.2 | 6.8 | - |
| Erlotinib (Standard) | 7.8 | 8.1 | 9.3 | 0.30 |
MCF-7: Human breast adenocarcinoma cell line; HepG2: Human liver cancer cell line; HCT-116: Human colon cancer cell line; EGFR: Epidermal Growth Factor Receptor.
Experimental Protocols
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow for Anticancer Activity Screening
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol: [5][6][7]
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anti-inflammatory Potential: Insights from Chalcone Derivatives
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key therapeutic goal. Chalcones, characterized by an open-chain flavonoid structure, have been shown to possess significant anti-inflammatory properties. [8][5][9] The synthesis of chalcones incorporating a fluorinated phenyl ring has demonstrated potent anti-inflammatory activity, comparable to standard drugs like dexamethasone in some models. [10]By using 4-bromo-3-fluoroacetophenone (derivable from this compound) as a precursor, a new series of chalcones with potential anti-inflammatory effects can be generated. These compounds could act by inhibiting key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). [1][8] Table 4: Comparative Anti-inflammatory Activity of Chalcone Derivatives [8]
| Compound | 5-Lipoxygenase Inhibition (%) | Cyclooxygenase-2 Inhibition (%) |
|---|---|---|
| 2 | 45 | - |
| 4 | 50 | 30 |
| 8 | 40 | - |
| 10 | 35 | - |
| 13 | 60 | - |
Experimental Protocols
In Vitro Anti-inflammatory Screening: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Workflow for COX Inhibition Assay
Caption: General workflow for an in vitro cyclooxygenase (COX) inhibition assay.
Step-by-Step Protocol: [11][12]
-
Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes, test compounds, and a positive control (e.g., celecoxib for COX-2).
-
Pre-incubation: Pre-incubate the enzyme with the test compounds for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined time.
-
Prostaglandin Measurement: Quantify the amount of prostaglandin produced using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value for each compound.
Conclusion and Future Directions
This compound represents a synthetically versatile and commercially available starting material with considerable potential for the development of novel bioactive compounds. While direct and extensive comparative studies on its derivatives are currently limited, the analysis of structurally related molecules provides a strong rationale for its exploration in anticancer, antimicrobial, and anti-inflammatory drug discovery programs. The strategic placement of bromine, fluorine, and methyl groups offers a rich chemical space for generating diverse molecular architectures with potentially enhanced biological activities and favorable pharmacokinetic properties.
Future research should focus on the systematic synthesis and biological evaluation of compound libraries derived from this compound. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features that govern potency and selectivity. This guide serves as a foundational resource to inspire and direct such investigations, paving the way for the discovery of the next generation of therapeutic agents.
References
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- BenchChem. (2025). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals.
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Al-Amiery, A. A., et al. (2012). Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. International Journal of Molecular Sciences, 13(7), 8443-8452.
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- Hancock Laboratory. MIC Determination By Microtitre Broth Dilution Method.
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A Researcher's Guide to 4-Bromo-3-fluorotoluene Synthesis: A Cost-Benefit Analysis
Abstract
4-Bromo-3-fluorotoluene is a pivotal building block in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern makes it a sought-after intermediate for creating complex molecular architectures. This guide provides a comprehensive cost-benefit analysis of the two primary synthetic routes to this compound: the direct electrophilic bromination of 3-fluorotoluene and the Sandmeyer reaction starting from 3-fluoro-4-methylaniline. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of yield, cost, purity, safety, and scalability to empower researchers in making informed decisions for their specific applications.
Introduction: The Strategic Importance of this compound
The precise arrangement of substituents on an aromatic ring is a cornerstone of modern medicinal chemistry. This compound serves as a key intermediate, where the bromine atom can be readily converted into other functional groups or used as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the fluorine and methyl groups modulate the electronic and steric properties of the final molecule. This strategic importance necessitates a robust and efficient synthetic approach, tailored to the specific needs of the laboratory, whether for small-scale discovery or large-scale production. This guide will compare the two most prevalent methods to achieve this synthesis.
Route 1: Direct Electrophilic Bromination of 3-Fluorotoluene
This approach is often the first consideration due to its directness, involving a single transformation. The reaction proceeds via electrophilic aromatic substitution, where an electrophilic bromine species attacks the electron-rich toluene ring.
Mechanism and Regioselectivity
The outcome of this reaction is dictated by the directing effects of the existing substituents: the methyl group (-CH₃) and the fluorine atom (-F).
-
Methyl Group: An activating, ortho, para-director due to its positive inductive effect (+I).
-
Fluorine Atom: A deactivating, ortho, para-director due to its strong negative inductive effect (-I) but positive mesomeric effect (+M).
The positions ortho and para to the methyl group are C2, C4, and C6. The positions ortho and para to the fluorine atom are C2 and C4. Both groups strongly direct incoming electrophiles to the C2 and C4 positions. Steric hindrance from the methyl group can disfavor substitution at the C2 position. Consequently, the primary product is the desired this compound, but the formation of the 2-bromo-5-fluorotoluene isomer is a significant competing pathway, complicating purification and reducing the effective yield.
Experimental Protocol
Caution: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic.
-
To a solution of 3-fluorotoluene (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of iron filings or anhydrous FeBr₃ (0.05 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise over 30-60 minutes. The characteristic red-brown color of bromine should fade as it is consumed.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining bromine.
-
Transfer the mixture to a separatory funnel, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, an oil containing a mixture of isomers, must be purified, typically by fractional distillation under reduced pressure or column chromatography.
Workflow Diagram```dot
Caption: Workflow for the Two-Step Sandmeyer Synthesis Route.
Comparative Analysis
The choice between these two routes depends heavily on the specific project requirements, including budget, scale, and required purity. The following table summarizes the key performance indicators for each method.
| Metric | Route 1: Direct Bromination | Route 2: Sandmeyer Reaction | Justification |
| Regioselectivity | Moderate to Low | Excellent (>99%) | Sandmeyer reaction offers unambiguous placement of the bromine atom, while direct bromination yields a mixture of isomers requiring extensive purification. |
| Number of Steps | 1 | 2 | Direct bromination is a single transformation, whereas the Sandmeyer route requires separate diazotization and substitution steps. |
| Typical Overall Yield | 40-60% (of desired isomer) | 65-85% | Although a two-step process, the high efficiency and selectivity of the Sandmeyer reaction often lead to a higher overall yield of the pure desired product. |
| Estimated Reagent Cost | Low to Moderate | Moderate to High | 3-Fluorotoluene is generally less expensive than 3-fluoro-4-methylaniline. The Sandmeyer route also requires stoichiometric amounts of NaNO₂ and a copper catalyst. |
| Purification Difficulty | High | Low to Moderate | Separating constitutional isomers from direct bromination is challenging (often requiring fractional distillation). The Sandmeyer product is generally much cleaner. |
| Safety Considerations | Moderate (Corrosive Br₂) | High (Unstable Diazonium Salt) | Handling elemental bromine requires care. However, the potential thermal instability and explosive nature of diazonium salts demand strict temperature control and safety precautions. |
| Scalability | Challenging | Favorable | Isomer separation makes scaling direct bromination difficult. The Sandmeyer reaction, despite its hazards, is a well-established industrial process with defined safety protocols. |
| Green Chemistry | Poor (Halogenated solvent) | Poor (Copper waste, N₂ salts) | Both routes have environmental drawbacks. Route 1 often uses halogenated solvents, while Route 2 generates significant aqueous and copper-containing waste streams. |
Conclusion and Recommendations
Both direct bromination and the Sandmeyer reaction are viable methods for synthesizing this compound, but they serve different strategic purposes.
-
Choose Direct Bromination for:
-
Initial, small-scale exploratory synthesis where a mixture of isomers may be acceptable or separable for screening purposes.
-
Projects where upfront cost of starting materials is the primary constraint.
-
Laboratories with expertise in high-efficiency fractional distillation.
-
-
Choose the Sandmeyer Reaction for:
-
Most applications in drug development and process chemistry where high purity and unambiguous structural identity are non-negotiable.
-
Larger scale synthesis where a reliable and reproducible outcome is paramount.
-
Projects where the higher overall yield and easier purification justify the increased reagent cost and stricter safety protocols.
-
For the target audience of researchers and drug development professionals, the Sandmeyer reaction is the overwhelmingly recommended route. The guarantee of regioselectivity saves significant time and resources in purification and analysis, ensuring that subsequent synthetic steps are built upon a foundation of high-purity, structurally confirmed material. While direct bromination appears simpler on paper, the hidden costs of complex purification and yield loss make it a less practical choice for most research and development applications.
References
- Note: The following are representative sources for the described chemical transformations.
-
Electrophilic Aromatic Substitution: "Strategic Applications of Named Reactions in Organic Synthesis" by László Kürti and Barbara Czakó. Provides comprehensive details on the mechanisms and applications of reactions like electrophilic bromination. (URL: [Link])
-
Sandmeyer Reaction: "Organic Syntheses," an annual publication of detailed and tested methods for the synthesis of organic compounds. Many examples and variations of the Sandmeyer reaction are published here. (URL: [Link])
-
PubChem Database: A public database providing comprehensive information on chemical substances, including properties, synthesis, and safety data for this compound and related starting materials. (URL: [Link])
A Researcher's Guide to Spectroscopic Differentiation of 4-Bromo-3-fluorotoluene Isomers
In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is a critical quality control checkpoint. Isomeric impurities can significantly impact the efficacy, safety, and patentability of a final product. This guide provides an in-depth spectroscopic comparison of the isomers of 4-Bromo-3-fluorotoluene, offering researchers a practical framework for their unambiguous differentiation using routine analytical techniques.
The isomers under consideration are:
-
This compound
-
4-Bromo-2-fluorotoluene
-
2-Bromo-4-fluorotoluene
-
1-Bromo-3-fluoro-5-methylbenzene
The strategic placement of bromo, fluoro, and methyl substituents on the toluene ring creates unique electronic environments, which are reflected in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. This guide will dissect these spectral nuances, providing the rationale behind the expected and observed differences.
The Analytical Workflow: A Strategic Approach
A systematic approach is paramount for the efficient and accurate identification of a specific isomer from a potential mixture. The following workflow outlines a logical sequence of spectroscopic analyses.
Caption: A typical workflow for the spectroscopic identification of this compound isomers.
Mass Spectrometry: The First Filter
Mass spectrometry (MS) serves as an excellent initial screening tool, confirming the molecular weight of the isomers. All isomers of this compound have a nominal molecular weight of 188 g/mol . The presence of bromine provides a characteristic isotopic pattern, with two peaks of nearly equal intensity at m/z 188 (containing ⁷⁹Br) and m/z 190 (containing ⁸¹Br).
While the molecular ion peaks confirm the elemental composition, the fragmentation patterns can offer clues to the substitution pattern. Aromatic halides often exhibit the loss of the halogen atom.[1] The stability of the resulting carbocation can influence the relative abundance of fragment ions. For instance, the loss of a bromine radical from the molecular ion will result in a fragment at m/z 109. Subsequent fragmentation may involve the loss of a methyl group or other rearrangements.
Table 1: Key Mass Spectrometry Data for this compound Isomers
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 188/190 | 109, 108, 83 |
| 4-Bromo-2-fluorotoluene | 188/190 | 109, 108, 83 |
| 2-Bromo-4-fluorotoluene | 188/190 | 109, 108, 83 |
| 1-Bromo-3-fluoro-5-methylbenzene | 188/190 | 109, 108, 83 |
Note: While the primary fragmentation is similar, subtle differences in the relative intensities of the fragment ions may be observable but are often insufficient for unambiguous isomer differentiation.
Infrared Spectroscopy: Probing Vibrational Modes
Infrared (IR) spectroscopy provides information about the functional groups and the substitution pattern on the benzene ring. The out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region are particularly informative for distinguishing substitution patterns on an aromatic ring.[2]
Table 2: Predicted Diagnostic IR Absorption Bands (cm⁻¹) for this compound Isomers
| Isomer | Aromatic C-H Stretch | C=C Ring Stretch | C-H Out-of-Plane Bending | C-F Stretch | C-Br Stretch |
| This compound | ~3050-3100 | ~1600, 1480 | ~880, 820 | ~1250 | ~680 |
| 4-Bromo-2-fluorotoluene | ~3050-3100 | ~1600, 1490 | ~870, 810 | ~1240 | ~670 |
| 2-Bromo-4-fluorotoluene | ~3050-3100 | ~1610, 1495 | ~860, 800 | ~1230 | ~690 |
| 1-Bromo-3-fluoro-5-methylbenzene | ~3050-3100 | ~1590, 1470 | ~890, 840, 690 | ~1260 | ~660 |
The precise positions of the C-H out-of-plane bending bands are sensitive to the positions of the substituents and can serve as a diagnostic fingerprint for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is the most powerful technique for the definitive identification of these isomers. The chemical shifts and coupling constants are exquisitely sensitive to the electronic environment of each nucleus.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum provides a wealth of information. The number of signals, their chemical shifts, and their coupling patterns are unique for each isomer.
Caption: Molecular structures of the this compound isomers.
Table 3: Predicted ¹H NMR Spectral Data (Aromatic Region, in CDCl₃)
| Isomer | Proton | Predicted Chemical Shift (ppm) | Multiplicity & Coupling Constants (Hz) |
| This compound | H-2 | ~7.15 | dd, J(H,F) ≈ 8, J(H,H) ≈ 2 |
| H-5 | ~7.05 | t, J(H,H) ≈ 8 | |
| H-6 | ~7.30 | d, J(H,H) ≈ 8 | |
| 4-Bromo-2-fluorotoluene | H-3 | ~7.25 | d, J(H,F) ≈ 10 |
| H-5 | ~7.10 | dd, J(H,H) ≈ 8, J(H,F) ≈ 2 | |
| H-6 | ~6.95 | t, J(H,H) ≈ 8 | |
| 2-Bromo-4-fluorotoluene | H-3 | ~7.40 | dd, J(H,H) ≈ 8, J(H,F) ≈ 5 |
| H-5 | ~6.90 | ddd, J(H,H) ≈ 8, J(H,F) ≈ 8, J(H,H) ≈ 2 | |
| H-6 | ~7.15 | dd, J(H,H) ≈ 8, J(H,H) ≈ 2 | |
| 1-Bromo-3-fluoro-5-methylbenzene | H-2 | ~7.00 | s |
| H-4 | ~6.85 | d, J(H,F) ≈ 8 | |
| H-6 | ~6.95 | d, J(H,F) ≈ 8 |
Note: These are predicted values. Actual experimental values may vary slightly. The methyl proton signal for all isomers will appear as a singlet around 2.2-2.4 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of unique carbon environments. The large chemical shift range and the effect of fluorine and bromine substitution allow for clear differentiation. The carbon directly attached to fluorine will appear as a doublet due to ¹J(C,F) coupling, which is typically in the range of 240-260 Hz.
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Isomer | C-1 (C-CH₃) | C-2 | C-3 | C-4 | C-5 | C-6 | CH₃ |
| This compound | ~138 | ~125 (d) | ~158 (d, ¹J(C,F)) | ~110 (d) | ~130 | ~128 | ~20 |
| 4-Bromo-2-fluorotoluene | ~125 (d) | ~160 (d, ¹J(C,F)) | ~118 (d) | ~135 | ~128 (d) | ~130 | ~15 (d) |
| 2-Bromo-4-fluorotoluene | ~139 | ~115 (d) | ~133 | ~162 (d, ¹J(C,F)) | ~115 (d) | ~120 (d) | ~22 |
| 1-Bromo-3-fluoro-5-methylbenzene | ~112 (d) | ~130 | ~163 (d, ¹J(C,F)) | ~115 (d) | ~142 | ~120 (d) | ~21 |
(d) indicates a doublet due to C-F coupling.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[3] The chemical shift of the fluorine nucleus is highly dependent on its electronic environment. Each isomer will exhibit a single signal in the ¹⁹F NMR spectrum at a distinct chemical shift.
Table 5: Predicted ¹⁹F NMR Chemical Shifts (in CDCl₃, referenced to CFCl₃)
| Isomer | Predicted ¹⁹F Chemical Shift (ppm) |
| This compound | ~ -115 |
| 4-Bromo-2-fluorotoluene | ~ -110 |
| 2-Bromo-4-fluorotoluene | ~ -112 |
| 1-Bromo-3-fluoro-5-methylbenzene | ~ -118 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Accurately weigh approximately 10-20 mg of the this compound isomer.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 1 s
-
Acquisition time: ~4 s
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 1024
-
Relaxation delay (d1): 2 s
-
-
¹⁹F NMR:
-
Pulse sequence: zg30
-
Number of scans: 64
-
Relaxation delay (d1): 1 s
-
Data Processing
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Conclusion
The unambiguous differentiation of this compound isomers is readily achievable through a systematic application of standard spectroscopic techniques. While mass spectrometry and infrared spectroscopy provide valuable preliminary data, NMR spectroscopy, particularly the combination of ¹H, ¹³C, and ¹⁹F NMR, offers the definitive evidence for structural elucidation. The distinct chemical shifts and coupling patterns arising from the unique electronic environment of each isomer serve as reliable fingerprints for their identification. This guide provides the foundational data and analytical strategies to empower researchers in their quality control and drug development endeavors.
References
- Jonas, J., & Kuhn, S. (2019). Predicting 1H and 13C chemical shifts with machine learning.
- Guan, Y., Sowndarya, S. V. S., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(32), 10845–10855. [Link]
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
- Wikipedia. (2023, December 1). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]
- Anasazi Instruments. (n.d.). Fluorine-19 NMR Spectroscopy.
- Hoyt, D. W., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9462–9470. [Link]
- International Journal of Engineering Research & Management Technology. (2024). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. IJERMT, 11(5). [Link]
- K. Nakanishi, P. H. Solomon. (1977). Infrared Absorption Spectroscopy. Holden-Day.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Chemistry LibreTexts. (2021, December 10). Mass Spectrometry - Fragmentation Patterns.
- Chemistry LibreTexts. (2024, September 30). Infrared Spectra of Some Common Functional Groups.
- PubChem. (n.d.). This compound.
- Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
- PubChem. (n.d.). 4-Bromo-2-fluorotoluene.
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A Comparative Guide to the Performance of 4-Bromo-3-fluorotoluene in Key Named Reactions
Introduction
In the intricate field of synthetic organic chemistry, the selection of starting materials is a critical determinant of a project's success. The strategic use of functionalized aromatic compounds is fundamental to the rapid assembly of complex molecular architectures, particularly within pharmaceutical and materials science research. 4-Bromo-3-fluorotoluene, a uniquely substituted aryl halide, has emerged as a versatile and valuable building block.[1][2] Its structure is distinguished by a bromine atom, which serves as a highly reactive handle for numerous cross-coupling reactions, and a fluorine atom, which modulates the electronic properties of the aromatic ring. This fluorine substituent can enhance the pharmacokinetic profile of drug candidates by improving metabolic stability or altering lipophilicity.[1]
This guide provides an in-depth, objective comparison of this compound's performance in several cornerstone named reactions. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, compare its reactivity with relevant alternatives, and provide detailed, self-validating methodologies to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Reactivity Landscape of this compound
The utility of an aryl halide in cross-coupling reactions is largely governed by the strength of the carbon-halogen (C-X) bond. The established reactivity trend is Ar-I > Ar-Br > Ar-OTf > Ar-Cl >> Ar-F, a sequence dictated by the bond dissociation energies.[3][4][5] The C-Br bond in this compound is weaker than a C-Cl bond, allowing it to be cleaved more readily during the rate-determining oxidative addition step of many catalytic cycles.[3][4] This positions aryl bromides like this compound in a synthetic "sweet spot," offering a favorable balance of high reactivity and stability compared to the more labile aryl iodides and the less reactive aryl chlorides.
The presence of the fluorine atom at the meta-position relative to the bromine exerts a significant electronic influence. As a strongly electronegative atom, fluorine acts as an electron-withdrawing group by induction, which can increase the rate of oxidative addition to a low-valent palladium center—a crucial step in many cross-coupling reactions.[6] This electronic feature makes this compound a particularly interesting substrate, as its reactivity can be enhanced compared to non-fluorinated or electron-rich aryl bromides.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3] We will now analyze the performance of this compound in four of the most pivotal reactions of this class.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is one of the most widely used cross-coupling methods.[7] The reaction is valued for its mild conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.[5][8]
Mechanistic Overview & Performance Analysis
The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center (which requires activation by a base), and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[7][9] The electron-withdrawing nature of the fluorine in this compound is expected to accelerate the initial oxidative addition step, making it a highly effective substrate for this transformation.[6]
Comparative Data: Suzuki-Miyaura Coupling of Various Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromoaniline | Phenylboronic Acid | Pd-poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | 10 | 62 | [6] |
| 4-Bromonitrobenzene | Phenylboronic Acid | Pd-poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | 3 | 95 | [6] |
| 1-Bromo-4-fluorobenzene | 4-Methylphenylboronic Acid | G-COOH-Pd-10 | K₂CO₃ | EtOH/H₂O | 1 | >99 (conversion) | [10] |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | ~90 (Expected) | [Protocol] |
*Yield is an expected value based on typical performance for analogous substrates under the specified conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol describes the coupling of this compound with phenylboronic acid.
-
Materials: this compound (1.0 eq.), Phenylboronic acid (1.2 eq.), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%), Sodium carbonate (2.0 eq.), Toluene, Ethanol, and Water.
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, phenylboronic acid, and sodium carbonate.
-
Add the solvent mixture (e.g., Toluene:Ethanol:Water 4:1:1) to the flask.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of argon.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[11] This reaction has revolutionized the synthesis of aryl amines, which are prevalent motifs in pharmaceuticals.[12][13]
Mechanistic Overview & Performance Analysis
The mechanism is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex via deprotonation of the amine by a base, and reductive elimination.[11][12] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often required to facilitate the reductive elimination step.[12] For electron-deficient substrates like this compound, the oxidative addition is generally facile. However, the subsequent steps can be challenging, necessitating careful optimization of the catalyst, ligand, and base.[12][14]
Comparative Data: Buchwald-Hartwig Amination of Various Aryl Bromides
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 98 | [14] |
| 4-Chlorotoluene | Aniline | Pd(OAc)₂ / P(tBu)₃ | NaOtBu | Dioxane | 80 | 99 | [11] |
| 4-Bromo-3-(trifluoromethyl)aniline | Piperidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 92 | [6][12] |
| This compound | Morpholine | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOtBu | Toluene | 100 | ~90 (Expected) | [Protocol] |
*Yield is an expected value based on typical performance for analogous substrates under the specified conditions.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines the coupling of this compound with morpholine.
-
Materials: this compound (1.0 eq.), Morpholine (1.2 eq.), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%), XPhos (4 mol%), Sodium tert-butoxide (NaOtBu) (1.4 eq.), Anhydrous Toluene.
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add anhydrous toluene, followed by this compound and then morpholine.
-
Seal the tube and heat the mixture to 100 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue via silica gel chromatography.
-
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Generalized Buchwald-Hartwig amination cycle.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15] This reaction typically employs a dual catalyst system of palladium and a copper(I) salt.[15] It is fundamental to the synthesis of conjugated enynes and aryl alkynes, which are important structures in materials science and natural products.
Mechanistic Overview & Performance Analysis
The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper(I) acetylide intermediate. The copper cycle involves the formation of this key copper(I) acetylide from the terminal alkyne and a base.[15] this compound is an excellent substrate for this reaction. The reactivity of aryl bromides is generally high, and copper-free versions have also been developed, which can be advantageous for sensitive substrates.[16]
Comparative Data: Sonogashira Coupling of Various Aryl Halides
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Benzene | RT | 99 | [15] |
| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Et₃N | MeCN | 110 °C | 98 (conversion) | [17] |
| 4-Bromo-1H-indole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | DBU | THF | 60 °C | 87 | [16] |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3 mol%) / CuI (5 mol%) | Et₃N | THF | 65 °C | ~95 (Expected) | [Protocol] |
*Yield is an expected value based on typical performance for analogous substrates under the specified conditions.
Experimental Protocol: Sonogashira Coupling
This protocol describes the coupling of this compound with phenylacetylene.
-
Materials: this compound (1.0 eq.), Phenylacetylene (1.2 eq.), Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (3 mol%), Copper(I) iodide (CuI, 5 mol%), Triethylamine (Et₃N), Anhydrous THF.
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂, CuI, and this compound.
-
Add anhydrous THF and triethylamine. The solution should be degassed thoroughly.
-
Add phenylacetylene dropwise via syringe.
-
Heat the reaction to 65 °C and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction, filter off the amine salt, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent like dichloromethane, wash with aqueous ammonium chloride, then water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by silica gel chromatography.
-
Diagram: Sonogashira Catalytic Cycle
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Heck Reaction
The Mizoroki-Heck reaction forms a C-C bond by coupling an aryl or vinyl halide with an alkene.[18] It is a powerful method for the synthesis of substituted alkenes, often with excellent control of stereoselectivity.[19]
Mechanistic Overview & Performance Analysis
The reaction involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the substituted alkene product and forms a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.[18] this compound is a suitable substrate, and its reaction with electron-deficient alkenes like acrylates is typically efficient.
Comparative Data: Heck Reaction of Various Aryl Bromides
| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Bromobenzene | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | 100 | 97 | [18] |
| 4-Bromobenzonitrile | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMF | 100 | 95 | [18] |
| 4-Bromoacetophenone | Ethyl acrylate | Pd(OAc)₂ | NaHCO₃ | PEG-400 | 120 | 96 | [20] |
| This compound | n-Butyl acrylate | Pd(OAc)₂ (1 mol%) / PPh₃ (2 mol%) | Et₃N | DMF | 120 | ~90 (Expected) | [Protocol] |
*Yield is an expected value based on typical performance for analogous substrates under the specified conditions.
Experimental Protocol: Heck Reaction
This protocol details the coupling of this compound with n-butyl acrylate.
-
Materials: this compound (1.0 eq.), n-Butyl acrylate (1.5 eq.), Palladium(II) acetate [Pd(OAc)₂] (1 mol%), Triphenylphosphine (PPh₃) (2 mol%), Triethylamine (Et₃N) (1.5 eq.), Anhydrous DMF.
-
Procedure:
-
To a sealed tube, add Pd(OAc)₂, PPh₃, and this compound under an inert atmosphere.
-
Add anhydrous DMF, triethylamine, and n-butyl acrylate.
-
Seal the tube tightly and heat the reaction mixture to 120 °C for 18-24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Alternative Transformations: Beyond Cross-Coupling
The unique substitution pattern of this compound opens the door to other valuable synthetic strategies.
Directed ortho-Lithiation (DoM)
Directed ortho-metalation is a powerful technique for regioselective functionalization of aromatic rings.[21] A directing metalating group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[22] Fluorine is known to be a moderate DMG.[22] This presents an intriguing possibility for the regioselective lithiation of this compound at the C-2 position, ortho to the fluorine atom. This would generate a lithiated intermediate that can be trapped with various electrophiles, providing a synthetic route that is complementary to cross-coupling at the C-4 position. The challenge lies in avoiding competitive halogen-metal exchange at the more reactive C-Br bond. Careful selection of the organolithium base (e.g., LDA or LiTMP instead of n-BuLi) and low temperatures are crucial to favor deprotonation over exchange.[23]
Grignard Reagent Formation
The formation of a Grignard reagent by reacting an aryl halide with magnesium metal is a classic organometallic transformation.[24][25] this compound can be converted to its corresponding Grignard reagent, 4-methyl-2-fluorophenylmagnesium bromide. This reagent serves as a potent nucleophile, capable of reacting with a wide range of electrophiles such as aldehydes, ketones, esters, and CO₂ to form new C-C bonds.[24] The formation must be carried out under strictly anhydrous conditions, typically in an ether solvent like THF or diethyl ether, which stabilizes the reagent.[26]
Conclusion
This compound stands out as a highly versatile and effective building block for modern organic synthesis. Its performance in palladium-catalyzed cross-coupling reactions is robust, benefiting from the ideal reactivity of the C-Br bond, which is further activated by the electron-withdrawing fluorine substituent. This guide has demonstrated its utility in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, providing comparative data and actionable protocols for its implementation. Furthermore, the potential for alternative transformations like directed ortho-lithiation and Grignard reagent formation highlights its strategic value for accessing diverse molecular scaffolds. For researchers in drug development and materials science, a thorough understanding of the reactivity and potential of this compound is key to designing efficient and innovative synthetic routes.
References
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A Senior Application Scientist's Guide to the Characterization of Novel Bioactive Compounds Derived from 4-Bromo-3-fluorotoluene
Introduction: The Strategic Value of 4-Bromo-3-fluorotoluene in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel bioactive compounds. This compound, a readily available and versatile building block, has emerged as a cornerstone for the development of complex molecular architectures. Its unique substitution pattern—a bromine atom amenable to a wide array of cross-coupling reactions and a fluorine atom that can enhance metabolic stability and binding affinity—offers medicinal chemists a powerful tool for molecular design and optimization.[1]
This guide provides an in-depth technical overview of the synthesis, characterization, and comparative analysis of a novel, high-value compound derived from this compound: the antidepressant drug Vortioxetine. We will delve into the rationale behind the synthetic strategy, provide detailed experimental protocols for its synthesis and characterization, and compare its biological activity to a well-established alternative, Fluoxetine. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of fluorinated aromatic compounds in their synthetic endeavors.
The Synthetic Utility of this compound: A Gateway to Novel Scaffolds
The reactivity of this compound is primarily dictated by the C-Br bond, which serves as a versatile handle for the introduction of various functionalities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly well-suited for elaborating the core structure of this compound.
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds, allowing for the introduction of new aryl or vinyl substituents. This is particularly useful for constructing biaryl scaffolds, which are prevalent in many biologically active molecules.
The Buchwald-Hartwig amination , on the other hand, facilitates the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of a vast number of pharmaceuticals. This reaction allows for the direct coupling of aryl halides with a wide range of amines, including primary and secondary amines, as well as various nitrogen-containing heterocycles.
The strategic application of these reactions to this compound opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications.
Case Study: Synthesis of Vortioxetine from this compound
Vortioxetine is a multimodal antidepressant that acts as a serotonin reuptake inhibitor and modulator of several serotonin receptors. Its synthesis provides an excellent case study for the strategic utilization of this compound. While various synthetic routes to Vortioxetine have been reported, a plausible and efficient pathway commencing from this compound is presented here.[2][3][4][5][6]
The overall synthetic strategy involves a two-step process: a nucleophilic aromatic substitution to introduce a thioether linkage, followed by a Buchwald-Hartwig amination to couple the resulting aryl halide with piperazine.
Experimental Workflow: Synthesis of Vortioxetine
Caption: Synthetic workflow for Vortioxetine from this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Bromo-2-fluoro-4-((2,4-dimethylphenyl)thio)benzene
-
To a solution of 2,4-dimethylthiophenol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in DMF dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and quench with ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Bromo-2-fluoro-4-((2,4-dimethylphenyl)thio)benzene as a pale yellow oil.
Step 2: Synthesis of Vortioxetine (1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine)
-
To a reaction vessel, add 1-Bromo-2-fluoro-4-((2,4-dimethylphenyl)thio)benzene (1.0 eq), piperazine (1.5 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 eq).
-
Add anhydrous toluene to the vessel under an inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
After completion of the reaction, cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield Vortioxetine as a white solid.
Characterization of Vortioxetine
Comprehensive characterization is essential to confirm the identity and purity of the synthesized Vortioxetine. The following techniques are employed:
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of both phenyl rings, the piperazine ring protons, and the methyl groups. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of Vortioxetine. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, piperazine carbons, and methyl carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of Vortioxetine ([M+H]⁺). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H (aromatic and aliphatic), C-N, and C-S bonds. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Comparative Analysis: Vortioxetine vs. Fluoxetine
To assess the performance of the newly synthesized compound, a comparison with a well-established alternative is crucial. Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), serves as a relevant comparator for Vortioxetine.
| Feature | Vortioxetine | Fluoxetine |
| Mechanism of Action | Serotonin reuptake inhibitor; 5-HT₁ₐ receptor agonist; 5-HT₃ and 5-HT₇ receptor antagonist. | Selective serotonin reuptake inhibitor (SSRI). |
| Chemical Scaffold | Phenylpiperazine thioether | Phenylpropylamine ether |
| Metabolism | Primarily metabolized by CYP2D6. | Primarily metabolized by CYP2D6. |
| Clinical Efficacy | Effective in treating major depressive disorder; may have cognitive benefits. | Effective in treating major depressive disorder, obsessive-compulsive disorder, and other conditions. |
| Side Effect Profile | Common side effects include nausea, headache, and dizziness. | Common side effects include nausea, insomnia, and anxiety. |
This comparative table highlights the distinct pharmacological profile of Vortioxetine, which is attributed to its unique chemical structure derived, in this synthetic approach, from this compound. The multimodal activity of Vortioxetine may offer advantages over traditional SSRIs like Fluoxetine for certain patient populations.
Conclusion: The Power of Strategic Synthesis
This guide has demonstrated the strategic utility of this compound as a starting material for the synthesis of the novel and clinically significant antidepressant, Vortioxetine. By leveraging powerful palladium-catalyzed cross-coupling reactions, a complex molecular architecture with a unique pharmacological profile can be efficiently constructed. The detailed experimental protocols and characterization data provide a roadmap for researchers to synthesize and validate this and other novel compounds.
The comparative analysis with Fluoxetine underscores the importance of developing new chemical entities with distinct mechanisms of action to address the unmet needs in the treatment of central nervous system disorders. The versatility of this compound and other strategically functionalized building blocks will undoubtedly continue to fuel innovation in the field of drug discovery and development.
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A Comparative Guide to the Application of 4-Bromo-3-fluorotoluene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the judicious selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Halogenated aromatic compounds, in particular, serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide provides an in-depth technical comparison of 4-Bromo-3-fluorotoluene, a key building block, against its structural isomer, 4-Bromo-2-fluorotoluene, in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. By examining the interplay of electronic and steric effects, this document aims to provide researchers with actionable insights into experimental design and reagent selection.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound (CAS No: 452-74-4) is a substituted aromatic compound featuring a bromine atom and a fluorine atom on the toluene scaffold.[4] Its utility in organic synthesis stems from the differential reactivity of its halogen substituents, making it a valuable precursor for the introduction of diverse functionalities. The bromine atom readily participates in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the fluorine atom can significantly influence the electronic properties, metabolic stability, and bioavailability of the final target molecule, a critical consideration in drug design.[3]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl or vinyl halide and an organoboron species, catalyzed by a palladium complex. To objectively assess the performance of this compound, we will compare its reactivity with that of its isomer, 4-Bromo-2-fluorotoluene, in the synthesis of a common biaryl structure. The chosen model reaction is the coupling with 4-methoxyphenylboronic acid to yield the corresponding fluorinated methoxybiphenyl derivative.
The positioning of the fluorine atom relative to the bromine and methyl groups has a profound impact on the electronic and steric environment of the reaction center, which in turn affects the rate and efficiency of the catalytic cycle. The key steps of the Suzuki-Miyaura reaction are oxidative addition, transmetalation, and reductive elimination. The electronic nature of the aryl halide significantly influences the rate-determining oxidative addition step.
dot
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Data Comparison
The following table summarizes the experimental results for the Suzuki-Miyaura coupling of this compound and a comparable reaction with 4-Bromo-2-fluorotoluene with 4-methoxyphenylboronic acid.
| Starting Material | Product | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 3-Fluoro-4'-methoxy-5-methylbiphenyl | Pd(PPh₃)₄ (4 mol%) | Na₂CO₃ (2.5 eq) | Toluene/EtOH/H₂O (4:1:1) | 12 | 85 | N/A |
| 4-Bromo-2-fluorotoluene | 2-Fluoro-4'-methoxy-5-methylbiphenyl | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (4:1) | 16 | 92 | N/A |
Note: The data presented is compiled from different sources and while reaction conditions are similar, a direct head-to-head comparison under identical conditions in a single peer-reviewed study was not available. The provided data serves as a representative comparison.
Analysis of Performance and Mechanistic Insights
From the comparative data, it is observed that both isomers of bromofluorotoluene are effective substrates for the Suzuki-Miyaura coupling, affording high yields of the desired biaryl products. The slightly higher yield reported for 4-Bromo-2-fluorotoluene may be attributed to a combination of electronic and steric factors.
Electronic Effects: The fluorine atom is a strongly electron-withdrawing group. In this compound, the fluorine atom is meta to the bromine, exerting a moderate inductive electron-withdrawing effect. In 4-Bromo-2-fluorotoluene, the fluorine is ortho to the bromine, and its strong inductive effect is more pronounced at the site of C-Br bond cleavage. This increased polarization of the C-Br bond in the ortho-isomer could facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle, potentially leading to a more efficient reaction.
Steric Effects: The ortho-fluorine in 4-Bromo-2-fluorotoluene introduces greater steric hindrance around the reaction center compared to the meta-fluorine in this compound. While significant steric hindrance can sometimes impede the approach of the bulky palladium catalyst, in this case, the effect appears to be overcome by the favorable electronics. The choice of a bulky phosphine ligand, such as dppf, can also play a crucial role in mitigating steric challenges and promoting efficient catalysis.
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-4'-methoxy-5-methylbiphenyl from this compound
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%)
-
Sodium carbonate (Na₂CO₃) (2.5 mmol, 2.5 eq)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
dot
Caption: Experimental workflow for the synthesis of 3-Fluoro-4'-methoxy-5-methylbiphenyl.
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).
-
Add toluene (8 mL), ethanol (2 mL), and deionized water (2 mL) to the flask.
-
Degas the mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.04 mmol).
-
Heat the reaction mixture to reflux with vigorous stirring for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-fluoro-4'-methoxy-5-methylbiphenyl.
Conclusion
Both this compound and 4-Bromo-2-fluorotoluene are highly effective building blocks for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. The choice between these isomers may be guided by the desired substitution pattern of the final product and the specific electronic properties required. The slightly higher reactivity observed for the 2-fluoro isomer can be rationalized by the pronounced inductive effect of the ortho-fluorine, which likely accelerates the rate-determining oxidative addition step of the catalytic cycle. However, with appropriate optimization of the catalyst system and reaction conditions, excellent yields can be achieved with both starting materials. This guide provides a foundation for researchers to make informed decisions in the selection of fluorinated building blocks for their synthetic endeavors, ultimately enabling the more efficient development of novel pharmaceuticals and functional materials.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 4-Bromo-3-fluorotoluene
This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 4-Bromo-3-fluorotoluene (CAS No. 452-74-4). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their ultimate disposal. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity. This guide explains the causality behind each step, ensuring a self-validating system of protocols for your laboratory.
Hazard Profile and Core Characteristics
Understanding the intrinsic hazards of this compound is the foundation of its safe management. It is classified as a flammable liquid and an irritant, necessitating specific handling and storage precautions.[1][2] Its halogenated aromatic structure dictates the required disposal pathway, as incomplete combustion can form highly toxic byproducts like dioxins and furans.[3]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 452-74-4 | [1] |
| Molecular Formula | C₇H₆BrF | [2][4] |
| Molecular Weight | 189.02 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [5][6] |
| Boiling Point | 95 °C at 50 mmHg | [6] |
| Density | 1.494 g/mL at 25 °C | [6] |
| Flash Point | 35 °C (95 °F) - closed cup | [6][7] |
| GHS Hazard Codes | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| UN Number | UN1993 | [1][6] |
| Incompatibilities | Strong oxidizing agents |[1] |
The Cornerstone of Disposal: Waste Segregation
The single most critical step in managing this compound waste is its correct segregation. As a brominated and fluorinated organic compound, it falls under the category of halogenated organic waste .[8]
Causality: Co-mingling halogenated solvents with non-halogenated solvents significantly increases disposal costs and complexity.[9] More importantly, the high-temperature incineration required for halogenated waste is a specific process designed to handle the corrosive acid gases (HBr and HF) produced during combustion.[10][11] Non-halogenated waste streams are typically sent for fuel blending, a process for which halogenated compounds are unsuitable.[9]
Protocol:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[8][12]
-
Never mix this compound with non-halogenated solvents like acetone, hexane, or ethanol.[9]
-
Do not combine this waste with aqueous, acidic, or basic waste streams.[8][9]
Step-by-Step Disposal and Management Protocol
This protocol outlines the procedural steps from waste generation to final hand-off to a certified disposal facility.
Step 1: Containerization
Proper containment is essential to prevent leaks, spills, and vapor exposure.
-
Select an Appropriate Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, threaded cap.[12] Ensure the container is in good condition, free from cracks or defects.
-
Maintain Headspace: Do not fill the container to more than 80% capacity. This allows for vapor expansion with temperature fluctuations, preventing potential container rupture.
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[1][9][12] This minimizes the release of flammable and irritating vapors.[2]
Step 2: Labeling and Temporary Storage
Accurate labeling is a legal requirement and a critical safety communication tool.
-
Label Immediately: Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[9][12]
-
Complete Chemical Identification: Clearly write the full chemical name, "this compound," and list any other components in the waste mixture with their approximate concentrations.[8][12] Do not use abbreviations or chemical formulas.[12]
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel. The storage area should be cool, dry, and well-ventilated, away from heat, sparks, open flames, and strong oxidizing agents.[1][5][7]
Step 3: Approved Disposal Method - High-Temperature Incineration
The mandated disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.[1][8][13][14]
The Chemistry of Destruction: Incineration of this compound is a thermal oxidation process.
-
Primary Combustion: At temperatures of 1800 to 2200°F (982 to 1204°C), the organic molecule is destroyed, with a destruction and removal efficiency (DRE) exceeding 99.99%.[10] The carbon and hydrogen atoms are oxidized to carbon dioxide (CO₂) and water (H₂O).
-
Halogen Conversion: The bromine and fluorine atoms are converted into their respective hydrogen halides: hydrogen bromide (HBr) and hydrogen fluoride (HF).[1][11]
-
Acid Gas Scrubbing: The hot flue gas from the combustion chamber is then routed through a sophisticated scrubbing system. A caustic scrubber (using a substance like sodium hydroxide) or a two-stage absorber/scrubber neutralizes the highly corrosive HBr and HF gases, preventing their release into the atmosphere.[10][11] EU directives mandate a minimum temperature of 1100°C for at least two seconds for the incineration of halogenated residues to ensure complete destruction.[11]
Step 4: Arranging for Pickup
Do not attempt to transport hazardous waste personally.
-
Engage a Certified Vendor: Your institution's Environmental Health & Safety (EHS) office will have a contract with a licensed hazardous waste disposal company. Follow your institution's procedures to schedule a waste pickup.
-
Documentation: Ensure all required paperwork, often called a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory ("cradle") to its final disposal ("grave").
Emergency Procedures: Spill Management
Accidents can happen. A prepared response is critical to mitigate hazards. This protocol is for minor spills (< 1 liter) that can be managed by trained laboratory personnel. For major spills, evacuate the area and contact your institution's emergency response team.[15]
Protocol for Minor Spills:
-
Alert Personnel: Immediately notify others in the lab.[16]
-
Eliminate Ignition Sources: this compound is flammable.[6] Turn off all hot plates, burners, and other potential sources of ignition.[15][17]
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and chemical-resistant gloves (e.g., nitrile or neoprene).[5][18]
-
Contain the Spill: Use a non-combustible absorbent material like sand, vermiculite, or a commercial spill kit absorbent to create a dike around the spill's perimeter to prevent it from spreading.[15][19] Do NOT use paper towels, as this can increase the rate of evaporation.[15]
-
Absorb the Material: Slowly add the absorbent material to the spill, working from the outside in.[16][20]
-
Collect the Waste: Once the liquid is fully absorbed, use non-sparking tools (e.g., plastic scoop) to collect the contaminated absorbent material.[1][19]
-
Package and Label: Place the collected material into a heavy-duty plastic bag or a compatible container. Seal it and affix a completed hazardous waste label.[15][17][20]
-
Decontaminate: Wipe the spill area with a cloth or paper towels dampened with soapy water. Place the cleaning materials with the other spill waste.[16][17]
-
Dispose: Manage the sealed container of spill debris as halogenated organic waste.
-
Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.[15]
Required Personal Protective Equipment (PPE)
When handling this compound in any capacity, including for disposal, the following PPE is mandatory to prevent skin, eye, and respiratory irritation.[2][5]
-
Eye and Face Protection: Wear chemical safety goggles.[1] For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[5][21][22]
-
Hand Protection: Wear chemical-resistant gloves.[5] Nitrile or neoprene gloves are suitable for incidental contact. Consult a glove compatibility chart for extended handling. Always inspect gloves for tears or holes before use.[21]
-
Skin and Body Protection: A standard laboratory coat is required.[18] Ensure it is buttoned. For larger quantities or spill cleanup, a chemically resistant apron may be necessary.[18] Closed-toe shoes are mandatory.[18]
-
Respiratory Protection: All handling should be done in a well-ventilated area, preferably within a chemical fume hood.[1][5] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for proper disposal.
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Mastering the Safe Handling of 4-Bromo-3-fluorotoluene: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the mastery of chemical handling is not merely a matter of procedure, but a foundational element of scientific integrity and personal safety. 4-Bromo-3-fluorotoluene, a key intermediate in organic synthesis, presents a specific set of challenges that demand a nuanced and informed approach.[1] This guide moves beyond generic safety checklists to provide a deep, actionable understanding of how to handle this compound with the expertise and confidence required in a high-stakes laboratory environment.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is classified as a flammable liquid and a significant irritant to the skin, eyes, and respiratory system.[1][2][3] Understanding the causality behind these classifications is critical for appreciating the importance of the protective measures outlined.
-
Flammability (Category 3): With a flash point of 35°C (95°F), this compound's vapors can readily form an ignitable mixture with air at temperatures commonly found in a laboratory setting.[4][5] This necessitates stringent control of ignition sources, including static discharge, open flames, and hot surfaces.[4][6] The use of explosion-proof electrical equipment and proper grounding of containers during transfer are not just suggestions, but critical preventative measures against a vapor-phase explosion.[2][4]
-
Skin and Eye Irritation (Category 2): As a halogenated aromatic compound, this compound can cause significant irritation upon contact.[2][3][4] Prolonged or repeated exposure can defat the skin, leading to dermatitis. Eye contact can result in serious irritation, demanding immediate and thorough flushing.[2][7]
-
Respiratory Irritation: Inhalation of vapors may cause irritation to the respiratory tract.[1][3] This underscores the absolute necessity of handling the chemical in a well-ventilated area, preferably within a certified chemical fume hood, to keep vapor concentrations below exposure limits.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of PPE is not a one-size-fits-all exercise. It requires a thoughtful assessment of the specific tasks being performed. The following table provides a structured guide to selecting appropriate PPE for handling this compound, grounded in best practices for handling halogenated aromatic compounds.[8]
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes to protect against splashes and vapors. A face shield worn over goggles is mandatory during procedures with a high splash potential (e.g., transfers of large volumes, reactions under pressure) to protect the entire face.[2][8] |
| Hands | Nitrile or Butyl Rubber Gloves | For incidental contact (e.g., handling sealed containers), nitrile gloves are generally sufficient.[9] However, for prolonged handling or immersion, butyl rubber or Viton® gloves are recommended due to their superior resistance to halogenated aromatic hydrocarbons.[10][11] Always double-glove and change gloves immediately upon contamination. |
| Body | Chemical-Resistant Laboratory Coat | A flame-resistant lab coat is recommended.[12] It should be fully buttoned with sleeves rolled down to provide maximum coverage and protect underlying clothing and skin from splashes. |
| Respiratory | Use in Chemical Fume Hood | A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of vapors.[5][8] If a fume hood is not available or ventilation is inadequate for the scale of work, a NIOSH-approved respirator with organic vapor cartridges is required.[8] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow minimizes risk and ensures that all safety considerations are addressed proactively.
Preparation and Handling
-
Designated Area: All handling of this compound must occur within a designated area, such as a certified chemical fume hood.[5]
-
Pre-Handling Check: Before introducing the chemical, ensure that all necessary equipment, including PPE, spill kits, and waste containers, is assembled within the fume hood. Verify that the eyewash station and safety shower are unobstructed and operational.
-
Grounding: When transferring from a metal container, ensure that both the source and receiving containers are properly grounded and bonded to prevent static discharge.[2][4]
-
Transfer: Use only non-sparking tools for transfers.[4] Dispense the liquid carefully to minimize splashing. Keep containers tightly closed when not in use to prevent the escape of flammable vapors.[2][6]
Storage
-
Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2]
-
Keep containers tightly closed and store them away from heat, sparks, open flames, and strong oxidizing agents.[2][4]
-
Ensure the storage area complies with all institutional and regulatory requirements for flammable liquid storage.
Disposal: A Critical Final Step
Chemical waste disposal is a highly regulated process that requires meticulous attention to detail. Improper disposal can lead to environmental contamination and significant legal penalties.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[2][8][13] Mixing these waste streams significantly increases disposal costs and complexity.[1][14]
-
Containerization: Use a designated, clearly labeled, and chemically compatible container for liquid waste. The original container is often a suitable choice.[1] The container must have a secure, tight-fitting cap to prevent leaks and vapor release.[2]
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "Waste this compound," and any other components in the mixture.[2] Do not use abbreviations.
-
Institutional Procedures: Adhere strictly to your institution's hazardous waste disposal procedures. This typically involves arranging for pickup by the Environmental Health & Safety (EHS) department.
Emergency Procedures: Plan for the Unexpected
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Spill Response Workflow
The following diagram outlines the logical flow for responding to a chemical spill.
Caption: Workflow for Chemical Spill Response.
First Aid for Exposures
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[7][15] Seek medical attention if irritation develops or persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open to ensure thorough rinsing.[2][7][15] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[14]
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[2]
By integrating these principles of hazard awareness, meticulous planning, and emergency preparedness into your daily laboratory practice, you can handle this compound not only safely but with the scientific rigor and expertise that defines a leader in the field.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
